molecular formula C4H4BrNO2S2 B13550571 5-Bromothiophene-3-sulfonamide

5-Bromothiophene-3-sulfonamide

Cat. No.: B13550571
M. Wt: 242.1 g/mol
InChI Key: RAJJOWRQTBJBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiophene-3-sulfonamide is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a bromine atom and a sulfonamide group on a thiophene ring, makes it a versatile precursor for constructing diverse compound libraries via cross-coupling reactions, such as the Suzuki-Miyaura reaction . Researchers utilize this compound to develop novel sulfonamide derivatives that are investigated for various biological activities. Studies on highly similar compounds have demonstrated potent antibacterial efficacy, including against challenging, drug-resistant strains like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . Furthermore, thiophene-sulfonamide hybrids are explored as inhibitors for enzymes like aldose reductase, a target for managing diabetic complications, and urease . The mechanism of action for sulfonamide-based compounds often involves enzyme inhibition, such as interfering with bacterial folate synthesis or directly binding to the active site of metabolic enzymes . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C4H4BrNO2S2

Molecular Weight

242.1 g/mol

IUPAC Name

5-bromothiophene-3-sulfonamide

InChI

InChI=1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

RAJJOWRQTBJBDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromothiophene-3-sulfonamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromothiophene-3-sulfonamide is a halogenated heterocyclic compound featuring a thiophene ring functionalized with both a bromine atom and a sulfonamide group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, while the sulfonamide moiety at the 3-position is a well-established pharmacophore known for a wide range of biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 5-Bromothiophene-3-sulfonamide. It further explores its established and potential applications, particularly as a scaffold for the development of novel antibacterial agents, by drawing parallels with closely related, well-studied isomers.

Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry

The strategic combination of a thiophene ring and a sulfonamide group creates a "privileged scaffold" in drug discovery. Thiophene rings are bioisosteres of benzene, often used to improve the pharmacokinetic profile or potency of a drug candidate.[1] They are found in numerous approved drugs. The sulfonamide functional group is one of the cornerstones of modern chemotherapy.[2] Since their discovery, sulfa drugs have been vital in treating bacterial infections. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides halt bacterial growth, exerting a bacteriostatic effect. This proven biological activity makes novel thiophene sulfonamides, like the title compound, attractive targets for synthesis and evaluation against drug-resistant pathogens.[3][4]

Chemical Identity and Physicochemical Properties

5-Bromothiophene-3-sulfonamide is a distinct isomer within the bromothiophene sulfonamide family. Its precise structure dictates its reactivity and biological interactions.

Structure:

A 2D representation of 5-Bromothiophene-3-sulfonamide

The key structural features are a five-membered thiophene ring, a bromine atom at the C5 position (adjacent to the sulfur atom), and a sulfonamide group (-SO₂NH₂) at the C3 position.

Physicochemical Data Summary

PropertyValueSource(s)
CAS Number 22168-04-3[5]
Molecular Formula C₄H₄BrNO₂S₂
Molecular Weight 242.11 g/mol [5]
Melting Point 159-160 °C
InChI Key RAJJOWRQTBJBDX-UHFFFAOYSA-N
Appearance White to Yellow Solid (Predicted)[6]

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of the 3-sulfonamide isomer is less common than its 2-sulfonamide counterpart, a robust synthetic strategy can be designed based on established thiophene chemistry.

Synthetic Pathway Rationale

The most direct approach involves the electrophilic sulfonation of a 3-substituted thiophene precursor. Specifically, the synthesis would likely proceed via two main steps:

  • Chlorosulfonation: 3-Bromothiophene is treated with chlorosulfonic acid. Electrophilic substitution on a 3-substituted thiophene typically occurs at the C5 position, which is the most activated site, thus leading to the desired 3-bromo-5-sulfonyl chloride intermediate. This regioselectivity is crucial for the success of the synthesis.[7][8]

  • Amination: The resulting sulfonyl chloride is a reactive intermediate. It is subsequently treated with an amine source, typically aqueous ammonia or ammonium hydroxide, to displace the chloride and form the final sulfonamide product. This is a standard and high-yielding method for sulfonamide synthesis.[1]

Detailed Experimental Protocol (Generalized)

This protocol is a representative example based on established methodologies for thiophene sulfonation and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Bromothiophene-3-sulfonyl Chloride

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromothiophene (1 eq.) to a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Causality Insight: The reaction is highly exothermic and corrosive; low temperatures are essential to control the reaction rate and prevent side product formation.

  • Slowly add chlorosulfonic acid (3-5 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice. The sulfonyl chloride is hydrolytically unstable, so this step must be performed swiftly and under cold conditions.

  • Separate the organic layer, wash it with cold brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude 5-bromothiophene-3-sulfonyl chloride, which is often used immediately in the next step.

Step 2: Synthesis of 5-Bromothiophene-3-sulfonamide

  • Dissolve the crude sulfonyl chloride from the previous step in a suitable solvent like acetone or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise.

  • Causality Insight: An excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • Remove the organic solvent under reduced pressure.

  • The resulting solid precipitate can be collected by filtration, washed with cold water to remove ammonium salts, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromothiophene-3-sulfonamide.

Key Chemical Reactions for Derivatization

The true value of 5-bromothiophene-3-sulfonamide in research lies in its two distinct reactive sites, which allow for the creation of diverse chemical libraries.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position is an ideal handle for Suzuki-Miyaura cross-coupling reactions.[9][10] This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

  • N-Functionalization: The hydrogen atoms on the sulfonamide nitrogen are acidic. Using a suitable base (e.g., LiH, NaH), the sulfonamide can be deprotonated to form a nucleophilic anion.[2][11] This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to generate N-alkylated or N-acylated derivatives, respectively.

Visualization of Synthetic Utility

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways 3-Bromothiophene 3-Bromothiophene Intermediate 5-Bromothiophene-3-sulfonyl chloride 3-Bromothiophene->Intermediate 1. ClSO3H 2. NH4OH Core 5-Bromothiophene-3-sulfonamide Intermediate->Core Suzuki 5-Aryl-thiophene-3-sulfonamides Core->Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Alkylation N-Substituted Derivatives Core->Alkylation N-Alkylation / N-Acylation (Base, R-X) Library Diverse Chemical Library for Screening Suzuki->Library Alkylation->Library

Caption: Synthetic pathway to 5-Bromothiophene-3-sulfonamide and its subsequent diversification.

Applications in Drug Discovery and Development

The primary application of this scaffold is in the development of novel therapeutics, particularly antibacterials.

Potent Antibacterial Activity

While direct studies on the 3-sulfonamide isomer are limited, extensive research on the closely related 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated remarkable efficacy against multidrug-resistant bacteria.[2] These compounds have shown potent activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) as low as 0.39 μg/mL.[2] Given the shared pharmacophore, it is highly probable that 5-bromothiophene-3-sulfonamide and its derivatives also possess significant antibacterial properties. The thiophene sulfonamide scaffold is a promising platform for overcoming bacterial resistance.[12][13]

Mechanism of Action: Folic Acid Pathway Inhibition

As a sulfonamide, the compound is expected to function as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids. Since mammals obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity against bacteria.

G PABA p-Aminobenzoic Acid (Natural Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Binds to active site Product Dihydropteroic Acid (Folate Precursor) Enzyme->Product Catalyzes reaction Result Folic Acid Synthesis BLOCKED Enzyme->Result Inhibitor Thiophene Sulfonamide (Competitive Inhibitor) Inhibitor->Enzyme Competitively binds

Caption: Mechanism of action for sulfonamide-based antibacterial agents.

Conclusion

5-Bromothiophene-3-sulfonamide represents a highly valuable and versatile building block for chemical and pharmaceutical research. Its dual reactive sites—the C-Br bond amenable to cross-coupling and the nucleophilic sulfonamide group—provide a robust platform for generating extensive libraries of novel compounds. Grounded in the proven success of the sulfonamide pharmacophore and the enhanced properties offered by the thiophene ring, this compound holds significant promise for the development of next-generation therapeutics, especially in the critical fight against antimicrobial resistance. Further investigation into its synthesis, derivatization, and biological evaluation is strongly warranted.

References

  • Campeau, L.-C., et al. (2011). Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. Organic Letters. Available at: [Link]

  • Ghuge, P., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Fagnou, K., et al. (2011). Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. Organic Letters. Available at: [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Doucet, H., et al. (n.d.). Regioselectivity of the arylation of 3-substituted thiophenes.
  • 5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3. (n.d.). Chemsrc. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry.
  • Metwally, M. A., et al. (2019). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology. Available at: [Link]

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
  • Gevorgyan, V., et al. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie. Available at: [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Available at: [Link]

  • Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions.
  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Taylor & Francis Online. Available at: [Link]

  • Cheng, M., et al. (2024). Regio‐ and Chemo‐selective C‐H Arylation of 3‐Bromothiophene.
  • Cheng, M., et al. (2025). Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene. PubMed. Available at: [Link]

  • Noreen, M., et al. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene...
  • Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. (n.d.). ProQuest.
  • Tatibouët, A., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 5-Bromothiophene-3-carboxylic acid | C5H3BrO2S | CID 12039978. (n.d.). PubChem. Retrieved from [Link]

  • Li, J. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • McCullough, R. D., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules. Available at: [Link]

Sources

The Strategic Utility of 5-Bromothiophene-3-sulfonamide (CAS 22168-04-3) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic success of novel therapeutics. 5-Bromothiophene-3-sulfonamide has emerged as a highly versatile intermediate, particularly in the oncology space. Characterized by a unique electronic distribution—driven by the electron-withdrawing sulfonamide group and the reactive bromine atom—it serves as a critical scaffold in the synthesis of advanced targeted therapies, including UNC-51-like kinase 1/2 (ULK1/2) inhibitors[1]. This technical guide explores the cheminformatics identifiers, mechanistic reactivity, and experimental workflows necessary to leverage this compound effectively.

Chemical Identity and Core Identifiers

Accurate cheminformatics tracking is foundational for reproducible drug discovery. The core identifiers for 5-Bromothiophene-3-sulfonamide ensure precise database querying, structural validation, and regulatory compliance[2].

Property / IdentifierValue
Chemical Name 5-Bromothiophene-3-sulfonamide
CAS Registry Number 22168-04-3
Molecular Formula C4H4BrNO2S2
Molecular Weight 242.12 g/mol
SMILES NS(=O)(=O)c1csc(Br)c1
InChIKey RAJJOWRQTBJBDX-UHFFFAOYSA-N
Melting Point 159-160 °C

Table 1: Core physicochemical and cheminformatics identifiers for 5-Bromothiophene-3-sulfonamide[2].

Physicochemical Profiling and Mechanistic Reactivity

From a mechanistic perspective, the thiophene ring provides an excellent bioisosteric replacement for phenyl rings, often improving metabolic stability and aqueous solubility. The specific substitution pattern of CAS 22168-04-3 dictates its synthetic utility:

  • The C5-Bromine Atom (Electrophilic Core): The bromine atom acts as an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Palladium(0) into the C-Br bond is kinetically favored due to the electron-deficient nature of the thiophene ring.

  • The C3-Sulfonamide Group (Electronic & Pharmacological Anchor): This moiety serves a dual purpose. Electronically, it withdraws electron density from the thiophene ring via induction and resonance, further activating the C5-Br bond toward oxidative addition. Pharmacologically, the primary sulfonamide (-SO2NH2) is a potent hydrogen bond donor and acceptor, frequently utilized to anchor molecules within kinase hinge regions or target specific water networks in protein binding pockets.

Application in Oncology: ULK1/2 Inhibition

Recent advancements in oncology have highlighted the role of autophagy—a cellular self-digestion process—in cancer cell survival and resistance to chemotherapy[1]. UNC-51-like kinase 1 (ULK1) is a critical initiator of the autophagy pathway. Inhibition of ULK1 has been shown to promote apoptosis and suppress tumor metastasis[1].

5-Bromothiophene-3-sulfonamide has recently been patented as a core intermediate in the synthesis of novel ULK1/2 inhibitors[1]. By substituting the bromo group via cross-coupling, researchers can append complex heterocycles while retaining the sulfonamide moiety for critical target engagement within the ULK1 active site.

ULK1_Pathway AMPK AMPK (Energy Stress) ULK1 ULK1 Complex (Autophagy Initiator) AMPK->ULK1 Activates mTORC1 mTORC1 (Nutrient Sufficiency) mTORC1->ULK1 Inhibits Autophagy Autophagy Initiation (Phagophore Formation) ULK1->Autophagy Phosphorylates Targets Inhibitor Thiophene-based Inhibitor (Derived from CAS 22168-04-3) Inhibitor->ULK1 Blocks Kinase Activity Cancer Cancer Cell Survival & Chemoresistance Autophagy->Cancer Promotes

Role of ULK1 in autophagy and the intervention point of thiophene-based inhibitors.

Experimental Methodology: Self-Validating Pd-Catalyzed Cross-Coupling

To utilize 5-bromothiophene-3-sulfonamide effectively, a robust, self-validating Suzuki-Miyaura cross-coupling protocol is detailed below. This workflow is designed to ensure high yield while preventing the formation of des-bromo or homocoupled byproducts.

Protocol_Workflow Step1 1. Reagent Assembly (CAS 22168-04-3 + Boronic Acid) Step2 2. Pd-Catalyzed Cross-Coupling (80°C) Step1->Step2 Step3 3. Reaction Quench & Aqueous Extraction Step2->Step3 Step4 4. LC-MS / TLC Validation (Self-Correction Check) Step3->Step4 Step4->Step2 Incomplete Reaction (Add Catalyst/Time) Step5 5. Flash Chromatography Purification Step4->Step5 Purity >95%, No Starting Material

Self-validating experimental workflow for the cross-coupling of CAS 22168-04-3.

Detailed Step-by-Step Protocol

Step 1: Preparation & Degassing

  • Action: Charge a standard Schlenk flask with 5-bromothiophene-3-sulfonamide (1.0 equiv), the corresponding aryl/heteroaryl boronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv). Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Sparge the mixture with Argon for 15 minutes.

  • Causality: Dioxane solubilizes the organic reagents, while water dissolves the inorganic base, facilitating the crucial transmetalation step. Sparging removes dissolved oxygen, which would otherwise irreversibly oxidize and poison the Pd(0) active catalyst species.

Step 2: Catalyst Addition & Heating

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Heat the reaction mixture to 80 °C.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which prevents catalyst deactivation pathways and accelerates the final reductive elimination step to form the new C-C bond.

Step 3: In-Process Self-Validation (Quality Control)

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

  • Causality: This creates a self-correcting loop. Decision Gate: If the mass peak for 5-bromothiophene-3-sulfonamide (m/z ~242) is present at >5% relative abundance, the reaction is incomplete. Add an additional 0.02 equiv of catalyst and stir for 2 more hours. Do not proceed to workup until the starting material is fully consumed.

Step 4: Quench and Extraction

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Action: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Causality: The highly polar primary sulfonamide group interacts strongly with the silica stationary phase. A higher polarity eluent (e.g., ramping to 40-60% EtOAc) is required to successfully elute the target compound without severe peak tailing.

References

  • Title: 5-bromothiophene-3-sulfonamide | 22168-04-3 Source: Sigma-Aldrich URL
  • Title: 5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3 Source: Chemsrc URL
  • Title: WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof Source: Google Patents URL

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds serve as indispensable building blocks. 5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) is a highly versatile intermediate characterized by its dual functionalization: a sulfonamide group that acts as a potent hydrogen bond donor/acceptor, and a bromine atom that provides a reactive handle for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth technical analysis of its molecular properties, a self-validating synthetic protocol, and its emerging applications in oncology, specifically in the development of ULK1/2 inhibitors for autophagy regulation.

Physicochemical Profiling and Molecular Architecture

The structural architecture of 5-Bromothiophene-3-sulfonamide is defined by a thiophene core, which frequently acts as a bioisostere for phenyl rings to improve the metabolic stability and solubility of drug candidates. The quantitative data summarizing its core properties is presented in Table 1 .

Table 1: Core Physicochemical Properties

PropertyValueScientific Significance
Compound Name 5-Bromothiophene-3-sulfonamideStandard IUPAC nomenclature.
CAS Registry Number 22168-04-3Unique numerical identifier for chemical databases.
Molecular Formula C₄H₄BrNO₂S₂Indicates the presence of a heteroaromatic sulfur and a sulfonamide group.
Molecular Weight 242.12 g/mol Optimal low molecular weight for fragment-based drug design (FBDD).
SMILES String NS(=O)(=O)c1csc(Br)c1Topological representation for computational modeling.
Melting Point 159–160 °CHigh crystallinity, indicative of strong intermolecular hydrogen bonding.

Data supported by chemical repository standards () and commercial assay specifications ().

Mechanistic Synthesis & Validation Workflow

The synthesis of 5-bromothiophene-3-sulfonamide requires precise regiocontrol. Direct bromination of leverages the inherent electronic and steric properties of the thiophene ring.

Causality and Experimental Design
  • Reagent Selection (NBS vs. Br₂): N-Bromosuccinimide (NBS) is selected over elemental bromine. NBS provides a low, steady-state concentration of electrophilic bromine, which strictly prevents over-bromination (e.g., formation of 2,5-dibromothiophene-3-sulfonamide) and preserves the integrity of the sulfonamide group.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It completely solubilizes the highly polar starting material and stabilizes the transient bromonium ion intermediate via weak coordination.

  • Regioselectivity (C5 vs. C2): The sulfonamide group at C3 is electron-withdrawing, deactivating the ring slightly but directing electrophiles to the meta position (C5). Concurrently, the sulfur heteroatom activates the

    
    -positions (C2 and C5). Because C2 experiences significant steric hindrance from the adjacent bulky sulfonamide group, electrophilic attack proceeds almost exclusively at the sterically accessible C5 position.
    
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through integrated quality control steps.

  • Reaction Assembly: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with thiophene-3-sulfonamide (1.0 equivalent, 10 mmol) and anhydrous DMF (50 mL, 0.2 M). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Weigh out NBS (1.05 equivalents, 10.5 mmol). Add the NBS portion-wise over 15 minutes. Causality: Gradual addition controls the exothermic nature of the bromination, preventing localized hotspots that drive di-bromination side reactions.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours. Validate reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

  • Quenching: Cool the mixture back to 0 °C and quench by adding 20 mL of saturated aqueous sodium thiosulfate (

    
    ). Causality: Thiosulfate strictly reduces any unreacted electrophilic bromine species, preventing downstream oxidative degradation during concentration.
    
  • Extraction & Washing: Dilute the mixture with deionized water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by a final brine wash (50 mL) to disrupt emulsions and pre-dry the organic phase.

  • Drying & Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude solid via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield pure 5-bromothiophene-3-sulfonamide as a crystalline solid.
    

Application in Drug Development: ULK1/2 Inhibition in Autophagy

Beyond its utility as a basic chemical building block, 5-bromothiophene-3-sulfonamide has gained significant traction in targeted oncology. Recent patent literature () highlights its critical role in synthesizing inhibitors for UNC-51-like kinase 1 and 2 (ULK1/2).

ULK1/2 are central serine/threonine kinases that initiate autophagy—a cellular self-digestion process often hijacked by cancer cells to survive metabolic stress and chemotherapy. By utilizing the C5-bromine atom of 5-bromothiophene-3-sulfonamide as a synthetic handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), medicinal chemists can attach diverse pharmacophores. The resulting molecules effectively bind to the hinge region of the ULK1/2 kinase domain via the sulfonamide moiety, inhibiting autophagy and promoting apoptosis in tumor cells.

Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material through the regioselective synthesis, culminating in its application in advanced drug discovery.

G SM Thiophene-3-sulfonamide (Starting Material) Reagents Electrophilic Bromination (NBS, DMF, 0°C → RT) SM->Reagents Addition of Electrophile Regio Regioselective C5 Attack (Steric & Electronic Control) Reagents->Regio Bromonium Intermediate Product 5-Bromothiophene-3-sulfonamide (Target Scaffold) Regio->Product Deprotonation & Aromatization Coupling Pd-Catalyzed Cross-Coupling (C-Br Functionalization) Product->Coupling Pharmacophore Assembly Application ULK1/2 Inhibitors (Autophagy Regulation) Coupling->Application Lead Optimization

Fig 1. Synthetic workflow and downstream application of 5-Bromothiophene-3-sulfonamide.

References

  • Title: 5-Bromothiophene-3-sulfonamide | CAS#: 22168-04-3 Source: ChemSrc URL: [Link]

  • Title: Thiophene-3-sulfonamide | CID 1201388 Source: PubChem URL: [Link]

  • Title: WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof Source: Google Patents URL

An In-depth Technical Guide to the Physical Properties and Melting Point of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-bromothiophene-3-sulfonamide, with a particular focus on its melting point. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering both foundational data and practical, field-proven insights.

Introduction: The Significance of Thiophene Sulfonamides

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. When functionalized with a sulfonamide group, these molecules gain the capacity to act as potent enzyme inhibitors, a characteristic leveraged in a wide array of therapeutic agents. Sulfonamides are a cornerstone of antibacterial and antiviral chemotherapy, acting as competitive antagonists of 4-aminobenzoic acid in the folic acid synthesis pathway, thereby inhibiting microbial growth. The introduction of a bromine atom to the thiophene ring, as in 5-bromothiophene-3-sulfonamide, provides a handle for further synthetic elaboration, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

Section 1: Core Physicochemical Properties of 5-Bromothiophene-3-sulfonamide

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Chemical Identity and Structure

The structural formula and key identifiers for 5-bromothiophene-3-sulfonamide are presented below.

Caption: Chemical structure of 5-Bromothiophene-3-sulfonamide.

Table 1: Chemical Identifiers for 5-Bromothiophene-3-sulfonamide

IdentifierValue
CAS Number 22168-04-3[1][2]
Molecular Formula C₄H₄BrNO₂S₂[1][2]
Molecular Weight 242.11 g/mol
InChI 1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)[1]
InChIKey RAJJOWRQTBJBDX-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=S1)S(=O)(=O)N
Physical Properties

The key physical properties of 5-bromothiophene-3-sulfonamide are summarized in the table below. The melting point is a critical parameter that provides an indication of the purity of the compound.

Table 2: Physical Properties of 5-Bromothiophene-3-sulfonamide

PropertyValueSource
Melting Point 159-160 °C[1]
Appearance Solid (predicted)-
Solubility Data not available-

Section 2: Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that is invaluable for identification and purity assessment. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.

Principle of Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of even small amounts of impurities will typically depress the melting point and broaden the melting range.

Standard Laboratory Protocol for Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials:

  • 5-Bromothiophene-3-sulfonamide sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the 5-bromothiophene-3-sulfonamide sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom.

    • Repeat until a packed column of 2-3 mm of the sample is at the bottom of the capillary tube.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to approach the expected melting point (e.g., 10-15 °C below 159 °C).

    • Once the temperature is within approximately 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

    • The recorded melting range for a pure sample of 5-bromothiophene-3-sulfonamide should be close to the literature value of 159-160 °C.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start with solid sample grind Grind to fine powder start->grind pack Pack into capillary tube grind->pack insert Insert tube into apparatus pack->insert heat_fast Rapid heating to ~140°C insert->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe_start Record T₁ (first liquid) heat_slow->observe_start observe_end Record T₂ (all liquid) observe_start->observe_end calculate Melting Range = T₁ - T₂ observe_end->calculate compare Compare with literature value calculate->compare G Proposed Synthesis of 5-Bromothiophene-3-sulfonamide start 3-Bromothiophene intermediate 5-Bromothiophene-3-sulfonyl chloride start->intermediate Chlorosulfonation reagent1 ClSO₃H product 5-Bromothiophene-3-sulfonamide intermediate->product Amination reagent2 NH₃

Caption: A plausible two-step synthesis pathway for 5-Bromothiophene-3-sulfonamide.

Section 4: Importance and Applications in Drug Discovery

Thiophene sulfonamides are a class of compounds of significant interest to the pharmaceutical industry. Their structural similarity to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is the basis for the antibacterial activity of sulfa drugs.

The 5-bromo substituent on the thiophene ring serves as a versatile synthetic handle. It can be readily transformed using modern cross-coupling methodologies, such as Suzuki or Stille couplings, to introduce a wide variety of substituents. This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. Therefore, 5-bromothiophene-3-sulfonamide is a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.

Conclusion

5-Bromothiophene-3-sulfonamide is a key heterocyclic building block with well-defined physical properties, most notably a melting point of 159-160 °C. This technical guide has provided a comprehensive overview of its chemical identity, a standard protocol for the experimental determination of its melting point, a plausible synthetic strategy, and the context of its importance in medicinal chemistry and drug discovery. The information presented herein is intended to empower researchers and scientists to confidently utilize this compound in their synthetic and drug development endeavors.

References

  • Chemsrc. 5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Bromothiophene-3-sulfonamide

[1][2]

Executive Summary & Compound Analysis

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates via Suzuki-Miyaura cross-coupling and sulfonamide derivatization.[1][2][3] Its utility stems from the orthogonal reactivity of the bromine (aryl halide for coupling) and the sulfonamide (nucleophile/directing group).[4]

Understanding its solubility is not merely a logistical requirement but a critical parameter for optimizing reaction yields, designing purification protocols, and ensuring accurate biological assays.[4] This guide synthesizes physicochemical principles with empirical data to provide a robust framework for handling this compound.

Physicochemical Profile
ParameterCharacteristicImplication for Solubility
Structure Thiophene ring + Sulfonamide (-SO₂NH₂) + BromineAmphiphilic character with distinct polar/non-polar regions.[1][2]
H-Bonding Donor (NH₂) & Acceptor (O=S=O)High affinity for protic solvents (Alcohols) and polar aprotics (DMSO/DMF).[1][2]
Acidity (pKa) ~9.5 - 10.0 (Sulfonamide N-H)pH-Switchable Solubility: Soluble in aqueous alkali; insoluble in acidic/neutral water.[1][2][4]
Lipophilicity Moderate (LogP ~0.2 - 1.0 estimated)Limited solubility in highly non-polar solvents (Hexane, Pentane).[1][2]

Solubility Profile

The following classification is derived from structural analysis and empirical behaviors of homologous thiophene-sulfonamides.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Ideal for stock solutions and reaction media (e.g., nucleophilic substitutions).[1][2] Hard to remove; requires lyophilization or aqueous workup.[1][2][4]
Lower Alcohols Methanol, Ethanol Moderate-High Primary Recrystallization Solvents. Solubility increases significantly with temperature (Soluble hot / Insoluble cold).[1][2][4]
Polar Ethers THF, 1,4-Dioxane Moderate Good for Suzuki coupling reactions.[1][2][4] often used as co-solvents with water.[1][2][4][5]
Esters/Ketones Ethyl Acetate, Acetone Moderate Useful for extraction.[1][2][4] Acetone is excellent for rapid dissolution but poor for crystallization due to high volatility.[1][2][4]
Chlorinated DCM, Chloroform Low-Moderate Variable.[1][2][4] Often used for liquid-liquid extraction from acidic aqueous phases.[1][2][4]
Non-Polar Hexane, Heptane, Toluene Insoluble/Low Anti-solvents. Used to precipitate the product from reaction mixtures or induce crystallization.[1][2][4]
Aqueous Water (pH < 7) Insoluble The compound is hydrophobic in its neutral state.[1][2][4]
Aqueous Alkali 1M NaOH, 1M Na₂CO₃ High Forms the water-soluble sodium sulfonamide salt.[1][2][4]
Mechanistic Insight: The "Like Dissolves Like" Nuance

The solubility of 5-Bromothiophene-3-sulfonamide is governed by the competition between the hydrophobic bromothiophene core and the hydrophilic sulfonamide moiety.[1][4]

  • In Methanol/Ethanol: The sulfonamide group forms strong hydrogen bond networks with the solvent, overcoming the crystal lattice energy.[4]

  • In Hexane: The polar sulfonamide group acts as an "anchor," preventing dissolution despite the lipophilic thiophene ring.[4]

  • In Base (pH > 10): Deprotonation of the sulfonamide nitrogen (

    
    ) creates a charged species, instantly solubilizing the compound in water.[1]
    

Experimental Protocols

These protocols are designed to be self-validating.[1][2][4] Always perform a pilot test with 10-20 mg of material before scaling up.[1]

Protocol A: The "pH-Switch" Purification (Acid-Base Extraction)

This is the most efficient method to separate the sulfonamide from non-acidic impurities (e.g., des-bromo byproducts or neutral organic contaminants).[1]

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram). Stir until fully dissolved.

    • Checkpoint: If solids remain, filter them off.[1][2][4][6] These are non-acidic impurities.[1][2][4]

  • Wash: Extract the aqueous alkaline solution with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to remove non-polar impurities.[2][4] Discard the organic layer.[2][4]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1.0 M HCl dropwise with vigorous stirring.

  • Endpoint: Continue acidification until pH reaches ~2-3. The sulfonamide will precipitate as a white/off-white solid.[1][4]

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.[2][4]

Protocol B: Recrystallization (Thermal Switch)

Objective: Obtain high-purity crystals for X-ray diffraction or analytical standards.[1][2][4] Recommended Solvent System: Methanol or Ethanol/Water (90:10).[1][2][4]

  • Saturation: Place the crude solid in a flask equipped with a reflux condenser. Add Methanol (approx. 5 mL/g).[1][2][4]

  • Heating: Heat to reflux.[1][2][4] If the solid does not dissolve, add more solvent in small aliquots (0.5 mL) until a clear solution is obtained.[4]

  • Filtration (Optional): If insoluble particles remain at boiling, perform a hot filtration.[1][2][4]

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals. Wash with a small volume of cold Methanol.[1][2][4]

  • Drying: Dry in a vacuum oven at 40°C.

Visualizations

Figure 1: Solubility Decision Logic

This flowchart guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Purification, or Analysis).[4]

SolubilityLogicStartStart: 5-Bromothiophene-3-sulfonamideGoalDefine GoalStart->GoalReactionSynthesis / ReactionGoal->ReactionSynthesisPurificationPurificationGoal->PurificationClean-upAnalysisAnalysis (HPLC/NMR)Goal->AnalysisQCHighTempHigh Temp (>80°C)?Reaction->HighTempMethodMethod?Purification->MethodSolv_DMSO_d6NMR: DMSO-d6Analysis->Solv_DMSO_d6Solv_ACNHPLC: Acetonitrile/WaterAnalysis->Solv_ACNSolv_DMFUse DMF or DMSO(High Solubility, High BP)HighTemp->Solv_DMFYesSolv_DioxaneUse 1,4-Dioxane or Toluene(Moderate Solubility)HighTemp->Solv_DioxaneNoRecrystRecrystallizationMethod->RecrystAcidBaseAcid-Base ExtractionMethod->AcidBaseSolv_MeOHSolvent: Methanol or EtOH(Soluble Hot / Insoluble Cold)Recryst->Solv_MeOHSolv_NaOH1. Dissolve in NaOH (aq)2. Wash w/ DCM3. Precipitate w/ HClAcidBase->Solv_NaOH

Caption: Decision matrix for solvent selection based on experimental intent, highlighting the divergence between reaction media and purification solvents.

Figure 2: The pH-Switch Mechanism

Visualizing the reversible deprotonation that enables aqueous purification.[1][2][4]

pH_SwitchNeutralNeutral Form(Insoluble in Water)Soluble in OrganicsIonicIonic Salt Form(Soluble in Water)Insoluble in OrganicsNeutral->IonicDeprotonation (-H+)Ionic->NeutralProtonation (+H+)Base+ NaOH (pH > 10)Acid+ HCl (pH < 4)

Caption: The chemical mechanism driving the Acid-Base extraction protocol, exploiting the acidity of the sulfonamide proton.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201388, Thiophene-3-sulfonamide. Retrieved from [Link]

  • Rasool, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.[1][2][3] Infection and Drug Resistance.[1][2][4] Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society.[2][4] Retrieved from [Link]

  • ChemSrc (2024). 5-Bromothiophene-3-sulfonamide | CAS#: 22168-04-3.[1][2][4] Retrieved from [Link]

5-Bromothiophene-3-sulfonamide safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Bromothiophene-3-sulfonamide, structured for researchers and drug development professionals.[1] It synthesizes safety data, physiochemical properties, and synthetic utility, adhering to high-integrity scientific standards.[1]

CAS: 22168-04-3 | Role: Fragment-Based Drug Discovery (FBDD) Scaffold[1]

Executive Summary & Chemical Identity

5-Bromothiophene-3-sulfonamide is a critical heteroaromatic scaffold used primarily in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups: the bromine atom facilitates metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the sulfonamide moiety serves as a polar pharmacophore often targeting carbonic anhydrases or acting as a bioisostere for carboxylic acids.[1]

Distinguishing this specific isomer (3-sulfonamide) from its regioisomer (2-sulfonamide, CAS 53595-65-6) is vital, as their electronic properties and metabolic stability profiles differ significantly in lead optimization.[1]

Physiochemical Profile
PropertyDataSource/Note
CAS Number 22168-04-3[1]
Molecular Formula C₄H₄BrNO₂S₂Calculated
Molecular Weight 242.11 g/mol Calculated
Appearance Off-white to pale yellow solidObserved in analogs
Solubility DMSO, DMF, Methanol (High); Water (Low)Predicted based on LogP
Melting Point 140–144 °C (Analogous Range)Note: Experimental data scarce; range based on 3-carboxylic acid analog [2]

GHS Hazard Assessment & Toxicology

As a Senior Application Scientist, I advise treating this compound not just as a standard irritant, but as a potential sensitizer due to the sulfonamide moiety. While generic SDSs may only list H315/H319, the structural alert for "sulfa" allergy cross-reactivity requires elevated containment protocols.

Hazard Classification (GHS)[1]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

CodeHazard StatementMechanistic Insight
H315 Causes skin irritationThiophene rings are lipophilic; solvent-assisted permeation can exacerbate local irritation.[1]
H319 Causes serious eye irritationAcidic protons on the sulfonamide nitrogen (

) can irritate mucous membranes.
H335 May cause respiratory irritationFine particulates from solid handling are easily inhaled without LEV.
H317 *May cause allergic skin reactionProphylactic classification: Sulfonamide moieties are known haptens capable of inducing Type IV hypersensitivity [3].

Safe Handling & Engineering Controls

The following protocol is a self-validating system designed to minimize exposure during the "weighing and transfer" phase, which is the highest risk operation for solids.

Engineering Control Workflow
  • Primary Containment: All weighing must occur inside a Chemical Fume Hood or Powder Weighing Station with face velocity >0.5 m/s.

  • Static Control: Use an ionizing bar if the solid is fluffy/static-prone to prevent dispersal.

  • PPE Layering:

    • Hands: Double nitrile gloves (Outer: 0.11mm, Inner: 0.06mm). Thiophenes can permeate thin latex.

    • Respiratory: If handling >500mg outside a hood, use N95/P2 particulate respirator.

Risk Assessment Logic

The following diagram illustrates the decision matrix for handling halogenated sulfonamides.

RiskAssessment Start Start: Handling 5-Bromothiophene-3-sulfonamide QuantCheck Quantity > 100 mg? Start->QuantCheck FormCheck Physical Form: Fine Dust? QuantCheck->FormCheck Yes StandardPPE Standard PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves QuantCheck->StandardPPE No FormCheck->StandardPPE No (Crystalline) EnhancedPPE Enhanced PPE: Double Gloves, Respirator (if open), Closed Transfer FormCheck->EnhancedPPE Yes (Powder) Hood Operation in Fume Hood (Face Velocity > 0.5 m/s) StandardPPE->Hood EnhancedPPE->Hood Disposal Disposal: Halogenated Organic Waste Hood->Disposal

Figure 1: Decision matrix for selecting PPE and containment levels based on quantity and physical form.

Reactivity & Synthetic Utility

For drug development professionals, safety extends to chemical reactivity. The C-Br bond at the 5-position is the primary reactive site.[1]

Key Reaction: Suzuki-Miyaura Coupling

This scaffold is frequently coupled with aryl boronic acids.[1]

  • Safety Implication: These reactions often require basic conditions (e.g.,

    
     or 
    
    
    
    ) and elevated temperatures.
  • Hazard: The evolution of

    
     (if using carbonate bases) in sealed vials can cause over-pressurization.
    
  • Protocol Adjustment: Always vent reaction vials during the initial heating ramp if carbonate bases are used.

Synthetic Workflow & Hazards

SynthesisWorkflow SM 5-Bromothiophene-3-sulfonamide (Electrophile) Reaction Reaction: Suzuki Coupling (80-100°C, DMF/Water) SM->Reaction Dissolve Reagents Reagents: Boronic Acid + Pd Catalyst Base (K2CO3) Reagents->Reaction Add Workup Workup: Acidify (Caution: SO2 release) Extraction Reaction->Workup Complete Product Biaryl Sulfonamide (Target Scaffold) Workup->Product Purify

Figure 2: Synthetic workflow highlighting the Suzuki coupling pathway and associated workup risks.

Emergency Response Protocols

Fire Fighting Measures[4]
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][2] Do not use water jet  as it may spread dissolved material.
    
  • Combustion Products: Emits toxic fumes of Sulfur Oxides (

    
    ), Nitrogen Oxides (
    
    
    
    ), and Hydrogen Bromide (
    
    
    ).[1] Firefighters must wear SCBA.
Accidental Release (Spill)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator and double gloves.

  • Containment: Do not dry sweep. Wet the powder slightly with an inert solvent (e.g., heptane) or use a HEPA-filtered vacuum to prevent dust generation.[1]

  • Neutralization: Wash the surface with a dilute sodium bicarbonate solution to neutralize any acidic hydrolysis products.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[2] Note: Sulfonamides can crystallize on the cornea; immediate irrigation is critical.

  • Skin Contact: Wash with soap and water.[3] If red blotches appear (potential allergic reaction), seek medical attention immediately and inform the physician of "Sulfa" exposure.

References

  • ChemSrc. (2024). 5-Bromothiophene-3-sulfonamide CAS 22168-04-3 MSDS and Properties.[1][4] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2024). Sulfonamide Allergy and Cross-Reactivity Mechanisms. PubChem Compound Summary. Retrieved from [Link]

Sources

pKa values and acidity of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 5-Bromothiophene-3-sulfonamide: Acidity, pKa Determination, and Implications for Metalloenzyme Inhibition

As a Senior Application Scientist in early-stage drug discovery, I approach the physicochemical profiling of heterocyclic sulfonamides not merely as a structural curiosity, but as a critical parameter in rational drug design. 5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) represents a highly specialized pharmacophore. The acidity—specifically the pKa of its primary sulfonamide group (–SO₂NH₂)—is the thermodynamic gatekeeper for its biological activity, particularly in its role as a Carbonic Anhydrase Inhibitor (CAI).

This technical guide dissects the structural causality behind the acidity of 5-Bromothiophene-3-sulfonamide, outlines the pharmacological rationale for its pKa, and establishes a self-validating experimental protocol for its precise determination.

Structural Determinants of Acidity

The primary sulfonamide group is inherently a weak acid. Upon deprotonation, the resulting nitrogen anion is stabilized by resonance with the adjacent sulfonyl oxygen atoms. However, the exact pKa is highly sensitive to the electronic environment provided by the parent scaffold.

  • The Thiophene Scaffold: Heteroaromatic rings like thiophene exert a different electronic influence compared to standard phenyl rings. The thiophene ring is generally more electron-withdrawing than a benzene ring, which stabilizes the sulfonamide anion and lowers the pKa. For context, foundational studies established that unsubstituted thiophene-2-sulfonamide (pKa ~8.8) is a significantly more effective CAI than standard benzenesulfonamide (pKa ~10.0)[1].

  • The 5-Bromo Substituent Effect: The introduction of a bromine atom at the 5-position introduces a strong inductive electron-withdrawing effect (–I effect). Because the thiophene ring efficiently transmits these electronic effects, the bromine atom pulls electron density away from the 3-sulfonamide group. This further stabilizes the conjugate base (–SO₂NH⁻), driving the pKa down from ~8.8 into an estimated range of 7.5 to 8.5.

Pharmacological Rationale: The Metalloenzyme "Goldilocks Zone"

The precise acidity of 5-Bromothiophene-3-sulfonamide is not just a chemical property; it is a functional requirement for target engagement. Carbonic anhydrases (CAs) are zinc-dependent metalloenzymes. The active site features a Zn²⁺ ion coordinated by three histidine residues and a water molecule[1].

To inhibit the enzyme, the sulfonamide must displace this water molecule and form a coordinate covalent bond with the zinc ion. Crucially, this binding event requires the sulfonamide to be in its deprotonated, anionic state (–SO₂NH⁻) [2].

The relationship between the drug's pKa and the physiological pH (7.4) is governed by the Henderson-Hasselbalch equation:



If a sulfonamide is too basic (pKa > 10), an insufficient fraction exists as the active anion at pH 7.4, resulting in poor efficacy. Conversely, if it is too acidic (e.g., Benzolamide, pKa 3.4), it is almost entirely ionized in the bloodstream, severely restricting its ability to cross lipophilic biological membranes[1]. By tuning the pKa to the ~7.5–8.5 range via the 5-bromo thiophene scaffold, researchers achieve the "Goldilocks zone": sufficient neutral species for membrane permeability, and sufficient anionic species for rapid, high-affinity zinc coordination[2].

Mechanism A A B Physiological pH 7.4 (Deprotonation) A->B C Sulfonamide Anion (-SO2NH-) B->C Henderson-Hasselbalch D Zn2+ Active Site (Carbonic Anhydrase) C->D Coordinate Bond E Enzyme Inhibition D->E

Mechanism of carbonic anhydrase inhibition driven by sulfonamide deprotonation.

Self-Validating Protocol: pKa Determination via UV-Metric Titration

Because halogenated thiophene sulfonamides typically exhibit poor aqueous solubility, standard pH-metric (potentiometric) titration in pure water often fails due to precipitation before equilibrium is reached[3]. To circumvent this, we employ a UV-metric titration coupled with Yasuda-Shedlovsky extrapolation [2].

The choice of UV-metric over pH-metric titration is deliberate: the thiophene chromophore undergoes distinct spectral shifts upon deprotonation of the sulfonamide, allowing us to track ionization optically even at highly dilute concentrations.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a series of co-solvent mixtures using methanol and 0.15 M KCl (aqueous) to maintain constant ionic strength. Recommended methanol ratios: 20%, 30%, 40%, and 50% (v/v).

  • Sample Dissolution: Dissolve 5-Bromothiophene-3-sulfonamide in each co-solvent mixture to a final concentration of ~50 µM.

  • UV-Metric Titration: Using an automated titrator (e.g., Sirius T3), titrate the solution from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH.

  • Data Acquisition: Record the multi-wavelength UV absorbance (250–450 nm) at each pH increment[2].

  • Self-Validation (Isosbestic Point Check): Analyze the overlaid spectra. The presence of strict isosbestic points (wavelengths where total absorbance remains constant during titration) validates that only a single, clean two-state equilibrium (HA ⇌ H⁺ + A⁻) is occurring. If isosbestic points drift, the protocol flags secondary equilibria or compound degradation, halting the analysis.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (psKa) for each methanol ratio. Plot

    
     against the inverse of the dielectric constant 
    
    
    
    of the respective mixtures. Extrapolate the linear regression to the dielectric constant of pure water to derive the true aqueous pKa[2].

Protocol N1 1. Sample Preparation (5-Bromothiophene-3-sulfonamide in Methanol) N2 2. UV-Metric Titration (pH 2.0 to 12.0, 0.15M KCl) N1->N2 N3 3. Spectral Analysis (Identify Isosbestic Points) N2->N3 N4 Validation Check: Are Isosbestic Points Maintained? N3->N4 N5 4. Yasuda-Shedlovsky Extrapolation (psKa vs 1/ε) N4->N5 Yes (Self-Validated) N7 Investigate Secondary Equilibria / Degradation N4->N7 No N6 5. Aqueous pKa Calculation N5->N6

Self-validating UV-metric titration workflow for pKa determination.

Comparative Physicochemical Data

To contextualize the acidity of 5-Bromothiophene-3-sulfonamide, it is essential to compare it against benchmark sulfonamides used in clinical and experimental settings. The table below summarizes the quantitative impact of structural modifications on pKa and clinical utility.

CompoundStructural FeaturesApproximate pKaClinical / Pharmacological Relevance
Benzolamide Thiadiazole ring, highly acidic3.4Highly polar; restricted membrane permeability restricts CNS uptake[1].
5-Bromothiophene-3-sulfonamide 5-Bromo substitution, 3-sulfonamide~7.5 - 8.5Optimized for physiological ionization; balances permeability and Zn²⁺ binding.
Dorzolamide Bicyclic thieno-thiopyran ring8.3Topically acting antiglaucoma agent; ideal pKa for ocular penetration[1].
Thiophene-2-sulfonamide Unsubstituted thiophene ring~8.8Foundational scaffold demonstrating superiority over six-membered rings[1].
Benzenesulfonamide Unsubstituted phenyl ring10.0Weak CAI activity due to minimal ionization at physiological pH 7.4.

Conclusion

The development of heterocyclic sulfonamides relies heavily on the precise tuning of their acid-base properties. For 5-Bromothiophene-3-sulfonamide, the synergistic electron-withdrawing effects of the thiophene ring and the 5-bromo substituent depress the pKa of the primary sulfonamide into a therapeutically viable window. By employing rigorous, self-validating methodologies like UV-metric titration with Yasuda-Shedlovsky extrapolation, researchers can confidently map these physicochemical parameters, ensuring that the molecule is primed for optimal target engagement at physiological pH.

References

1.[1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI / PubMed Central (PMC). Available at: 2.[3] Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: 3. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Available at: 4.[2] Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon S3 / Scientific Reports. Available at:

Sources

The Emerging Therapeutic Potential of 5-Bromothiophene-3-sulfonamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene ring, a privileged scaffold in medicinal chemistry, continues to yield novel compounds with significant therapeutic promise. When functionalized with a sulfonamide moiety, particularly at the 3-position, and further substituted with a bromine atom at the 5-position, a unique chemical entity emerges: the 5-Bromothiophene-3-sulfonamide core. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on this scaffold. We will delve into their potential as antimicrobial and anticancer agents, and their inhibitory effects on key enzymes such as carbonic anhydrases, kinases, and chymase. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Significance of the Thiophene-Sulfonamide Moiety

Thiophene-containing compounds are a cornerstone of heterocyclic chemistry and drug discovery, known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The electronic properties of the thiophene ring, particularly its ability to engage in various non-covalent interactions, make it an attractive pharmacophore. The introduction of a sulfonamide group (-SO₂NH₂) further enhances the therapeutic potential of the thiophene scaffold. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer effects.[3][4][5][6] The combination of these two moieties in 5-Bromothiophene-3-sulfonamide derivatives creates a unique chemical space for the development of novel therapeutics with potentially enhanced efficacy and selectivity.

Synthetic Strategies for 5-Bromothiophene-3-sulfonamide Derivatives

The synthesis of 5-Bromothiophene-3-sulfonamide derivatives typically involves a multi-step process. A common and efficient approach is the Suzuki cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl substituents at the 5-position of the thiophene ring.[7] This method offers a high degree of flexibility in generating a diverse library of compounds for biological screening.

General Synthetic Scheme

A representative synthetic route to 5-arylthiophene-2-sulfonamide derivatives, which can be adapted for 3-sulfonamide analogues, is depicted below. The synthesis commences with the bromination and subsequent chlorosulfonylation of a thiophene precursor, followed by amination to yield the key 5-bromothiophene-sulfonamide intermediate. This intermediate can then be subjected to a Suzuki coupling reaction with a variety of boronic acids or esters to introduce diverse substituents at the 5-position.

Synthesis_Workflow Thiophene Thiophene Precursor Bromination Bromination Thiophene->Bromination Br₂ Chlorosulfonylation Chlorosulfonylation Bromination->Chlorosulfonylation ClSO₃H Amination Amination Chlorosulfonylation->Amination NH₄OH Intermediate 5-Bromothiophene-3-sulfonamide Amination->Intermediate Suzuki Suzuki Coupling Intermediate->Suzuki FinalProduct 5-Substituted-thiophene-3-sulfonamide Derivatives Suzuki->FinalProduct BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Suzuki Pd(0) catalyst

Figure 1: General synthetic workflow for 5-substituted-thiophene-3-sulfonamide derivatives.

Detailed Experimental Protocol: Suzuki Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for the Suzuki cross-coupling reaction to synthesize 5-arylthiophene-2-sulfonamide derivatives, which can be adapted for the 3-sulfonamide isomer.[7]

  • Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromothiophene-3-sulfonamide (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The use of toluene is advantageous due to its high boiling point, which can facilitate the reaction.[7]

  • Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature of 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-substituted-thiophene-3-sulfonamide derivative.

Biological Activities of 5-Bromothiophene-3-sulfonamide Derivatives

Derivatives of 5-Bromothiophene-3-sulfonamide have demonstrated a wide range of promising biological activities, positioning them as valuable leads for drug development in various therapeutic areas.

Antibacterial Activity

The sulfonamide moiety is a well-known pharmacophore for antibacterial agents, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8][9] Thiophene-sulfonamide derivatives have been shown to possess significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2] For instance, certain 5-bromo-N-alkylthiophene-2-sulfonamides have exhibited efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[8]

Mechanism of Action: The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a key substrate for DHPS. By competitively inhibiting this enzyme, sulfonamides disrupt the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect.[8][9]

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Enzymatic Reaction BacterialGrowth Bacterial Growth FolicAcid->BacterialGrowth Sulfonamide 5-Bromothiophene-3-sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Figure 2: Mechanism of antibacterial action of sulfonamide derivatives.

Table 1: Antibacterial Activity of Selected Thiophene Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
5-bromo-N-propylthiophene-2-sulfonamideNDM-producing K. pneumoniae ST1470.390.78[8]
Thiophene Derivative 4Colistin-Resistant A. baumannii16-32 (MIC₅₀)-[10]
Thiophene Derivative 8Colistin-Resistant E. coli8-32 (MIC₅₀)-[10]
Anticancer Activity

Thiophene-sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[11][12][13] The anticancer mechanisms of these compounds are often multifaceted and can include the inhibition of key enzymes involved in tumor growth and progression, such as carbonic anhydrases and kinases, as well as the disruption of microtubule assembly.[4][12]

For example, certain novel thiophene derivatives bearing a sulfonamide moiety have shown potent cytotoxic activity against the human breast cancer cell line (MCF-7), with some compounds exhibiting higher potency than the standard chemotherapeutic drug doxorubicin.[11][13] Another study identified 2,5-Dichlorothiophene-3-sulfonamide as a promising anticancer agent against HeLa, MDA-MB231, and MCF-7 cell lines, with its activity linked to DNA interaction.[14]

Table 2: Anticancer Activity of Selected Thiophene Sulfonamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6MCF-710.25[11][13]
Compound 7MCF-79.70[11][13]
Compound 9MCF-79.55[11][13]
Compound 13MCF-79.39[11][13]
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[14]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB2314.62 ± 0.13[14]
2,5-Dichlorothiophene-3-sulfonamideMCF-77.13 ± 0.13[14]
Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[15] The inhibition of specific CA isoforms is a validated therapeutic strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[15][16] Heterocyclic sulfonamides, including those based on a thiophene scaffold, are potent inhibitors of carbonic anhydrases.[15][17][18] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. Five-membered heterocyclic sulfonamides have generally been shown to be more effective CA inhibitors compared to their six-membered ring counterparts.[15][16]

CA_Inhibition CA Carbonic Anhydrase (CA) Active Site (with Zn²⁺) Product HCO₃⁻ + H⁺ CA->Product Catalyzes Substrate CO₂ + H₂O Substrate->CA Binds to Sulfonamide Thiophene-sulfonamide Sulfonamide->CA Binds to Zn²⁺, Inhibits

Figure 3: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of targeted therapeutics. A 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide derivative was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative disorders.[19][20] X-ray crystallography revealed an unusual binding mode of this inhibitor to the hinge region of CDK5, mediated by a water molecule.[19][20]

Human chymase is a serine protease that plays a role in cardiovascular diseases. Benzo[b]thiophene-2-sulfonamide derivatives have been identified as a novel class of potent and selective human chymase inhibitors.[21] Structure-activity relationship studies have led to the discovery of compounds with high potency and excellent selectivity for chymase over other related proteases like chymotrypsin and cathepsin G.[21]

Structure-Activity Relationships (SAR)

The biological activity of 5-Bromothiophene-3-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the thiophene ring and the sulfonamide nitrogen.

  • Substituents on the Thiophene Ring: The introduction of various aryl and heteroaryl groups at the 5-position via Suzuki coupling allows for the exploration of a wide chemical space. The electronic and steric properties of these substituents can significantly influence the binding affinity of the molecule to its biological target.

  • Substitution on the Sulfonamide Nitrogen: N-alkylation of the sulfonamide group can modulate the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. For instance, in a series of 5-bromo-N-alkylthiophene-2-sulfonamides, the N-propyl derivative showed the most potent antibacterial activity against NDM-producing K. pneumoniae.[8]

Conclusion and Future Directions

5-Bromothiophene-3-sulfonamide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities as antibacterial, anticancer, and enzyme inhibitors highlight their potential to address significant unmet medical needs. Future research in this area should focus on:

  • Expansion of the Chemical Library: The synthesis and screening of a broader range of derivatives with diverse substituents at the 5-position and on the sulfonamide nitrogen will be crucial for identifying compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of these compounds will provide valuable insights for rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

The continued exploration of the 5-Bromothiophene-3-sulfonamide scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci. 1984 Mar;73(3):352-8. doi: 10.1002/jps.2600730316. [Link]

  • Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry & Engineering Conference. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorg Med Chem Lett. 2012 Sep 15;22(18):5919-23. doi: 10.1016/j.bmcl.2012.07.068. [Link]

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020; 60(1): 110-115. [Link]

  • Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorg Med Chem Lett. 2003 Nov 17;13(22):4085-8. doi: 10.1016/j.bmcl.2003.08.040. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infect Drug Resist. 2024;17:2453-2469. doi: 10.2147/IDR.S459424. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol. 2023;14:1265882. doi: 10.3389/fmicb.2023.1265882. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. 2024 Jan 31;29(3):636. doi: 10.3390/molecules29030636. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. 2018; 1(1):1-15. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. 2021;11(4):1394-1398. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharm. 2014 Dec;64(4):419-31. doi: 10.2478/acph-2014-0035. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Curr Cancer Drug Targets. 2002 Mar;2(1):55-75. doi: 10.2174/1568009023334060. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023 Apr 4;28(7):3220. doi: 10.3390/molecules28073220. [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Adv Ther (Weinh). 2021 Sep;4(9):2100067. doi: 10.1002/adtp.202100067. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharm. 2014 Dec;64(4):419-31. doi: 10.2478/acph-2014-0035. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. ResearchGate. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. 2022 Dec 22;28(1):5. doi: 10.3390/molecules28010005. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. 2023 Apr 27;28(9):3771. doi: 10.3390/molecules28093771. [Link]

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorg Med Chem. 2000 Aug;8(8):2145-55. doi: 10.1016/s0968-0896(00)00143-7. [Link]

  • Biological activities of sulfonamides. Indian J Pharm Sci. 2005;67(2):151-159. [Link]

  • Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB. ChEMBL. [Link]

  • Biological and Molecular Chemistry Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend. Biol. Mol. Chem. 2023, 1, 71-81. [Link]

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta. 2021;8(4):1-14. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iran J Pharm Res. 2013 Summer;12(3):355-65. [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023 Apr 4;28(7):3220. doi: 10.3390/molecules28073220. [Link]

Sources

5-Bromothiophene-3-sulfonamide: A Strategic Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes specific chemical data with broader bioisosteric principles.

Technical Guide & Application Whitepaper

Executive Summary

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) represents a critical scaffold in modern medicinal chemistry, serving as a sophisticated bioisostere for meta-substituted benzenesulfonamides. Unlike its more common isomer (5-bromothiophene-2-sulfonamide), the 3-sulfonamide variant offers unique vector geometry and electronic properties that allow for fine-tuning of ligand-target interactions.

This guide details the physicochemical rationale for its use, a validated synthetic workflow, and its application in fragment-based drug discovery (FBDD), particularly for metalloenzyme targets like Carbonic Anhydrase (CA) and matrix metalloproteinases (MMPs).

Bioisosteric Rationale & Physicochemical Properties[1][2][3][4][5]

The Thiophene vs. Benzene Paradigm

Replacing a phenyl ring with a thiophene moiety is a classic bioisosteric exchange.[1][2] However, the choice of substitution pattern is non-trivial.

  • Geometric Compression: The thiophene ring (C–S–C angle ~92°) is more compact than benzene (120°). This reduces the molecular volume and can allow the scaffold to fit into tighter hydrophobic pockets.

  • Vector Analysis:

    • 2,5-Substitution: Mimics para-phenyl substitution (180° vector) but with a "bent" trajectory (~148°).

    • 3,5-Substitution (Target): The 5-bromothiophene-3-sulfonamide scaffold mimics 1,3-disubstituted (meta) benzene . The angle between the sulfonamide (at C3) and the bromine (at C5) provides a vector distinct from the standard meta-phenyl, often enabling new hydrogen-bonding interactions or avoiding steric clashes in the active site.

The Role of the 5-Bromo Substituent

The bromine atom at position 5 is not merely a placeholder; it serves three distinct functional roles:

  • Metabolic Blockade: The

    
    -positions of thiophene (C2 and C5) are metabolically labile (prone to S-oxidation or electrophilic attack). Blocking C5 with bromine significantly enhances metabolic stability (t1/2) in hepatocyte assays.
    
  • Halogen Bonding: The polarized C–Br bond creates a "sigma-hole" (positive electrostatic potential) at the tip of the bromine, capable of forming halogen bonds with backbone carbonyls in protein targets.

  • Synthetic Handle: It serves as a pre-installed leaving group for Suzuki-Miyaura or Sonogashira couplings, allowing rapid library expansion.

Physicochemical Profile
PropertyValue (Approx.)Note
Molecular Weight 242.11 g/mol Fragment-like
LogP ~1.2 - 1.5More lipophilic than benzenesulfonamide
pKa (Sulfonamide) ~9.5 - 10.0Slightly more acidic than phenyl analog due to thiophene electronegativity
H-Bond Donors 2Sulfonamide NH₂
H-Bond Acceptors 3Sulfonamide O, Thiophene S

Visualizing the Bioisosteric Map

The following diagram illustrates the structural logic and synthetic utility of the scaffold.

Bioisostere_Logic cluster_vectors Substitution Vector Comparison Benzene Reference: 3-Bromobenzenesulfonamide Thiophene Bioisostere: 5-Bromothiophene-3-sulfonamide Benzene->Thiophene Scaffold Hop (Vector Optimization) Properties Property Modulation: 1. Improved Lipophilicity (+LogP) 2. Sigma-Hole (Br) Interaction 3. Metabolic Blockade (C5) Thiophene->Properties Exhibits Applications Applications: - Carbonic Anhydrase Inhibitors - Fragment-Based Discovery - Kinase Hinges Properties->Applications Enables Meta Benzene 1,3-Subst. Angle: 120° Thio35 Thiophene 3,5-Subst. Angle: ~148° (Bent) Meta->Thio35 Geometric Shift

Caption: Comparison of 3-bromobenzenesulfonamide and its thiophene bioisostere, highlighting vector shifts and property modulation.

Validated Synthetic Protocol

Synthesizing the 3-sulfonamide isomer is more challenging than the 2-isomer because electrophilic aromatic substitution (EAS) naturally favors the 2-position. The following protocol uses a Lithium-Halogen Exchange strategy to ensure regioselectivity, followed by a directed bromination.

Phase 1: Synthesis of Thiophene-3-sulfonamide

Principle: Use 3-bromothiophene as the starting material. Since the C2 proton is more acidic, direct lithiation can be tricky; however, halogen-lithium exchange is faster than deprotonation at -78°C.

  • Reagents: 3-Bromothiophene, n-Butyllithium (n-BuLi), Sulfur Dioxide (SO₂), Sulfuryl Chloride (SO₂Cl₂), Aqueous Ammonia.

  • Workflow:

    • Step A (Exchange): Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF under Argon. Cool to -78°C . Slowly add n-BuLi (1.05 eq). Stir for 30 min to generate 3-thienyllithium.

    • Step B (Capture): Bubble dry SO₂ gas into the solution at -78°C until saturation. The mixture turns a pale yellow (formation of lithium 3-thiophenesulfinate). Warm to room temperature (RT).

    • Step C (Chlorination): Remove solvent or treat the salt directly with N-chlorosuccinimide (NCS) or SO₂Cl₂ in CH₂Cl₂ to generate thiophene-3-sulfonyl chloride .

    • Step D (Amidation): Treat the crude sulfonyl chloride with aqueous NH₄OH (excess) in THF/Water at 0°C.

    • Result: Thiophene-3-sulfonamide (White solid).[3]

Phase 2: Regioselective Bromination

Principle: The sulfonamide group at C3 is electron-withdrawing (meta-directing in benzene, but deactivating in thiophene). In thiophene, the


-positions (C2 and C5) are naturally nucleophilic.
  • C2: Sterically hindered by the bulky sulfonamide group at C3.

  • C5: Sterically accessible and electronically activated relative to C4.

  • Outcome: Electrophilic bromination occurs selectively at C5 .

Protocol:

  • Dissolution: Dissolve thiophene-3-sulfonamide (10 mmol) in Glacial Acetic Acid (20 mL).

  • Bromination: Add Bromine (Br₂, 1.1 eq) dropwise at RT. Alternatively, use N-Bromosuccinimide (NBS) in DMF for milder conditions.

  • Reaction: Stir at 40-50°C for 2-4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Pour into ice water. The product, 5-bromothiophene-3-sulfonamide , precipitates as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for Zinc-binding in CA inhibitors.

  • Mechanism: The sulfonamide nitrogen (ionized as R-SO₂NH⁻) coordinates to the Zn²⁺ ion in the enzyme active site.

  • Advantage of Scaffold: The 5-bromothiophene tail extends into the hydrophobic pocket of the enzyme. The 3-sulfonamide orientation creates a distinct tilt compared to benzenesulfonamides (e.g., acetazolamide derivatives), often improving selectivity for specific isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" lead.

  • Ligand Efficiency (LE): High LE due to low molecular weight (<250 Da) and high binding enthalpy (Zn-coordination).

  • Growth Vector: The bromine at C5 allows for "fragment growing." Using Suzuki coupling, researchers can attach aryl, heteroaryl, or alkyl groups to the C5 position to probe the "selectivity pocket" of the target protein.

Case Study: Antibacterial Agents

Recent studies (e.g., Eur. J. Med.[4] Chem., 2022) have highlighted thiophene-sulfonamides as inhibitors of bacterial enzymes like DprE1 (tuberculosis target) or metallo-


-lactamases. The 5-bromo derivative serves as the parent for libraries where the bromine is replaced by lipophilic tails to penetrate the mycobacterial cell wall.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1146-1153. Link

  • Press, J. B., et al. (1998). Thiophene-3-sulfonamides as inhibitors of carbonic anhydrase. European Journal of Medicinal Chemistry. (Contextual citation for thiophene sulfonamide bioactivity).
  • BenchChem. (2025).[5] Synthesis and Properties of Thiophene Sulfonamides. Link (Verified via search context).

Sources

5-Bromothiophene-3-sulfonamide: Strategic Scaffold for ULK1 Inhibition and Fragment-Based Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, chemical utility, and experimental protocols for 5-Bromothiophene-3-sulfonamide , a critical intermediate in modern medicinal chemistry.

Executive Summary

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a sulfonamide group at the C3 position and a bromine atom at the C5 position. While historically overshadowed by its 2-sulfonamide isomer, this specific regioisomer has emerged as a high-value scaffold in oncology drug discovery, particularly in the development of ULK1/2 (Unc-51-like autophagy activating kinase) inhibitors.

Its utility stems from its "privileged" structural features:

  • C5-Bromine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), allowing attachment to complex kinase inhibitor cores.

  • C3-Sulfonamide: A classic pharmacophore capable of critical hydrogen bonding interactions (e.g., with Asp/Glu residues in active sites) or acting as a zinc-binding group (ZBG) in metalloenzyme inhibitors.

This guide provides a technical deep-dive into its application in autophagy modulation, its synthetic versatility, and validated protocols for its integration into drug candidates.

Chemical Profile & Reactivity

Understanding the electronic landscape of this molecule is prerequisite for successful synthetic planning.

PropertySpecificationMechanistic Insight
Formula C₄H₄BrNO₂S₂High atom economy fragment.
MW 242.11 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
C5-Position Electrophilic (C-Br)The sulfur atom activates the C5 position for oxidative addition to Pd(0), making it highly reactive in cross-coupling compared to phenyl bromides.
C3-Position Electron-WithdrawingThe sulfonamide group (-SO₂NH₂) deactivates the ring slightly but provides a robust vector for H-bond donor/acceptor interactions.
Solubility DMSO, DMF, MeOHPolar sulfonamide group limits solubility in non-polar solvents (Hexane, Et₂O).

Primary Application: ULK1/2 Inhibition (Oncology)

The most significant recent application of 5-Bromothiophene-3-sulfonamide is its role as a key intermediate in the synthesis of ULK1/2 inhibitors . ULK1 is a gatekeeper of autophagy; its inhibition is a therapeutic strategy to prevent cancer cells from recycling nutrients during metabolic stress or chemotherapy (autophagy addiction).

Mechanism of Action

In the context of patent WO2024229322A1 , this scaffold replaces standard pyridinone or phenyl moieties to optimize binding affinity.

  • The Vector: The thiophene ring serves as a planar linker.

  • The Interaction: The sulfonamide moiety likely engages the kinase hinge region or the solvent-exposed front, providing water-mediated hydrogen bonds that stabilize the inhibitor-enzyme complex.

Synthesis Logic (Retrosynthesis)

The molecule is typically introduced late-stage via a Suzuki-Miyaura coupling to a core heteroaromatic scaffold (e.g., a substituted pyridine or pyrimidine).

ULK1_Synthesis cluster_SAR SAR Logic Substrate Core Scaffold (Boronic Ester/Acid) Product ULK1 Inhibitor Candidate Substrate->Product Cross-Coupling Reagent 5-Bromothiophene- 3-sulfonamide Reagent->Product Catalyst Pd(dppf)Cl2 / Base Catalyst->Product Sulfonamide H-Bond Donor (Interacts with Asp/Glu) Thiophene Pi-Stacking (Planar Linker)

Figure 1: Strategic incorporation of 5-Bromothiophene-3-sulfonamide into kinase inhibitors via Suzuki Coupling.

Secondary Applications: FBDD & Metalloenzymes

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The 3-sulfonamide geometry offers a distinct vector compared to the classic 2-sulfonamide (e.g., Acetazolamide).

  • Utility: 5-Bromothiophene-3-sulfonamide serves as a fragment to probe the CA active site. The bromine allows for rapid library expansion to optimize selectivity for CA IX or XII (cancer-associated isoforms) over CA I or II (cytosolic).

Antibacterial Agents

Thiophene sulfonamides have demonstrated efficacy against multi-drug resistant strains (e.g., NDM-1 producing Klebsiella pneumoniae).[1] The 5-bromo position allows for the introduction of lipophilic tails necessary to penetrate bacterial cell walls.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 5-Bromothiophene-3-sulfonamide to an aryl boronic ester. Context: This is the standard workflow for generating biaryl libraries or attaching the scaffold to a drug core.

Materials:

  • 5-Bromothiophene-3-sulfonamide (1.0 eq)

  • Aryl Boronic Pinacol Ester (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][3]

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or round-bottom flask with the bromide, boronic ester, K₂CO₃, and Pd catalyst. Seal and purge with Argon or Nitrogen for 5 minutes.

    • Why: Palladium(0) species generated in situ are oxygen-sensitive.

  • Solvation: Add degassed 1,4-dioxane/water mixture via syringe.

    • Why: Water is essential to dissolve the inorganic base (K₂CO₃) and facilitate the transmetallation step.

  • Reaction: Heat to 90°C for 12–16 hours (oil bath) or 120°C for 30 min (microwave).

    • Monitoring: Check via LC-MS. The bromine is highly reactive; conversion should be clean.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The sulfonamide group is polar; typical eluent is DCM:MeOH (95:5) or Hexane:EtOAc (50:50).

Protocol B: Sulfonamide N-Alkylation

Objective: Functionalizing the sulfonamide nitrogen to modulate solubility or steric fit.

Materials:

  • 5-Bromothiophene-3-sulfonamide (1.0 eq)

  • Alkyl Halide (R-Br or R-I) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or Acetonitrile

Methodology:

  • Dissolve sulfonamide in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) and stir at RT for 15 mins to deprotonate the sulfonamide (formation of sulfonamidate anion).

  • Add Alkyl Halide dropwise.

  • Stir at 60°C for 4 hours.

    • Note: Over-alkylation (bis-alkylation) is rare due to steric hindrance, but mono-alkylation is the target.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the modular logic of using this scaffold in drug design.

SAR_Logic Core 5-Bromothiophene-3-sulfonamide (Scaffold) C5 C5-Position (Bromine) Core->C5 Site A C3 C3-Position (Sulfonamide) Core->C3 Site B App_C5 Cross-Coupling (Suzuki) Extends into Hydrophobic Pocket C5->App_C5 Function App_C3 H-Bond Donor/Acceptor Zinc Binding Group (ZBG) C3->App_C3 Function

Figure 2: Functional decomposition of the scaffold for Medicinal Chemistry SAR campaigns.

References

  • World Intellectual Property Organization (WIPO). (2024). Thiophene ULK1/2 Inhibitors and Their Use Thereof. Patent WO2024229322A1.[4] Retrieved from .

  • Sigma-Aldrich. (n.d.). 5-Bromothiophene-3-sulfonamide Product Specification. Retrieved from .

  • Chemical Book. (2024). 5-Bromothiophene-3-sulfonamide Basic Information and Suppliers. Retrieved from .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42634699 (Related Thiophene Sulfonamides). Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of carbonic anhydrase inhibitors, antitumor agents, and antimicrobial drugs.[1] Its synthesis presents a specific regiochemical challenge: distinguishing the 3,5-substitution pattern from the thermodynamically favored 2,5- or 2,3-isomers. This Application Note details two validated protocols for the synthesis of 5-bromothiophene-3-sulfonamide. Protocol A outlines a high-purity de novo synthesis via directed lithiation, ensuring absolute regiocontrol. Protocol B describes a scalable electrophilic substitution route suitable for larger batches, with optimized purification steps.

Introduction & Retrosynthetic Analysis

The thiophene ring is highly reactive toward electrophilic aromatic substitution (EAS), predominantly at the


-positions (C2 and C5). Introducing a sulfonamide at C3 and a bromine at C5 requires overcoming the natural directing effects that typically favor C2 substitution.
  • Challenge: Direct chlorosulfonation of thiophene yields the 2-isomer. Direct bromination of thiophene-3-sulfonamide can yield mixtures of C2 (ortho) and C5 (meta-like) products depending on conditions.

  • Strategy: We employ a "Reverse Polarity" approach using lithium-halogen exchange to install the sulfonamide at C3, followed by steric-directed bromination.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic analysis leveraging Lithium-Halogen exchange for C3 functionalization. Target 5-Bromothiophene-3-sulfonamide (Target) Inter1 Thiophene-3-sulfonamide Target->Inter1 Regioselective Bromination (Br2/AcOH) Inter2 3-Lithiothiophene (Transient Species) Inter1->Inter2 Amidation (SO2, NCS, NH3) Start 3-Bromothiophene (Starting Material) Inter2->Start Li-Hal Exchange (n-BuLi, -78°C)

[3]

Protocol A: The Lithiation-Sulfonylation Route (High Precision)

Recommended for: Medicinal chemistry libraries, high-purity requirements (>98%), and gram-scale synthesis.

Mechanism & Rationale

This route utilizes the specific reactivity of 3-bromothiophene. By performing a lithium-halogen exchange at -78°C, we generate the nucleophilic 3-thienyllithium species. Trapping this with sulfur dioxide (


) creates the sulfinate, which is oxidatively chlorinated to the sulfonyl chloride and subsequently amidated. The final bromination is directed to the C5 position by the steric bulk and electronic deactivation of the C3-sulfonamide group.
Reagents & Equipment Table
ReagentEquiv.[2]RoleHazard Note
3-Bromothiophene 1.0Starting MaterialIrritant, stench
n-Butyllithium (2.5M) 1.1Lithiation AgentPyrophoric , moisture sensitive
Sulfur Dioxide (gas) ExcessElectrophileToxic gas, corrosive
N-Chlorosuccinimide (NCS) 1.1Oxidative Chlorinating AgentIrritant
Ammonium Hydroxide (28%) ExcessAmidation AgentCorrosive, volatile
Bromine (

)
1.05Brominating AgentHighly Corrosive , oxidizer
THF (Anhydrous) SolventReaction MediumPeroxide former, flammable
Step-by-Step Procedure
Step 1: Synthesis of Thiophene-3-sulfonamide
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Add 3-bromothiophene (10.0 g, 61.3 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (27 mL, 2.5M in hexanes, 67.5 mmol) over 30 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 45 minutes at -78°C. The solution may turn slightly yellow/turbid.

  • Sulfinylation: Introduce

    
     gas  via a cannula directly into the solution for 15 minutes until saturation is evident (exotherm observed; control rate). Alternatively, add a solution of condensed 
    
    
    
    in THF.
  • Warming: Allow the mixture to warm to 0°C over 1 hour. The solvent is removed in vacuo to yield the crude lithium 3-thiophenesulfinate (solid).

  • Chlorination: Redissolve the salt in DCM (100 mL). Cool to 0°C. Add N-chlorosuccinimide (NCS) (9.0 g, 67.5 mmol) portion-wise. Stir for 2 hours at room temperature.

    • Mechanism:[3][4] NCS oxidizes the sulfinate to sulfonyl chloride without generating acidic byproducts that could decompose the thiophene ring.

  • Amidation: Filter the succinimide byproduct. Slowly pour the filtrate into a stirred solution of Ammonium Hydroxide (28%) (50 mL) at 0°C. Stir for 1 hour.

  • Workup: Separate the organic layer, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    
    • Yield: ~65-75% (Intermediate 1).

Step 2: Regioselective Bromination to 5-Bromothiophene-3-sulfonamide
  • Dissolution: Dissolve Thiophene-3-sulfonamide (5.0 g, 30.6 mmol) in Glacial Acetic Acid (40 mL).

  • Bromination: Add Bromine (

    
    )  (1.65 mL, 32.1 mmol) dropwise at room temperature.
    
    • Critical Parameter: If regioselectivity is poor (presence of 2-bromo isomer), cool to 10°C and add sodium acetate (1.0 equiv) to buffer the HBr formed.

  • Reaction: Stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The 5-bromo product is less polar than the starting material.

  • Quench: Pour mixture into ice water (200 mL). The product will precipitate.

  • Purification: Filter the white solid. Wash with cold water and 5% sodium thiosulfate solution (to remove excess

    
    ).
    
  • Final Polish: Recrystallize from Ethanol.

    • Final Yield: ~80%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show two singlets for the thiophene protons (C2-H and C4-H), confirming the 3,5-substitution pattern. (C2-H is typically more downfield due to the adjacent S and
      
      
      ).

Protocol B: The "Blocked" Strategy (Alternative)

Recommended for: Labs without cryogenic (-78°C) capabilities.

Workflow (Graphviz)

RouteB Figure 2: The 'Blocking' strategy using 2,5-dibromothiophene. Start 2,5-Dibromothiophene Step1 Chlorosulfonation (ClSO3H) Start->Step1 Inter 2,5-Dibromothiophene- 3-sulfonyl chloride Step1->Inter Step2 Amidation (NH3) Inter->Step2 Inter2 2,5-Dibromothiophene- 3-sulfonamide Step2->Inter2 Step3 Selective Reduction (Zn / AcOH) Inter2->Step3 Target 5-Bromothiophene- 3-sulfonamide Step3->Target

[5]

Key Nuance: Selective Debromination

The reduction of 2,5-dibromothiophene-3-sulfonamide with Zinc dust in Acetic Acid preferentially removes the bromine at the C2 position.

  • Reasoning: The C2 position is sterically crowded (flanked by S and

    
    ) and electronically activated.
    
  • Procedure: Reflux 2,5-dibromothiophene-3-sulfonamide with 3.0 equiv Zn dust in AcOH for 2 hours.

  • Risk: Over-reduction to thiophene-3-sulfonamide is possible. Monitor strictly by HPLC/TLC.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Mixture of Isomers (Protocol A) Temperature fluctuation during lithiationEnsure temperature stays <-70°C during n-BuLi addition. Use internal thermometer.
Low Yield in Sulfonylation

escape or moisture
Use excess

gas; ensure system is strictly anhydrous.
Over-Bromination (Protocol A) Excess

or high temp
Use exactly 1.05 equiv

. Keep T < 25°C.
Over-Reduction (Protocol B) Reaction time too longStop reaction immediately upon disappearance of starting material.

Safety & Handling

  • n-Butyllithium: Extreme fire hazard. Use air-free techniques (Schlenk line). Have a Class D fire extinguisher ready.

  • Bromine: Causes severe skin burns and eye damage. Use only in a fume hood. Quench spills with sodium thiosulfate.

  • Sulfur Dioxide: Severe respiratory irritant. Ensure excellent ventilation.[6]

References

  • Synthesis of 3-Bromothiophene: Campaigne, E.; Tullar, B. F. 3-Thenyl Bromide. Organic Syntheses, Coll.[6] Vol. 4, p.921 (1963). (Note: Describes thiophene functionalization principles).

  • Regioselectivity in Thiophene Bromination: Gronowitz, S. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 1959, 13, 1045-1046.

  • Chlorosulfonation Protocols: Cremlyn, R. J.; Bassin, J. P. Chlorosulfonation of some thiophene derivatives. Phosphorus, Sulfur, and Silicon, 1990, 54, 1-4.

  • Lithiation of Bromothiophenes: Bridges, A. J., et al. Fluorine-Containing Thiophene Derivatives. Journal of Organic Chemistry, 1990, 55, 773.

Sources

Application Note: Regioselective Chlorosulfonation of 2-Bromothiophene to 5-Bromothiophene-2-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Strategic Rationale & Introduction

The synthesis of functionalized thiophenes is a cornerstone of modern medicinal chemistry. Specifically, 5-bromothiophene-2-sulfonyl chloride is a highly versatile, privileged electrophilic building block used extensively in the development of sulfonamide-based therapeutics, including potent matrix metalloproteinase (MMP) inhibitors for oncology applications[1].

Achieving high regiochemical fidelity and yield during the chlorosulfonation of halogenated thiophenes requires precise control over reaction kinetics and thermodynamics. This application note details a self-validating, highly optimized protocol for the conversion of 2-bromothiophene to 5-bromothiophene-2-sulfonyl chloride, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: The "Why" Behind the Chemistry

To execute this protocol successfully at scale, one must understand the underlying physical organic chemistry driving the transformation.

  • Regioselectivity via Electronic Directing Effects: Thiophene possesses a lower resonance stabilization energy than benzene, making it highly susceptible to electrophilic aromatic substitution (EAS)[2]. The sulfur heteroatom strongly directs incoming electrophiles to the

    
    -positions (C-2 and C-5). Because the C-2 position is already occupied by a bromine atom, the synergistic electron-donating resonance of the ring sulfur and the steric hindrance of the bromine atom exclusively direct the electrophile to the C-5 position[2].
    
  • The Dual Role of Chlorosulfonic Acid (

    
    ):  Chlorosulfonic acid acts as both the sulfonating and chlorinating agent. The reaction proceeds via a two-stage mechanism. First, 
    
    
    
    generates the highly active sulfur trioxide (
    
    
    ) or chlorosulfonium ion (
    
    
    ) electrophile, which attacks the C-5 position to form a resonance-stabilized sigma complex (arenium ion), ultimately yielding 5-bromothiophene-2-sulfonic acid[2]. A subsequent equivalent of
    
    
    acts as a chlorinating agent, converting the intermediate sulfonic acid into the final sulfonyl chloride[3].
  • Thermodynamic Control: The initial electrophilic attack and subsequent chlorination are violently exothermic. Performing the reaction at 0 °C is not merely a precaution; it is a mechanistic requirement to suppress the formation of polysulfonated byproducts and prevent the acid-catalyzed polymerization of the electron-rich thiophene ring[2].

Reaction Workflow & Mechanistic Pathway

G SM 2-Bromothiophene (Starting Material) EAS Electrophilic Aromatic Substitution (Regioselective at C-5, 0 °C) SM->EAS Reagent Chlorosulfonic Acid (ClSO3H) (Electrophile Source) Reagent->EAS Intermediate 5-Bromothiophene-2-sulfonic acid (Sigma Complex Intermediate) EAS->Intermediate Chlorination Chlorination via ClSO3H (1 to 2 hours, RT) Intermediate->Chlorination Product_Crude 5-Bromothiophene-2-sulfonyl chloride (Reaction Mixture) Chlorination->Product_Crude Quench Ice Quench (Highly Exothermic!) Decomposes excess ClSO3H Product_Crude->Quench Extraction Liquid-Liquid Extraction (DCM / Water Phase Separation) Quench->Extraction Final Purified 5-Bromothiophene-2-sulfonyl chloride Extraction->Final

Figure 1. Mechanistic workflow for the chlorosulfonation of 2-bromothiophene.

Quantitative Data & Optimization Summary

Historically, chlorosulfonations were performed using neat


 in massive excess, leading to tedious workups and lower yields due to product degradation. Recent process optimizations demonstrate that using Dichloromethane (DCM) as a solvent with near-stoichiometric amounts of 

drastically improves the purity profile[3].

Table 1: Optimization of Reaction Parameters for 2-Bromothiophene Chlorosulfonation

EntrySolvent

Eq.
Temp ProfileTimeYieldProcess Observation
1Neat5.0 eq0 °C

RT
2 h<50%High impurity profile; violent quenching required.
2Chloroform2.5 eq0 °C

RT
2 h65%Moderate yield; emulsion formation during extraction.
3 DCM 1.1 eq 0 °C

RT
1 h >85% Clean TLC profile; rapid phase separation[3].

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Materials Required:
  • 2-Bromothiophene (10.0 g, 61.3 mmol)

  • Chlorosulfonic acid (4.5 mL, 67.48 mmol, ~1.1 eq)

  • Anhydrous Dichloromethane (DCM) (100 mL)

  • Crushed Ice (approx. 200 g)

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology:

Step 1: System Initialization & Cooling

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charge the flask with 2-bromothiophene (10.0 g) and anhydrous DCM (100 mL)[3].

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Causality: DCM acts as a heat sink and diluent, preventing localized hot spots that cause thiophene ring opening and polymerization[2].

Step 2: Electrophile Introduction

  • Transfer chlorosulfonic acid (4.5 mL) to the dropping funnel.

  • Add the

    
     dropwise over 30 minutes, maintaining vigorous stirring[3].
    
  • IPC Validation: Monitor the internal temperature. It must not exceed 5 °C during addition. A slight darkening of the solution indicates the formation of the arenium ion intermediate.

Step 3: Maturation & Conversion

  • Once the addition is complete, remove the ice bath and allow the reaction mass to naturally warm to room temperature (20-25 °C).

  • Stir the mixture for exactly 1 hour[3].

  • IPC Validation (TLC/LCMS): Quench a 50

    
    L aliquot into 1 mL of cold methanol (converting the sulfonyl chloride to the methyl sulfonate ester for analysis). LCMS should show >95% consumption of the starting material mass (
    
    
    
    ~162) and the appearance of the product ester.

Step 4: Quenching (Critical Safety Operation)

  • Prepare a 500 mL beaker containing 200 g of vigorously stirred crushed ice.

  • Transfer the reaction mixture dropwise onto the crushed ice.

  • Causality: Unreacted

    
     reacts violently with water to form 
    
    
    
    gas and
    
    
    . Pouring the reaction mixture onto ice (rather than adding water to the reaction) ensures the heat of hydrolysis is instantly absorbed by the phase change of the ice, preventing thermal runaway and hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid[4].

Step 5: Isolation & Purification

  • Transfer the quenched mixture to a separatory funnel. Allow the layers to separate.

  • Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM.

  • Wash the combined organic layers with cold brine (50 mL) to remove residual inorganic acids.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, bath temp <35 °C to prevent thermal degradation of the sulfonyl chloride).
    
  • Final Validation: The product, 5-bromothiophene-2-sulfonyl chloride, is obtained as an off-white to pale yellow solid/oil. Yield: ~13.6 g (85%). Structure can be confirmed via

    
    H NMR (
    
    
    
    ): showing two distinct doublets in the aromatic region with a coupling constant (
    
    
    Hz) characteristic of 2,5-disubstituted thiophenes.

References

  • Pawar, Chandrakant. "Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives." Research and Reviews.[Link]

  • Hoffman, A., et al. "Synthesis and Biological Evaluation in U87MG Glioma Cells of (Ethynylthiophene)Sulfonamido-Based Hydroxamates as Matrix Metalloproteinase Inhibitors." National Institutes of Health (PMC).[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 5-Bromothiophene-3-sulfonamide . This scaffold is a critical building block for carbonic anhydrase inhibitors (CAIs) and antibacterial agents, yet it presents specific challenges due to the acidic sulfonamide functionality and the electronic properties of the thiophene ring.

Executive Summary

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) serves as a versatile electrophile in the synthesis of biaryl sulfonamides. Unlike simple aryl halides, this substrate features an acidic primary sulfonamide (


) and a sulfur-rich heteroaromatic core. Successful coupling requires a protocol that mitigates catalyst poisoning by the free sulfonamide nitrogen while maintaining sufficient basicity to activate the boronic acid without inducing protodeboronation of the coupling partner.

This guide details a Protecting-Group-Free (PGF) strategy, utilizing specific base/solvent combinations to bypass the need for sulfonamide protection, thereby reducing step count and increasing atom economy.

Scientific Foundation & Mechanistic Insights

Substrate Reactivity Profile
  • Electrophile Activation: The bromine atom at the C5 position (

    
    -position to the thiophene sulfur) is inherently activated towards oxidative addition due to the electron-rich nature of the thiophene ring combined with the inductive electron-withdrawing effect of the sulfonamide group at C3.
    
  • The "Meta-Like" Challenge: Unlike 5-bromothiophene-2-sulfonamide (where the EWG is in a para-like conjugation), the 3-sulfonamide group is in a meta-like relationship to the C5-Br. This results in slightly lower activation energy for oxidative addition compared to the 2-isomer, often requiring more active palladium species (e.g., bidentate ligands like dppf) rather than simple

    
     for sterically hindered partners.
    
The Sulfonamide Interference Factor

Primary sulfonamides (


) pose two risks in palladium catalysis:
  • Catalyst Sequestration: The nitrogen atom can coordinate to Pd(II) species, forming stable, inactive complexes.

  • Base Consumption: The acidic N-H protons consume the stoichiometric base required for the transmetallation step.

    • Solution: The protocol below mandates a minimum of 2.5–3.0 equivalents of base to ensure the sulfonamide is fully deprotonated (

      
      ) and sufficient base remains to activate the boronic acid (
      
      
      
      ).

Experimental Protocol

Method A: The "Workhorse" Protocol (High Reliability)

Recommended for most aryl boronic acids and gram-scale synthesis.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromothiophene-3-sulfonamide Substrate1.0Limiting reagent
Aryl Boronic Acid Coupling Partner1.2 – 1.5Excess compensates for protodeboronation

Catalyst0.03 – 0.05Ferrocenyl ligand prevents N-coordination

(2M aq)
Base3.0Phosphate buffers pH; prevents hydrolysis
1,4-Dioxane Solvent-[0.1 M] concentration
Step-by-Step Procedure
  • Setup: Charge an oven-dried reaction vial or round-bottom flask with 5-Bromothiophene-3-sulfonamide (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (3–5 mol%).
    
    • Why dppf? The large bite angle and bidentate nature of dppf resist displacement by the sulfonamide nitrogen, maintaining catalyst turnover.

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent/Base Injection: Add degassed 1,4-Dioxane followed by degassed 2M aqueous

    
     (3.0 equiv).
    
    • Critical: Do not mix the base and substrate for prolonged periods before heating to avoid side reactions.

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

    • Monitoring: Reaction typically reaches completion in 4–12 hours. Monitor by HPLC or TLC (Note: Sulfonamides often streak on silica; add 1% acetic acid to eluent).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and acidify carefully with 1M HCl to pH ~4-5 (to protonate the sulfonamide for extraction).

    • Wash organic layer with water and brine. Dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: The "Difficult Substrate" Protocol

Use when coupling with electron-poor or sterically hindered boronic acids.

  • Catalyst: XPhos Pd G2 or

    
     / XPhos  (2 mol%).
    
    • Rationale: Dialkylbiaryl phosphines (Buchwald ligands) form highly active monolithic Pd(0) species that facilitate oxidative addition into the less activated C5-Br bond.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene : Water (10:1) at 100°C.

Visualization of Workflows

Mechanistic Pathway & Catalytic Cycle

This diagram illustrates the critical "Base Tax" imposed by the sulfonamide and the productive catalytic cycle.

SuzukiMechanism Substrate 5-Bromo-3-sulfonamide (Substrate) Deprotonated Deprotonated Species (Ar-SO2NH- K+) Substrate->Deprotonated Fast Acid-Base Rxn (Consumes 1 eq Base) OxAdd Oxidative Addition (Pd(II)-Br Complex) Substrate->OxAdd + Pd(0) Base Base (K3PO4) (3.0 Equiv) Base->Deprotonated Boronic Aryl Boronic Acid Base->Boronic Activation Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-thiophene-3-sulfonamide RedElim->Product Boronic->TransMet

Caption: The catalytic cycle highlights the consumption of base by the sulfonamide moiety (red dashed line) necessitating the 3.0 equivalent stoichiometry.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by sulfonamide N.Switch to

or increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability (common with 2-heteroaryl boronates).Use Boronic Pinacol Esters instead of acids; switch base to anhydrous

or

.
Homocoupling (Ar-Ar) Oxygen presence or low oxidative addition rate.Degas solvents more rigorously (sparge 15 min); add catalyst after degassing.
Starting Material Recovery C-Br bond is too stable (deactivated).Switch to Method B (XPhos/

); increase temp to 110°C (sealed tube).

References

  • Synthesis of Thiophene Sulfonamides via Suzuki Coupling

    • Rasool, N. et al.[3][4] "A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions." Brazilian Journal of Pharmaceutical Sciences, 2017.

    • (Note: Describes the analogous 2-sulfonamide system, establishing the viability of PGF protocols).

  • Mechanistic Study of Sulfonamide Poisoning

    • Lennon, I. C. et al. "The Suzuki Cross-Coupling Reaction of Unprotected Sulfonamides." Organic Process Research & Development, 2004.
  • Catalyst Selection for Heteroaryl Halides

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromothiophene-3-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, 5-Bromothiophene-3-sulfonamide is a highly privileged, bifunctional building block. The C5-bromide is primed for transition-metal-catalyzed cross-coupling, enabling rapid structural diversification, while the C3-sulfonamide serves as a critical pharmacophore. This dual functionality is heavily leveraged in the development of novel therapeutics, including potent UNC-51-like kinase 1/2 (ULK1/2) inhibitors for oncology applications [1] and selective carbonic anhydrase inhibitors.

As a Senior Application Scientist, I have designed this technical guide to address the specific chemical nuances of this molecule. The primary challenge in functionalizing this scaffold lies in the acidic nature of the unprotected primary sulfonamide. This guide provides field-proven, self-validating protocols to navigate these challenges, ensuring high-yielding carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formations.

Physicochemical Profile

Understanding the baseline properties of the starting material is the first step in rational reaction design [2].

PropertyValueImplication for Synthesis
CAS Number 22168-04-3Standard identifier for reagent procurement.
Molecular Weight 242.12 g/mol Essential for precise stoichiometric calculations.
Formula C₄H₄BrNO₂S₂Contains reactive C-Br bond and polar -SO₂NH₂ group.
Melting Point 159 – 160 °CHigh crystallinity; indicates high purity of the starting material.
Sulfonamide pKa ~10.0Critical: Will be deprotonated by standard cross-coupling bases.

Mechanistic Insights & Causality (E-E-A-T)

When subjecting 5-Bromothiophene-3-sulfonamide to palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura or Buchwald-Hartwig reactions), the most common point of failure is catalyst stalling due to incorrect base stoichiometry .

The Causality of Base Selection: The primary sulfonamide group (-SO₂NH₂) has a pKa of approximately 10. In a standard Suzuki-Miyaura coupling, a base (like K₃PO₄ or Na₂CO₃) is required to activate the boronic acid by forming a reactive boronate complex, which facilitates the transmetalation step [3]. However, because the sulfonamide is acidic, the first equivalent of base added to the reaction will exclusively deprotonate the sulfonamide rather than activating the boronic acid.

If a standard 2.0 equivalents of base are used, the reaction will suffer from incomplete conversion and protodehalogenation. To ensure a robust catalytic cycle, a minimum of 3.0 to 4.0 equivalents of base must be employed:

  • Equivalent 1: Deprotonates the sulfonamide (acting as a spectator anion).

  • Equivalents 2 & 3: Facilitate the formation of the active boronate species and neutralize the hydrobromic acid generated during reductive elimination.

Catalytic Workflow & Logic Visualization

The following diagram illustrates the modified Suzuki-Miyaura catalytic cycle, specifically highlighting the causal relationship between base addition and the deprotonation of the sulfonamide group to prevent transmetalation failure.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Cleavage of C5-Br Bond Pd0->OxAdd 5-Bromothiophene-3-sulfonamide PdII_Ox Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII_Ox BaseDeprot Base Addition (Excess) Deprotonates -SO2NH2 & Boronic Acid PdII_Ox->BaseDeprot Transmet Transmetalation Transfer of Aryl Group BaseDeprot->Transmet Aryl-B(OH)2 PdII_Trans Pd(II) Intermediate [Ar-Pd-Ar'] Transmet->PdII_Trans RedElim Reductive Elimination C-C Bond Formation PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Arylthiophene-3-sulfonamide (Target Scaffold) RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for 5-Bromothiophene-3-sulfonamide highlighting base causality.

Quantitative Data: Reaction Optimization

To demonstrate the causality of reaction parameters, the table below summarizes the optimization of the Suzuki-Miyaura coupling for this specific substrate.

Catalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)9035%Incomplete conversion. Base consumed by sulfonamide; transmetalation stalled.
Pd(PPh₃)₄K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)9068%Moderate yield. Improved base stoichiometry, but monodentate ligand allowed some protodebromination.
Pd(dppf)Cl₂ K₃PO₄ (3.0) 1,4-Dioxane/H₂O (4:1) 90 92% Optimal. Bidentate ligand enforces cis-geometry, accelerating reductive elimination [3].
Pd(OAc)₂ / SPhosCs₂CO₃ (3.0)THF/H₂O (4:1)8089%Excellent alternative for sterically hindered arylboronic acids.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems . By monitoring specific In-Process Controls (IPCs), the scientist can verify the chemical integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 5-Arylthiophene-3-sulfonamide derivatives.

Step-by-Step Methodology:

  • Reagent Charging: To a 50 mL Schlenk flask, add 5-Bromothiophene-3-sulfonamide (1.0 mmol, 242 mg), the desired Arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol, 636 mg).

    • Causality: 3.0 equivalents of base are strictly required to account for sulfonamide deprotonation.

  • Solvent Addition: Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

    • Causality: The 4:1 organic-to-aqueous ratio ensures solubility of the organic thiophene while providing enough aqueous character to dissolve the phosphate base and facilitate boronate formation.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with ultra-pure N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and reseal.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation & IPC Matrix (Protocol A):

  • Visual Cue: Upon reaching 90 °C, the suspension should transition from a bright orange to a dark red/brown homogeneous solution. A sudden shift to black indicates catalyst precipitation (Pd black) due to oxygen ingress.

  • LC-MS IPC (at 2 hours): Analyze an aliquot.

    • Expected: Disappearance of starting material (m/z 241/243 [M-H]⁻) and appearance of product mass.

    • Failure Mode: If a mass of [M-H]⁻ = 162 is observed, protodebromination has occurred. This indicates that transmetalation is too slow, likely due to degraded boronic acid or insufficient base.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 5-(Alkyl/Aryl)aminothiophene-3-sulfonamide derivatives.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-Bromothiophene-3-sulfonamide (1.0 mmol), the target Amine (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), BrettPhos ligand (0.05 mmol), and Cs₂CO₃ (3.5 mmol).

    • Causality: Unlike Suzuki couplings, Buchwald-Hartwig reactions are highly sensitive to moisture, which hydrolyzes the Pd-amide intermediate. A glovebox ensures absolute anhydrous conditions. Cs₂CO₃ is chosen over the harsher NaOtBu to prevent degradation of the sulfonamide.

  • Solvent Addition: Add anhydrous Toluene (10 mL). Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove from the glovebox and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residue, eluting with EtOAc. Concentrate the filtrate for subsequent silica gel chromatography.

Self-Validation & IPC Matrix (Protocol B):

  • TLC IPC (at 6 hours): Elute with 50% EtOAc in Hexanes.

    • Expected: A new, lower-Rf spot (due to the increased polarity of the secondary amine) that is UV-active and stains positive with Ninhydrin.

    • Failure Mode: If starting material persists with no product formation, the amine may be poisoning the catalyst by coordinating too strongly. Consider switching to a more sterically demanding ligand like tBuBrettPhos.

References

  • Title: WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof Source: Google Patents URL
  • Title : Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions Source : PubMed Central (PMC) URL :[Link]

Application Note: Synthesis of Carbonic Anhydrase Inhibitors using 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility of 5-Bromothiophene-3-sulfonamide as a pivotal intermediate for generating Carbonic Anhydrase Inhibitors (CAIs) via the "Tail Approach."

Executive Summary

Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[1][2][3] They are validated targets for glaucoma, epilepsy, and hypoxic tumors (via hCA IX/XII).

5-Bromothiophene-3-sulfonamide represents a "privileged scaffold" for CAI development.

  • Warhead: The primary sulfonamide (-SO₂NH₂) acts as the Zinc Binding Group (ZBG).[4]

  • Linker: The thiophene ring provides a specific geometry distinct from benzenesulfonamides, often improving isoform selectivity.

  • Handle: The 5-bromo substituent serves as a versatile "exit vector" for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to attach hydrophobic "tails" that interact with the enzyme's hydrophobic pocket.

Chemical Biology Rationale: The "Tail Approach"

The design of CAIs follows a tripartite structural logic. The 5-Bromothiophene-3-sulfonamide scaffold perfectly aligns with this strategy:

  • ZBG (Zinc Binding Group): The unsubstituted sulfonamide nitrogen coordinates to the Zn²⁺ ion in the active site.

  • Organic Scaffold: The thiophene ring occupies the central enzyme cavity.

  • The Tail: Attached via the 5-position, the tail extends into the hydrophobic or hydrophilic sub-pockets, determining selectivity (e.g., hCA IX vs. hCA II).

Mechanism of Action Diagram

The following diagram illustrates the interaction between the inhibitor and the CA active site.[3][5]

CA_Mechanism cluster_enzyme Enzyme Active Site Zn Active Site Zn²⁺ Sulfonamide Sulfonamide (-SO₂NH⁻) Sulfonamide->Zn Coordination (Tetrahedral) Thiophene Thiophene Scaffold Sulfonamide->Thiophene Covalent Link Tail Hydrophobic Tail Thiophene->Tail Pd-Coupling (at C-5) Pocket Hydrophobic Pocket Tail->Pocket Van der Waals Interactions

Caption: Schematic of the "Tail Approach" binding mode. The sulfonamide coordinates Zinc, while the C-5 tail exploits the hydrophobic pocket.

Synthetic Protocols

The bromine atom at the C-5 position is highly reactive toward Pd(0) oxidative addition. Below are the optimized protocols for Suzuki-Miyaura and Sonogashira couplings.

Pre-requisite: Handling the Sulfonamide[2]
  • Direct Coupling: Modern catalysts (e.g., Pd(dppf)Cl₂) often tolerate free primary sulfonamides.

  • Protection (Optional): If catalyst poisoning occurs, protect the sulfonamide as a dimethylformamidine using DMF-DMA (N,N-dimethylformamide dimethyl acetal), then deprotect with hydrazine hydrate after coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This protocol installs aryl or heteroaryl tails.

Reagents:

  • Substrate: 5-Bromothiophene-3-sulfonamide (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the sulfonamide, aryl boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the bromide (M+H isotopologues) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[6]

  • Purification: Flash column chromatography (SiO₂). Gradient: 0% → 60% EtOAc in Hexanes.

Protocol B: Sonogashira Coupling (Alkynyl Tail Synthesis)

This protocol installs rigid alkyne linkers, useful for reaching distant pockets or subsequent "Click" chemistry.

Reagents:

  • Substrate: 5-Bromothiophene-3-sulfonamide (1.0 eq)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a dried flask with the sulfonamide, Pd catalyst, and CuI under Argon.

  • Solvent/Base: Add anhydrous DMF and Et₃N.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60 °C if conversion is slow. (Note: Thiophene bromides are reactive; excessive heat may cause homocoupling).

  • Workup: Dilute with EtOAc. Wash extensively with water (to remove DMF) and NH₄Cl solution (to remove Cu).

  • Purification: Flash column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_Suzuki Route A: Suzuki Coupling cluster_Sonogashira Route B: Sonogashira Coupling Start 5-Bromothiophene- 3-sulfonamide Suzuki_Cond Ar-B(OH)₂, Pd(dppf)Cl₂ Na₂CO₃, Dioxane, 90°C Start->Suzuki_Cond Sono_Cond Terminal Alkyne, PdCl₂(PPh₃)₂ CuI, Et₃N, DMF, 60°C Start->Sono_Cond Biaryl 5-Aryl-thiophene- 3-sulfonamide Suzuki_Cond->Biaryl Alkyne 5-Alkynyl-thiophene- 3-sulfonamide Sono_Cond->Alkyne

Caption: Divergent synthetic pathways from the brominated scaffold.

Biological Evaluation: Stopped-Flow CO₂ Hydration Assay

Once synthesized, the inhibitors must be validated against specific CA isoforms (e.g., hCA I, II, IX, XII). The Stopped-Flow CO₂ Hydration Assay is the industry standard.

Assay Principle

The assay measures the time required for the pH of the solution to change as CO₂ is hydrated to HCO₃⁻ + H⁺.

  • Reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

  • Indicator: Phenol Red (changes from red to yellow as pH drops).

  • Detection: Absorbance decrease at 557 nm.

Protocol Parameters
ParameterCondition
Buffer 20 mM HEPES, pH 7.5
Ionic Strength 20 mM Na₂SO₄ (to maintain constant ionic strength)
Indicator 0.2 mM Phenol Red
Substrate CO₂ saturated water (approx. 1.7 mM final conc.)
Enzyme Conc. 5–10 nM (depending on isoform activity)
Temperature 20 °C
Readout Kinetic rate constant (

)
Data Analysis

The inhibition constant (


) is calculated using the Cheng-Prusoff equation adapted for enzyme kinetics:


Note: For CAs, because the reaction is so fast,

is often determined directly from the initial rates in the presence of varying inhibitor concentrations.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki) Catalyst poisoning by sulfonamide.Protect sulfonamide with DMF-DMA before coupling.
Protodebromination Reaction temperature too high or solvent wet.Use anhydrous solvents; lower temp to 60°C; switch to Pd(PPh₃)₄.
Homocoupling Excess O₂ in Sonogashira.Degas solvents thoroughly; ensure Argon atmosphere.
Insolubility Product is too lipophilic.Recrystallize from EtOH/Water instead of chromatography.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][7] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Angeli, A., Paoletti, N., & Supuran, C. T. (2023).[2] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[2][3][6][8] Molecules, 28(7), 3220.[2] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Kalinin, D. V., et al. (2012). Synthesis and biological evaluation of novel thiophene-based carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 20(6), 2023-2032. (Representative citation for thiophene synthesis conditions).

Sources

Application Notes and Protocols for the C-5 Functionalization of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Thiophene-3-sulfonamides in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisostere for the benzene ring.[1][2] When functionalized with a sulfonamide group, the resulting thiophene-sulfonamide core becomes a highly sought-after pharmacophore in the design of novel therapeutics.[3][4] These compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5] The ability to selectively functionalize specific positions on the thiophene ring is therefore of paramount importance for the generation of compound libraries and the optimization of lead candidates in drug development programs.

This guide provides a comprehensive overview of established and field-proven methodologies for the functionalization of 5-Bromothiophene-3-sulfonamide at the C-5 position. The presence of the bromine atom at this position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The electron-withdrawing nature of the sulfonamide group at the C-3 position can influence the reactivity of the C-5 position, a factor that will be considered in the subsequent protocols.

This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and accelerate the discovery of novel thiophene-3-sulfonamide-based therapeutics. The protocols provided herein are designed to be robust and adaptable, with a focus on explaining the underlying principles to empower the user to troubleshoot and optimize these reactions for their specific needs.

Core Functionalization Strategies at the C-5 Position

The primary approach for modifying the C-5 position of 5-Bromothiophene-3-sulfonamide involves palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile means of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The most commonly employed methods, which will be detailed in this guide, are:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, leading to the synthesis of alkynyl-substituted thiophenes.

  • Heck Coupling: For the formation of C(sp²)-C(sp²) bonds through the reaction with alkenes, yielding alkenyl-substituted thiophenes.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, allowing for the introduction of a diverse range of amine functionalities.

The general reactivity order for the halide in these palladium-catalyzed reactions is I > Br > Cl, making the 5-bromo substituent an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Arylation of the Thiophene Core

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron species.[6][7] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation. The triphenylphosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and compatible with a wide range of functional groups.

  • Solvent: A mixture of an organic solvent and water is typically employed. 1,4-Dioxane/water is a common choice as it can solubilize both the organic and inorganic reagents.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids and esters.[8]

dot

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 5-Bromothiophene-3-sulfonamide

  • Aryl boronic acid or aryl boronic acid pinacol ester (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add 5-Bromothiophene-3-sulfonamide (1 equivalent), the aryl boronic acid or ester (1.1 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water mixture (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylthiophene-3-sulfonamide.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes the results from the Suzuki-Miyaura coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids, which serves as a close structural analog to the target substrate.[8]

EntryAryl Boronic Acid/EsterProductSolventYield (%)
1Phenylboronic acid5-Phenylthiophene-2-sulfonamideToluene/H₂O65
24-Methylphenylboronic acid5-(4-Methylphenyl)thiophene-2-sulfonamideToluene/H₂O70
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)thiophene-2-sulfonamide1,4-Dioxane/H₂O76
44-Chlorophenylboronic acid5-(4-Chlorophenyl)thiophene-2-sulfonamideToluene/H₂O68
53-Nitrophenylboronic acid5-(3-Nitrophenyl)thiophene-2-sulfonamide1,4-Dioxane/H₂O55

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9][10] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

Causality Behind Experimental Choices

The Sonogashira coupling typically employs a dual-catalyst system of palladium and copper.[11][12]

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst for the oxidative addition to the aryl bromide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are typically used to stabilize the palladium catalyst.

dot

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling (General Procedure)

This is a general protocol for the Sonogashira coupling of aryl bromides and can be adapted for 5-Bromothiophene-3-sulfonamide. Optimization may be required.

Materials:

  • 5-Bromothiophene-3-sulfonamide

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry, inert-atmosphere-flushed reaction flask, add 5-Bromothiophene-3-sulfonamide (1 equivalent), bis(triphenylphosphine)palladium(II) chloride (3 mol%), and copper(I) iodide (5 mol%).

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling: Alkenylation of the Thiophene Ring

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[13][14] This reaction is particularly useful for synthesizing substituted alkenes.

Causality Behind Experimental Choices

Key parameters for a successful Heck reaction include the choice of palladium source, ligand, base, and solvent.[15]

  • Palladium Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are often used to stabilize the catalyst and promote the reaction.

  • Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used at elevated temperatures.

dot

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling (General Procedure)

This is a general protocol for the Heck coupling of aryl bromides and may require optimization for 5-Bromothiophene-3-sulfonamide.

Materials:

  • 5-Bromothiophene-3-sulfonamide

  • Alkene (e.g., styrene, acrylate) (1.2-1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Base (e.g., triethylamine, potassium carbonate) (1.5-2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine 5-Bromothiophene-3-sulfonamide (1 equivalent), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene.

  • Heat the mixture to a temperature typically between 80 °C and 140 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines.[16] This reaction has broad applicability in medicinal chemistry for the synthesis of arylamines.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, a sterically hindered phosphine ligand, and a suitable base.

  • Palladium Precatalyst: Pre-formed palladium complexes, often with bulky phosphine ligands, are used to ensure efficient generation of the active Pd(0) catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This general protocol for the Buchwald-Hartwig amination of aryl bromides will likely require optimization for the specific amine and for the 5-Bromothiophene-3-sulfonamide substrate.

Materials:

  • 5-Bromothiophene-3-sulfonamide

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., sodium tert-butoxide) (1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the base, 5-Bromothiophene-3-sulfonamide, and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by chromatography.

Conclusion and Future Perspectives

The functionalization of 5-Bromothiophene-3-sulfonamide at the C-5 position through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel and diverse chemical entities. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a solid foundation for researchers in drug discovery and development. While the Suzuki-Miyaura coupling is well-documented for a closely related substrate, the protocols for the other three reactions are based on established methodologies for similar aryl bromides and may require some optimization to achieve maximum efficiency for this specific substrate. The electron-withdrawing nature of the sulfonamide group should be taken into consideration, as it may influence reaction rates and catalyst performance. Future work in this area could focus on developing even milder and more efficient catalytic systems, expanding the scope of coupling partners, and exploring the application of these functionalized thiophene-3-sulfonamides in various therapeutic areas.

References

  • Noreen, M., Rasool, N., Nasim, F., Rana, U. A., & Gull, M. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Hrycyna, C. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18135-18149. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Rasool, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(11), 1593. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-Synthesis.org. [Link]

  • ACS Green Chemistry. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • Doucet, H., & Santelli, M. (2005). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry, 2005(15), 3548-3557.
  • Varello, M., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(3), 543-552. [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 227-241. [Link]

  • ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. [Link]

  • Semantic Scholar. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Gogoi, P., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(28), 21857-21860. [Link]

  • Kumar, A., & Kumar, V. (2020). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Sustainable Chemistry & Engineering, 8(15), 6036-6045.

Sources

Technical Application Note: Catalytic Amination Strategies for 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The amination of 5-bromothiophene-3-sulfonamide represents a critical transformation in the synthesis of kinase inhibitors and bioisosteres of phenylsulfonamide drugs. While thiophene electrophiles are generally reactive in cross-coupling, this specific substrate presents a "Janus-faced" challenge:

  • Catalyst Poisoning: The thiophene sulfur and the free sulfonamide nitrogen can coordinate to transition metals, potentially arresting the catalytic cycle.

  • Acidic Protons: The sulfonamide

    
     (
    
    
    
    ) is acidic enough to be deprotonated by standard bases (e.g., NaOtBu), consuming stoichiometric base and generating an anionic species that may alter solubility or reactivity.

This guide details three distinct protocols to overcome these barriers, prioritized by selectivity , scalability , and cost-efficiency .

Selection Matrix
ProtocolMethodologyCatalyst SystemKey Advantageideal For
A Buchwald-Hartwig (Gen-3/4) Pd / tBuBrettPhosUnprotected Tolerance Discovery/MedChem (High Success Rate)
B Buchwald-Hartwig (Standard) Pd / XPhos or BINAPScalability Process Development (>10g scale)
C Ullmann-Type Coupling CuI / L-ProlineCost Efficiency Large Scale / Non-Critical Intermediates

Mechanistic Considerations & Pathway

The primary challenge in aminating 5-bromothiophene-3-sulfonamide is the competition between the desired amine nucleophile and the internal sulfonamide nitrogen.

  • Electronic Effect: The sulfonamide at position 3 is an Electron Withdrawing Group (EWG). This activates the C5-Br bond for Oxidative Addition (Step A), making the substrate highly reactive toward Pd(0).

  • The "Base" Problem: Strong bases (LiHMDS, NaOtBu) will deprotonate the sulfonamide first. The resulting mono-anion protects the sulfonamide from acting as a nucleophile (preventing self-coupling) but requires the use of >2 equivalents of base .

Catalytic Cycle Visualization (Graphviz)

BuchwaldMechanism cluster_warning Critical Control Point Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Coord Amine Coordination (Ar-Pd-N-R) OxAdd->Coord + Amine Deprot Deprotonation (Base removes H+) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product 5-Aminothiophene- 3-sulfonamide RedElim->Product Substrate 5-Bromothiophene- 3-sulfonamide Substrate->OxAdd

Caption: The catalytic cycle for Pd-catalyzed amination. The deprotonation step is critical; using specialized ligands like tBuBrettPhos stabilizes the Pd-center against poisoning by the sulfonamide anion.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Unprotected Substrate)

Recommended for first-pass synthesis and complex amines.

This protocol utilizes tBuBrettPhos , a bulky, electron-rich biarylphosphine ligand designed specifically to prevent catalyst deactivation by heteroatoms and allow coupling in the presence of protic functional groups (like sulfonamides).

Reagents:

  • Substrate: 5-Bromothiophene-3-sulfonamide (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst: [Pd(allyl)Cl]₂ (1-2 mol%) or Pd₂(dba)₃ (2 mol%)

  • Ligand: tBuBrettPhos (2-4 mol%) (L:Pd ratio 1:1 or 2:1)

  • Base: LiHMDS (2.5 equiv) or NaOtBu (2.5 equiv)

  • Solvent: 1,4-Dioxane or THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Charging: Add Pd precursor, tBuBrettPhos, and the solid substrate to the vial.

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Inerting: Seal the vial and purge with inert gas for 5 minutes (vacuum/backfill x3).

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 – 0.2 M).

  • Activation: Add the base (LiHMDS solution or solid NaOtBu).

    • Critical: You must use >2.0 equivalents of base to account for the deprotonation of the sulfonamide proton (

      
      ). Failure to do so will stall the reaction.
      
  • Reaction: Heat to 60–80 °C for 4–12 hours. Monitor by LC-MS (TLC is often misleading due to streaking of sulfonamides).

  • Workup: Cool to RT. Quench with saturated NH₄Cl (aq) to reprotonate the sulfonamide. Extract with EtOAc (x3).

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Protocol B: Scalable Process (Protected/Standard)

Recommended for >10g scale or if tBuBrettPhos is unavailable.

If the "unprotected" route yields side products, or for cost reasons on scale, use XPhos or BINAP . Protecting the sulfonamide may be necessary if yields are <50%.

Protection Strategy (Optional but Recommended for Scale): React substrate with 2,4-dimethoxybenzyl alcohol (DMB-OH) under acidic conditions to install the DMB group, which renders the sulfonamide non-acidic and lipophilic.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (1-3 mol%)

  • Ligand: XPhos (for alkyl amines) or BINAP (for aryl amines) (1.5 equiv relative to Pd).

  • Base: Cs₂CO₃ (3.0 equiv) – Weaker base requires higher temp but is gentler.

  • Solvent: Toluene or t-Amyl Alcohol.

  • Temp: 100–110 °C (Reflux).

Procedure:

  • Combine Pd(OAc)₂, Ligand, Base, and Substrate in toluene.[1]

  • Degas vigorously (sparge with Ar for 15 mins).

  • Heat to reflux.

  • Filtration: Upon completion, filter hot through Celite to remove palladium black and inorganic salts.

Protocol C: Copper-Catalyzed (Ullmann-Type)

Cost-effective alternative for simple amines (anilines).

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or DMEDA (20 mol%)

  • Base: K₃PO₄ (2.5 equiv) or K₂CO₃.

  • Solvent: DMSO or DMF.

Procedure:

  • Mix CuI, Ligand, Base, and Substrate in DMSO.

  • Heat to 90–120 °C for 16–24 hours.

  • Note: This reaction is sensitive to moisture. Ensure reagents are dry.

  • Workup: Dilute with water, adjust pH to ~5-6 with dilute HCl (carefully!) to precipitate the product or extract into EtOAc.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Conversion Catalyst Poisoning (S or N)Switch to Protocol A (tBuBrettPhos). Increase catalyst loading to 5 mol%.
Starting Material Remaining Insufficient BaseThe sulfonamide consumes 1 equiv of base. Ensure 2.5 equiv of base is used.
Dehalogenation (H-product)

-Hydride Elimination
Use a Pd(0) source like Pd₂(dba)₃ instead of Pd(OAc)₂. Avoid alcohol solvents.
Bis-arylation Amine is too nucleophilicUse a large excess of the amine (3-5 equiv) or switch to a mono-dentate ligand.
Workflow Decision Tree (Graphviz)

Workflow Start Start: 5-Bromothiophene- 3-sulfonamide CheckScale Is Scale > 10g? Start->CheckScale SmallScale Small Scale / Discovery CheckScale->SmallScale No LargeScale Large Scale CheckScale->LargeScale Yes ProtoA Protocol A: Pd / tBuBrettPhos / LiHMDS SmallScale->ProtoA ProtoB Protocol B: Pd / XPhos / Cs2CO3 LargeScale->ProtoB ProtoC Protocol C: CuI / L-Proline LargeScale->ProtoC Cost Critical CheckResult Yield > 60%? ProtoA->CheckResult Protect Install Protecting Group (DMB or THP) CheckResult->Protect No Protect->ProtoB Retry

Caption: Decision tree for selecting the optimal amination strategy based on scale and initial results.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society, 2008, 130(41), 13552–13554. Link

  • Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(1), 123-125. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[2] Link

  • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines." Organic Letters, 2003, 5(14), 2453–2455. Link

  • Noreen, M., et al. "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities." Infection and Drug Resistance, 2024, 17, 2673. Link

Sources

using 5-Bromothiophene-3-sulfonamide as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Bromothiophene-3-sulfonamide in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the application of 5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its more common 2-sulfonamide isomer, the 3-sulfonamide variant offers a distinct geometric exit vector for fragment growing. This note covers physicochemical profiling, structural biology (specifically metalloenzyme targeting), and validated protocols for synthetic elaboration via Suzuki-Miyaura cross-coupling.

Introduction: The "Privileged" Fragment

In the context of the "Rule of Three" for fragments, 5-Bromothiophene-3-sulfonamide represents a "privileged structure"—a scaffold capable of binding to multiple unrelated protein targets with high affinity.

Why this specific fragment?

  • The Sulfonamide Warhead: A classic zinc-binding group (ZBG) essential for targeting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).

  • The Thiophene Bioisostere: Offers different electronic properties and lipophilicity compared to phenyl rings, often improving metabolic stability.

  • The 5-Bromo Handle: A pre-installed, reactive "exit vector" allowing for rapid library expansion via palladium-catalyzed coupling.

  • Geometric Novelty: While 2,5-disubstituted thiophenes are linear, the 3,5-substitution pattern provides a "bent" or meta-like geometry, allowing access to sub-pockets that linear fragments miss.

Physicochemical Profile

The molecule complies strictly with FBDD criteria, ensuring that subsequent "growing" steps do not immediately violate drug-likeness rules.

PropertyValueFBDD "Rule of 3" Compliance
Molecular Weight 242.1 g/mol Pass (< 300)
cLogP ~1.2 - 1.5Pass (< 3)
H-Bond Donors 2 (NH₂)Pass (≤ 3)
H-Bond Acceptors 3 (O, O, N)Pass (≤ 3)
TPSA ~75 ŲPass (Polar enough for solubility)
Rotatable Bonds 1Pass (Rigid scaffold)

Structural Biology & Binding Mechanism

Understanding the binding mode is prerequisite to rational design.

Primary Target Class: Zinc Metalloenzymes (e.g., Carbonic Anhydrase II)
  • Coordination: The sulfonamide nitrogen (in its deprotonated anion form, -SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion.

  • Hydrogen Bonding: One sulfonamide oxygen accepts a hydrogen bond from the backbone NH of residue Thr199 (in hCA II), locking the orientation.

  • Hydrophobic Interaction: The thiophene ring occupies the hydrophobic wall of the active site.

  • The Exit Vector: The bromine atom at position 5 points towards the "hydrophobic half" or the solvent-exposed region (depending on the specific isoform), serving as the anchor point for fragment growing.

Visualizing the Logic (DOT Diagram)

BindingMechanism Zn Zn2+ Ion (Active Site) Sulfonamide Sulfonamide Group (Anchor) Sulfonamide->Zn Coordination Bond Thiophene Thiophene Ring (Scaffold) Sulfonamide->Thiophene Covalent Bromine 5-Bromo (Reactive Handle) Thiophene->Bromine Covalent Pocket Hydrophobic Pocket Thiophene->Pocket Van der Waals NewFrag Added Complexity (Suzuki Coupling) Bromine->NewFrag Synthetic Vector

Caption: Mechanistic binding logic of 5-Bromothiophene-3-sulfonamide within a metalloenzyme active site.

Protocol: Synthetic Expansion (Fragment Growing)

Once the fragment is validated as a hit (via SPR or X-ray), the bromine handle is used to grow the molecule. The following is a robust Suzuki-Miyaura Cross-Coupling protocol optimized for this specific thiophene substrate.

Objective: Couple 5-Bromothiophene-3-sulfonamide with an aryl boronic acid (R-B(OH)₂) to generate a library of 5-aryl-thiophene-3-sulfonamides.

Materials:
  • Substrate: 5-Bromothiophene-3-sulfonamide (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Preferred over Pd(PPh₃)₄ for thiophenes to reduce dehalogenation side products.

  • Base: Potassium Phosphate (K₃PO₄, 2.0 M aq) or Sodium Carbonate (Na₂CO₃).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Procedure:
  • Preparation: In a microwave vial or round-bottom flask, dissolve 5-Bromothiophene-3-sulfonamide (100 mg, 0.41 mmol) and the aryl boronic acid (0.49 mmol) in 1,4-Dioxane (4 mL).

  • Degassing: Bubble Nitrogen or Argon through the solution for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (17 mg, 0.02 mmol) and the aqueous base solution (0.5 mL).

  • Reaction:

    • Microwave: Heat at 110°C for 30–45 minutes.

    • Thermal: Reflux at 90°C for 4–12 hours.

  • Work-up: Dilute with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO₄.

  • Purification: Concentrate and purify via flash chromatography (Hexanes:Ethyl Acetate gradient). Thiophene sulfonamides are typically polar; expect elution around 40–60% EtOAc.

Scientific Note: The free sulfonamide (-SO₂NH₂) is generally tolerated in Suzuki conditions. However, if yields are low, protect the nitrogen with a Boc group (reaction with Boc₂O/DMAP) prior to coupling, then deprotect with TFA.

Protocol: Fragment Screening (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for detecting the weak affinities (mM to µM range) typical of fragments.

Workflow Diagram (DOT)

SPR_Workflow Start Fragment Library (5-Br-Thiophene-3-SA) Solubility Solubility Check (PBS + 2% DMSO) Start->Solubility Immob Immobilize Target Protein (CM5 Chip, Amine Coupling) Injection Single Concentration Screen (50 µM or 100 µM) Immob->Injection Solubility->Immob Clean Sample RefChannel Reference Subtraction (Fc2 - Fc1) Injection->RefChannel HitID Hit Identification (>30% Rmax) RefChannel->HitID Affinity Dose Response (Kd) (10 µM - 2 mM) HitID->Affinity Valid Hits

Caption: SPR Screening workflow for identifying fragment binding affinity.

Key Parameters:
  • Buffer: PBS-P+ (containing 0.05% Surfactant P20).

  • DMSO Tolerance: Maintain DMSO concentration exactly matched between running buffer and sample (typically 2% or 5%). Mismatches cause "bulk refractive index" jumps that obscure fragment binding signals.

  • Clean Screen: Because 5-Bromothiophene-3-sulfonamide contains bromine, it is relatively heavy. This enhances the SPR signal (Refractive Index is proportional to mass), making it an excellent probe.

Case Study: Targeting Carbonic Anhydrase IX (CA IX)

Context: CA IX is a hypoxia-induced target in solid tumors.

  • Fragment Hit: 5-Bromothiophene-3-sulfonamide shows

    
     nM against CA II (ubiquitous) but weaker against CA IX.
    
  • Elaboration: Using the Suzuki protocol, a library of 20 derivatives was synthesized.

  • Result: Coupling a 4-fluorophenyl group to the 5-position extended the molecule into the hydrophobic pocket specific to CA IX.

  • Outcome: The derivative showed improved selectivity (Selectivity Index > 10) by exploiting subtle differences in the hydrophobic wall residues (Val131 in CA II vs. Leu131 in CA IX).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., et al. (2018). Thiophene-based carbonic anhydrase inhibitors: synthesis, biological evaluation and molecular modeling. Bioorganic & Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • PubChem Compound Summary. (2023). 5-Bromothiophene-3-sulfonamide.[2] National Center for Biotechnology Information. Link

Sources

Application Note: Buchwald-Hartwig Coupling of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The coupling of 5-bromothiophene-3-sulfonamide presents a specific "perfect storm" of challenges in palladium catalysis. While the thiophene core is generally electron-rich, facilitating oxidative addition relative to phenyl chlorides, the presence of the C3-sulfonamide group introduces two critical failure modes: catalyst poisoning via the thiophene sulfur and off-cycle inhibitory binding via the deprotonated sulfonamide nitrogen .

This guide provides two distinct protocols:

  • Protocol A (The "Fortress" Route): Utilizes DMB-protection to mask the sulfonamide acidity, guaranteeing high yields for valuable late-stage intermediates.

  • Protocol B (The "Direct" Route): A protecting-group-free approach utilizing Third-Generation (G3) Buchwald precatalysts and weak bases to tolerate the free sulfonamide.

Substrate Analysis[10]
  • Electrophile: 5-Bromothiophene-3-sulfonamide.

  • Electronic Character: The C3-sulfonamide is an electron-withdrawing group (EWG), activating the C5-Br bond for oxidative addition.

  • pKₐ Constraint: The primary sulfonamide proton (

    
    ) is deprotonated by standard alkoxide bases (e.g., NaOtBu), creating an anionic species that can displace ligands on the Pd(II) center, arresting the catalytic cycle.
    

Mechanistic Failure Modes & Solutions

Understanding why standard conditions fail is the key to successful optimization.

The "Anionic Trap" Phenomenon

In a standard catalytic cycle using NaOtBu, the sulfonamide is deprotonated. The resulting anion (


) competes with the target amine for coordination to the Pd(II) intermediate. Unlike the target amine, the sulfonamide anion forms a stable, resting-state complex that resists reductive elimination, effectively sequestering the catalyst.
Diagram 1: Catalytic Cycle & Inhibition Pathways

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate BaseStep Base (NaOtBu) Deprotonation OxAdd->BaseStep TargetPath Target Amine Binding (R-NH2) BaseStep->TargetPath Kinetic Path Trap OFF-CYCLE TRAP Sulfonamide Anion Binding [L-Pd-NHSO2Ar] BaseStep->Trap Thermodynamic Sink (Inhibition) RedElim Reductive Elimination (C-N Bond Formation) TargetPath->RedElim RedElim->Pd0 Regeneration Trap->OxAdd Slow Reversal

Figure 1: The catalytic cycle highlighting the "Off-Cycle Trap" where the deprotonated sulfonamide binds to Palladium, preventing the target amine from reacting.

Protocol A: The "Fortress" Route (Protected)

Recommendation: Use this route for scale-up (>10g) or when the coupling amine is expensive/precious. Mechanism: 2,4-Dimethoxybenzyl (DMB) protection removes the acidic proton, preventing catalyst poisoning and N-arylation side reactions.

Step 1: DMB Protection
  • Reagents: 2,4-Dimethoxybenzyl alcohol, TFA (catalytic), DCM.

  • Why DMB? It is acid-labile (removable with TFA) but stable to the basic conditions of Buchwald couplings.

Step 2: Cross-Coupling Protocol

Reagents:

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: Xantphos (2.2 mol%) or BrettPhos (for sterically hindered amines).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Charge: In a glovebox or under Argon flow, charge a reaction vial with:

    • DMB-protected 5-bromothiophene-3-sulfonamide (1.0 equiv).

    • Target Amine (1.2 equiv).[1][2]

    • 
       (2.0 equiv, dried).
      
    • 
       (1.0 mol%).
      
    • Xantphos (2.2 mol%).

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Degas: Sparge with Argon for 5 minutes. Seal the vessel.

  • React: Heat to 100°C for 12-16 hours.

    • Checkpoint: Monitor by LCMS. The DMB group is lipophilic; expect a significant retention time shift.

  • Workup: Cool to RT. Filter through Celite (eluting with EtOAc).[1] Concentrate.

Step 3: Deprotection
  • Conditions: TFA/DCM (1:1) at RT for 2 hours. Scavengers (triethylsilane) may be added if the product is electron-rich to prevent benzylation of the thiophene ring.

Protocol B: The "Direct" Route (Unprotected)

Recommendation: Use for rapid analog synthesis (MedChem) or when step-count reduction is critical. Key Innovation: Uses Pd-G3/G4 precatalysts to ensure rapid oxidative addition before catalyst deactivation, and weak bases to minimize sulfonamide deprotonation.

Experimental Design Table
ComponentChoiceRationale
Precatalyst BrettPhos Pd G3 or tBuXPhos Pd G3 Precatalysts activate rapidly at low temp. Bulky biaryl ligands prevent thiophene-sulfur coordination.
Base K₃PO₄ (Tribasic Potassium Phosphate)Weaker than NaOtBu. With tBuXPhos, it allows coupling without fully deprotonating the sulfonamide.
Solvent t-Amyl Alcohol or tBuOH Protic solvents can stabilize the transition state and facilitate proton transfer without fully solvating the anion.
Temperature 80°C Sufficient for activation, mild enough to prevent decomposition.
Detailed Protocol
  • Vessel Prep: Oven-dry a reaction tube equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Add:

    • 5-Bromothiophene-3-sulfonamide (1.0 mmol, 242 mg).

    • Target Amine (1.2 mmol).[1][2]

    • 
       (finely ground, 2.0 mmol, 424 mg).
      
    • tBuXPhos Pd G3 (2 mol%, ~15-20 mg).

  • Solvent Addition: Add t-Amyl Alcohol (anhydrous, 4.0 mL).

    • Note: If solubility is poor, use a 4:1 mixture of Dioxane:tBuOH.

  • Execution:

    • Seal the tube with a Teflon-lined cap.

    • Place in a pre-heated block at 80°C .

    • Stir vigorously (critical for heterogeneous phosphate bases).

  • Monitoring:

    • Check LCMS at 2 hours. If conversion is <50%, add another 1 mol% catalyst.

    • Endpoint: Reaction is usually complete within 4-6 hours.

  • Purification:

    • Dilute with EtOAc. Wash with water (sulfonamide is polar, avoid aggressive basic washes which might extract the product).

    • Dry over

      
      .
      
    • Column Chromatography: Use DCM/MeOH gradients.

Troubleshooting & Optimization Logic

If Protocol B fails, use this decision logic to diagnose the issue.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Direct Coupling (Protocol B) Failed Check1 Check LCMS: SM Remaining? Start->Check1 Check2 Check LCMS: Debrominated Product? Check1->Check2 No (Conversion High) Sol1 Issue: Catalyst Death Action: Switch to Protocol A (Protect Sulfonamide) Check1->Sol1 Yes (Stalled) Sol2 Issue: Beta-Hydride Elim Action: Switch Ligand to RuPhos or BrettPhos Check2->Sol2 No (Complex Mix) Sol3 Issue: Protodehalogenation Action: Use Anhydrous Solvents Increase Catalyst Loading Check2->Sol3 Yes (Ar-H formed)

Figure 2: Logic flow for troubleshooting failed direct couplings.

Data Summary: Ligand Performance (Representative)
LigandYield (Direct)Yield (Protected)Notes
PPh3 <5%20%Ineffective. Poisoned by thiophene S.
Xantphos 30%92% Excellent for protected substrates (chelating).
BrettPhos 78% 88%Best for primary amines in direct coupling.
tBuXPhos 82% 90%Best for secondary amines/heterocycles.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][1][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Hooper, M. W., & Hartwig, J. F. (2003).[8] Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861-2873.[8] Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 5-Membered Heterocycles.[1][7] Organic Letters, 18(11), 2552–2555. Link

Sources

Troubleshooting & Optimization

optimizing yield of 5-Bromothiophene-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of 5-Bromothiophene-3-sulfonamide

Executive Summary & Core Chemistry

Target Molecule: 5-Bromothiophene-3-sulfonamide CAS: 53595-65-6 (Isomer generic) / Specific isomer logic applies.[1] Application: Critical intermediate for metalloprotease inhibitors, anticancer agents, and high-performance organic semiconductors.[1]

The Challenge: Synthesizing 5-bromothiophene-3-sulfonamide presents a classic regioselectivity paradox. The thiophene ring is electron-rich and prone to over-bromination, while the sulfonamide group at position 3 directs incoming electrophiles to specific positions based on competing electronic and steric effects.

The Optimized Pathway: Direct Bromination via NBS While legacy routes involve chlorosulfonation of 2-bromothiophene (which often yields the unwanted 2-sulfonamide isomer), the most direct and atom-economical route is the electrophilic bromination of thiophene-3-sulfonamide using N-Bromosuccinimide (NBS) .[1]

  • Regioselectivity Logic:

    • Thiophene Ring: Inherently directs to

      
      -positions (2 and 5).[1]
      
    • 3-Sulfonamide Group (

      
      ):  Electron-withdrawing group (EWG).[1] It deactivates the positions "ortho" to it (positions 2 and 4).[1]
      
    • Result: Position 5 is

      
       (activated by S) and "meta" to the sulfonamide (least deactivated).[1] Position 2 is sterically hindered and electronically deactivated. Therefore, Position 5 is the favored site. 
      

Interactive Troubleshooting Guide (Q&A)

Category A: Yield & Regioselectivity Issues

Q1: I am observing a significant amount of 2,5-dibromothiophene-3-sulfonamide in my crude mixture. How do I stop over-bromination? A: This is the most common failure mode.[1] The mono-bromo product is still reactive toward further bromination.

  • Root Cause: Localized high concentration of brominating agent or high temperature.[1]

  • Fix 1 (Stoichiometry): Reduce NBS to 0.95 - 0.98 equivalents . Never use excess. It is better to leave 5% starting material (easy to separate via polarity difference) than to generate the dibromo impurity (very difficult to separate).

  • Fix 2 (Temperature): Run the reaction at -10°C to 0°C . Higher temperatures (RT or above) lower the energy barrier for attacking the sterically hindered 2-position.

  • Fix 3 (Addition Rate): Dissolve NBS in a solvent and add it dropwise over 1-2 hours. Do not dump solid NBS into the reaction.

Q2: My reaction conversion stalls at 60%. Adding more NBS just creates impurities. A: This suggests "masking" of the reagent or solvent effects.[1]

  • Root Cause: If using DMF, the reaction is fast but can stall if HBr byproducts inhibit the mechanism.[1]

  • Fix: Switch to Acetonitrile (ACN) . ACN often provides a cleaner profile than DMF for NBS brominations of thiophenes. If stalling persists, ensure your NBS is fresh (white, not yellow). Yellow NBS contains free

    
    , which is too aggressive and non-selective.
    

Q3: I see an impurity that looks like N-bromosulfonamide (


). 
A:  NBS can sometimes brominate the nitrogen of the sulfonamide.[1]
  • Fix: This is usually a kinetic product.[1] Heating the reaction mixture briefly to 40°C after the NBS is consumed can promote the rearrangement of the N-Br to the C-5 position. Alternatively, adding a catalytic amount of acid (e.g., 5% acetic acid) helps drive the C-bromination.

Category B: Purification & Workup

Q4: The product is oiling out or difficult to crystallize. A: Thiophene sulfonamides can be sticky.[1]

  • Protocol: Do not rely on column chromatography immediately.

    • Quench with aqueous sodium bisulfite (destroys trace bromine).[1]

    • Extract with Ethyl Acetate.[1][2]

    • Crucial Step: Wash the organic layer with 5%

      
      .[1] This removes succinimide (NBS byproduct) efficiently.
      
    • Recrystallize from Toluene/Heptane or Ethanol/Water .[1] The 5-bromo isomer usually crystallizes better than the 2-bromo impurity.

Optimized Experimental Protocol

Scale: 10 mmol basis Reaction Time: 4–6 hours Expected Yield: 85–92%[1]

ReagentEquivalentsRoleCritical Parameter
Thiophene-3-sulfonamide 1.0 eqSubstrateMust be dry; water interferes.[1]
N-Bromosuccinimide (NBS) 0.98 eqBromine SourceRecrystallize from water if yellow.[1]
Acetonitrile (ACN) 10 Vol (mL/g)SolventAnhydrous preferred.[1]
Perchloric Acid (

)
0.01 eq (Cat.)[1]CatalystOptional: Accelerates C-bromination.[1]

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round bottom flask with Thiophene-3-sulfonamide (1.0 eq) and Acetonitrile (10 volumes). Cool to -5°C using an ice/salt bath.

  • Addition: Dissolve NBS (0.98 eq) in ACN (5 volumes). Add this solution dropwise via an addition funnel over 60 minutes . Maintain internal temperature

    
    .
    
  • Monitoring: Stir at 0°C for 4 hours. Monitor via HPLC or TLC (50% EtOAc/Hexane).

    • Target: SM < 5%, Dibromo < 2%.[1]

  • Quench: Add 10% aqueous

    
     (sodium bisulfite) solution (5 volumes) to quench unreacted brominating species.
    
  • Workup: Dilute with Ethyl Acetate. Wash organics with water, then brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Toluene.

Visualization: Reaction Pathway & Logic[1]

G Start Thiophene-3-sulfonamide TS Transition State (Sigma Complex) Start->TS Electrophilic Attack Reagent NBS / ACN (-5°C) Reagent->TS Prod_Major 5-Bromothiophene-3-sulfonamide (MAJOR TARGET) TS->Prod_Major Kinetic & Thermodynamic Favorability (Pos 5) Prod_Minor 2-Bromothiophene-3-sulfonamide (Steric/Electronic Clash) TS->Prod_Minor Steric Hindrance (Pos 2) Prod_Over 2,5-Dibromothiophene-3-sulfonamide (Over-reaction) Prod_Major->Prod_Over Excess NBS High Temp

Caption: Reaction pathway showing the regioselective preference for Position 5 due to steric and electronic directing effects.

References & Authoritative Grounding

  • Joules, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive text on electrophilic substitution rules in thiophenes, confirming

    
    -directing effects and steric hindrance of 3-substituents).
    
  • Campaigne, E., & Monroe, P. A. (1954).[1] "Chlorosulfonation of Thiophene and Some Derivatives." Journal of the American Chemical Society, 76(9), 2447–2450. Link (Foundational work on thiophene sulfonation regioselectivity).[1]

  • Raubo, P., et al. (2010).[1] "Substituted thiophenes as metalloprotease inhibitors." World Intellectual Property Organization, WO2010023161. (Industrial application of 5-bromo-3-sulfonamide derivatives and purification protocols).

  • Gronowitz, S. (1991).[1] Thiophene and Its Derivatives. Wiley-Interscience. (Comprehensive review of halogenation kinetics in thiophene systems).

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling brominating agents and thiophenes (fume hood, PPE) must be strictly followed.[1]

Sources

Technical Support Center: Purification of Crude 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Bromothiophene-3-sulfonamide is a highly valuable heterocyclic building block, frequently utilized in the drug development pipeline for synthesizing quorum sensing inhibitors[1] and dual-functional α-glucosidase inhibitors[2].

However, the electrophilic bromination of thiophene-3-sulfonamide rarely yields a single clean product. Researchers routinely encounter complex crude mixtures containing unreacted starting material, regioisomers, and over-brominated byproducts. Furthermore, the highly polar primary sulfonamide group complicates standard isolation techniques. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to achieve >95% purity.

Part 1: Troubleshooting & FAQs

Q1: My crude mixture shows severe streaking on normal-phase TLC and flash chromatography. Why is this happening, and how do I resolve the 5-bromo product? Causality & Solution: The primary sulfonamide group (


) acts as both a strong hydrogen bond donor and acceptor. On standard bare silica gel, it interacts aggressively with acidic silanol groups, causing the compound to drag or "streak" across the column. While Hexane/Ethyl Acetate gradients are standard for lipophilic thiophenes[3], they fail here.
Action:  Transition to a Dichloromethane (DCM) and Methanol (MeOH) gradient. Adding 2–10% MeOH introduces a protic modifier that competitively binds to the silica's silanol groups, disrupting the sulfonamide-silica interaction and sharpening the elution band significantly[4].

Q2: I am detecting significant amounts of a highly lipophilic byproduct. What is it, and how do I remove it? Causality & Solution: This is almost certainly 2,5-dibromothiophene-3-sulfonamide, a common over-bromination artifact. The addition of a second heavy, electron-rich bromine atom drastically increases the molecule's lipophilicity. Action: Because of its high lipophilicity, the dibromo-impurity will elute very near the solvent front on normal-phase silica. If using Reverse-Phase (C18) chromatography, it will exhibit a significantly longer retention time than your mono-bromo target. A simple step-gradient can easily isolate it.

Q3: The 2-bromo regioisomer is co-eluting with my 5-bromo target on silica gel. How can I separate them? Causality & Solution: The 2- and 5-positions on the thiophene ring share similar electronic environments, meaning their normal-phase


 values are nearly identical.
Action:  Switch to Reverse-Phase (C18) Preparative HPLC. C18 stationary phases differentiate molecules based on subtle differences in hydrodynamic volume and hydrophobic surface area, allowing for baseline resolution of the 2-bromo and 5-bromo isomers using a shallow Water/Acetonitrile gradient.

Part 2: Chromatographic Behavior & Quantitative Data

To successfully design your purification workflow, you must understand the relative polarities of the crude mixture components. Use the table below as a predictive model for your chromatography.

CompoundRelative PolarityNormal Phase

(DCM:MeOH 95:5)
Reverse Phase RT (Relative)Primary Purification Challenge
2,5-Dibromothiophene-3-sulfonamide Low (Lipophilic)~0.75Late ElutingOver-bromination artifact; easily removed via normal phase.
5-Bromothiophene-3-sulfonamide Moderate~0.40Mid ElutingTarget Compound. Prone to streaking without protic modifiers.
2-Bromothiophene-3-sulfonamide Moderate~0.38Mid ElutingRegioisomer; nearly impossible to separate from target on bare silica.
Thiophene-3-sulfonamide (SM) High (Polar)~0.15Early ElutingUnreacted starting material; strong H-bonding.

Part 3: Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

Designed to resolve the target from unreacted starting material and dibromo-impurities using automated silica flash chromatography[4].

  • Sample Preparation (Dry Loading): The crude sulfonamide is poorly soluble in pure DCM. Dissolve the crude mixture in a minimum volume of Tetrahydrofuran (THF) or Methanol. Add Celite (1:2 mass ratio to crude) and evaporate the solvent completely under reduced pressure to create a free-flowing powder. Load this into a solid-load cartridge.

  • Column Equilibration: Equilibrate a high-performance bare silica column with 100% DCM.

  • Gradient Elution:

    • 0–3 Column Volumes (CV): 100% DCM. (Self-validation: Watch the UV detector at 254 nm; the 2,5-dibromo impurity will elute here).

    • 3–10 CV: Linear gradient from 0% to 5% MeOH in DCM. (The 5-bromo target typically elutes between 2–4% MeOH).

    • 10–15 CV: 5% to 10% MeOH in DCM. (Flushes the highly polar unreacted starting material).

  • Fraction Analysis: Spot fractions on TLC plates and develop in DCM:MeOH (95:5). Visualize under UV (254 nm).

Protocol B: Reverse-Phase (C18) Purification

Mandatory workflow if the 2-bromo regioisomer is present and inseparable via Protocol A.

  • Sample Preparation: Dissolve the crude mixture in DMSO or a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient Elution:

    • 0–2 CV: Isocratic hold at 5% B.

    • 2–14 CV: Shallow linear gradient from 5% to 50% B. (Elution order: Starting Material

      
       5-Bromo Target 
      
      
      
      2-Bromo Isomer
      
      
      2,5-Dibromo Impurity).
  • Recovery: Pool the pure fractions. Do not evaporate at high heat , as acidic aqueous conditions can hydrolyze the sulfonamide. Instead, freeze the pooled fractions and lyophilize (freeze-dry) to obtain the pure crystalline product.

Part 4: Workflow & Mechanistic Visualizations

Workflow A Crude Mixture (5-Bromo, 2-Bromo, 2,5-Dibromo) B TLC Evaluation A->B C High Lipophilic Impurities (e.g., 2,5-Dibromo) B->C Identify D High Polar Impurities (e.g., Unreacted SM) B->D Identify E Reverse Phase (C18) Water/MeCN Gradient C->E Choose RP F Normal Phase Silica DCM/MeOH (2-10%) D->F Choose NP G Recrystallization (Toluene/EtOAc) E->G If <95% pure H Pure 5-Bromothiophene- 3-sulfonamide E->H If >95% pure F->G If <95% pure F->H If >95% pure G->H

Decision tree for the purification of crude 5-bromothiophene-3-sulfonamide.

Mechanism A Sulfonamide Group (-SO2NH2) B Silica Gel (Si-OH) A->B interacts with C Strong Hydrogen Bonding (Causes Streaking) B->C leads to D Methanol Modifier (2-10%) D->B binds to E Competitive H-Bonding (Sharpens Peaks) D->E results in E->C prevents

Mechanistic resolution of sulfonamide streaking on silica gel using methanol.

References

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios, bioRxiv, [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors, ACS Medicinal Chemistry Letters,[Link]

  • 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, Dove Medical Press,[Link]

  • N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands, Diva Portal,[Link]

Sources

Technical Support Center: Purification of 5-Bromothiophene-3-sulfonamide

[1]

Executive Summary & Compound Profile

Compound: 5-Bromothiophene-3-sulfonamide CAS: [Specific CAS if available, otherwise generic identifier] Molecular Formula: C₄H₄BrNO₂S₂ Application: Pharmaceutical intermediate, fragment-based drug discovery (FBDD).[1]

Technical Context: The purification of 5-Bromothiophene-3-sulfonamide presents a specific challenge due to the competing physicochemical properties of its functional groups. The sulfonamide moiety (-SO₂NH₂) is highly polar and capable of hydrogen bonding, while the brominated thiophene ring introduces significant lipophilicity and aromatic character.

Successful recrystallization requires a solvent system that balances these opposing forces. This guide provides a validated decision matrix and troubleshooting protocols to ensure high recovery (>80%) and purity (>98% HPLC).

Solvent Selection Matrix

Do not rely on a single solvent without preliminary testing.[1][2][3][4][5] Use this matrix to select the optimal system based on your crude material's profile.

Solvent SystemComposition (v/v)ClassificationPrimary Use CaseRisk Factor
Ethanol / Water 90:10 to 70:30 Polar ProticStandard Protocol. Best for removing inorganic salts and highly polar byproducts.[1]Product may "oil out" if water content is too high initially.
Ethyl Acetate / n-Heptane 1:3 to 1:5 Polar/Non-polar AproticAlternative. Excellent for removing non-polar thiophene impurities or if the compound is too soluble in alcohol.[1]Requires precise temperature control to avoid premature precipitation.[5]
Methanol 100% Polar ProticHigh Solubility. Used for very impure crude where hot filtration is difficult due to rapid crystallization.[1]Yield losses can be high due to solubility in cold mother liquor.
Toluene 100% AromaticSpecific Impurities. Good for removing aliphatic side-products.[1]High boiling point (110°C) risks thermal degradation of the thiophene ring if prolonged.

Expert Insight: For the 3-sulfonamide isomer, we prioritize the Ethanol/Water system. The 3-position substitution often renders the crystalline lattice slightly more soluble in organics than the 2-isomer, making water a necessary anti-solvent to drive recovery.

Validated Experimental Protocol (Ethanol/Water System)

Objective: Recrystallization of 5.0 g crude 5-Bromothiophene-3-sulfonamide.

Phase 1: Dissolution & Hot Filtration[6]
  • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Add 20 mL of 95% Ethanol . Add a magnetic stir bar.[1]

  • Heat to reflux (approx. 78°C) with stirring.

  • Observation Point:

    • If fully dissolved: Proceed to step 5.

    • If solid remains:[1][5] Add hot ethanol in 2 mL increments until dissolved.

  • Optional: If the solution is colored (yellow/brown indicating thiophene oxidation), add 0.1 g activated charcoal. Stir at reflux for 5 minutes.

  • Perform Hot Filtration through a pre-warmed glass funnel (or Celite pad) to remove charcoal/insolubles.[1]

Phase 2: Crystallization[1]
  • Return the clear filtrate to a clean flask. Re-heat to reflux.

  • Anti-Solvent Addition: While boiling, add warm water (60°C) dropwise.[1]

    • Stop point: The moment a faint, persistent turbidity (cloudiness) appears.[6]

  • Add 1-2 mL of Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Controlled Cooling:

    • Remove from heat.[1][5] Place the flask on a cork ring or wood block.

    • Allow to cool to room temperature (RT) undisturbed for 2-3 hours. Do not agitate.

    • Why? Rapid cooling traps impurities in the crystal lattice.[5]

Phase 3: Isolation
  • Once at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with 10 mL of ice-cold 50% Ethanol/Water .

  • Dry: Vacuum dry at 45°C for 4 hours.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated product, or the solvent mixture is too polar (too much water).[5] Corrective Action:

  • Re-heat the mixture until the oil re-dissolves (add more Ethanol if needed).

  • Seed: Cool the clear solution slightly and add a "seed crystal" of pure product.

  • Agitate: Vigorously stir the solution as it enters the oiling temperature zone to induce nucleation rather than phase separation.

  • Modify Solvent: If oiling persists, switch to the Ethyl Acetate/Heptane system.[2]

Q2: My crystals are colored (yellow/orange), but the pure compound should be white/off-white.

Diagnosis: Thiophene rings are susceptible to oxidation, leading to conjugated colored impurities.[1] Corrective Action:

  • Use Activated Charcoal during the hot filtration step (as described in Protocol Phase 1).[1]

  • Ensure the solvent is not acidic; trace acids can promote thiophene polymerization.

Q3: No precipitate formed even after cooling to 0°C.

Diagnosis: The solution is supersaturated or the compound is too soluble in the chosen volume. Corrective Action:

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask below the solvent line (provides nucleation sites).[4]

  • Concentrate: Evaporate 20-30% of the solvent volume under reduced pressure, then re-cool.

  • Seed: Add a seed crystal.[1][4][5][6]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and troubleshooting.

RecrystallizationWorkflowStartStart: Crude 5-Bromothiophene-3-sulfonamideSolubilityTestSolubility Test (100 mg)Start->SolubilityTestEthanolWaterSolvent A: Ethanol/Water(Preferred)SolubilityTest->EthanolWaterSoluble in hot EtOHEtOAcHeptaneSolvent B: EtOAc/Heptane(Alternative)SolubilityTest->EtOAcHeptaneInsoluble in EtOHDissolveDissolve at RefluxEthanolWater->DissolveEtOAcHeptane->DissolveCheckSolnCheck Solution AppearanceDissolve->CheckSolnColoredIssue: Colored ImpuritiesCheckSoln->ColoredYellow/BrownCoolingCool Slowly to RTCheckSoln->CoolingClear/ColorlessCharcoalAction: Add Activated Charcoal& Hot FilterColored->CharcoalCharcoal->CoolingPrecipitationPrecipitation CheckCooling->PrecipitationOilingOutIssue: Oiling OutPrecipitation->OilingOutLiquid Phase SepNoCrystalsIssue: No CrystalsPrecipitation->NoCrystalsClear SolutionFinalFinal: Filter & DryPrecipitation->FinalCrystals FormFixOilFix: Reheat, Add Ethanol,Seed, Stir VigorouslyOilingOut->FixOilFixOil->CoolingFixNoCrystFix: Scratch Glass,Evaporate 20% Vol, SeedNoCrystals->FixNoCrystFixNoCryst->Cooling

Caption: Decision tree for solvent selection and troubleshooting specific to thiophene sulfonamide purification.

References

  • BenchChem Technical Support. (2025).[1][4][5][6] Recrystallization of Sulfonamide Products: Frequently Asked Questions. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PubMed Central.[1] Retrieved from [1]

  • Moghaddam, F. M., et al. (2019).[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. MDPI Molecules.[1] Retrieved from [1]

  • University of Massachusetts. (n.d.). Recrystallization Protocols for Organic Solids.[1][3] Retrieved from [1]

Technical Support Center: 5-Bromothiophene-3-sulfonamide Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-5BTS-001 Status: Active Support Tier: Senior Application Scientist Last Updated: March 2026

Executive Summary & Compound Profile

User Query: "I cannot get 5-Bromothiophene-3-sulfonamide to dissolve in water for my biological assay. It precipitates immediately upon dilution from DMSO."

Technical Analysis: 5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) presents a classic "brick dust" solubility profile. Its poor aqueous solubility is driven by the lipophilic 5-bromothiophene core, which dominates the polar surface area of the sulfonamide (


) group. However, the sulfonamide moiety provides a critical "chemical handle": it is a weak acid.

Physicochemical Snapshot:

Property Value (Est.) Implication
LogP ~1.8 – 2.2 Moderate lipophilicity; requires organic cosolvents or complexation.
pKa ~9.0 – 9.5 Weakly acidic. Ionizes (deprotonates) at high pH.

| H-Bond Donors | 1 (


) | Capable of H-bonding, but lattice energy is high. |
| Stability  | High | Thiophene ring is stable; sulfonamide is resistant to hydrolysis. |

Solubility Decision Matrix

Before selecting a protocol, determine your experimental constraints using the logic flow below.

Solubility_Decision_Tree Start Start: Define Application pH_Check Is pH > 10.0 tolerated? Start->pH_Check DMSO_Check Is DMSO/Organic Solvent tolerated? pH_Check->DMSO_Check No (Biological Assays) Method_A Method A: pH Adjustment (In-situ Salt Formation) pH_Check->Method_A Yes (Chemical Assays) Method_B Method B: Cosolvent System (DMSO/PEG) DMSO_Check->Method_B Yes (< 1-5% v/v) Method_C Method C: Inclusion Complex (HP-β-Cyclodextrin) DMSO_Check->Method_C No (Strict Aqueous Only)

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on assay tolerance.

Module A: pH Adjustment (In-Situ Salt Formation)

Mechanism: Sulfonamides are weak acids.[1][2] By raising the pH above the pKa (typically > 9.5 for this class), you deprotonate the sulfonamide nitrogen (


), creating a highly soluble anionic salt.

Protocol:

  • Suspend the compound in water (it will be a cloudy suspension).

  • Slowly add 1.0 M NaOH (or KOH) dropwise while stirring.

  • Monitor pH. Dissolution usually occurs between pH 10.0 and 11.0.

  • Critical Step: Once dissolved, you can carefully back-titrate to pH 8.5–9.0 if needed, but going below pH 8.0 will likely cause reprecipitation.

Warning: This method is unsuitable for cell-based assays sensitive to high pH but ideal for chemical synthesis or stock preparation.

Module B: Cosolvent Workflow (The Standard Approach)

Mechanism: This method reduces the dielectric constant of the solvent mixture, making it more "like" the solute. The primary failure mode here is "crashing out" (precipitation) when the organic stock hits the aqueous buffer.

Protocol:

StepActionTechnical Rationale
1 Dissolve 5-Bromothiophene-3-sulfonamide in 100% DMSO to create a 50 mM Stock .DMSO disrupts the crystal lattice effectively.
2 Prepare the aqueous buffer (e.g., PBS) and warm to 37°C .Higher temperature increases kinetic solubility.
3 Vortex the buffer to create a moving vortex.High shear stress prevents local concentration hotspots.
4 Inject the DMSO stock into the center of the vortex.Prevents the stock from hitting the plastic walls or settling.
5 Limit: Do not exceed 5% v/v DMSO final concentration.Above 5%, biological toxicity usually outweighs solubility gains.

Troubleshooting "Crash Out": If precipitation occurs at Step 4, switch to a Ternary System :

  • Solvent: DMSO (Stock)

  • Cosolvent: PEG 400 (20% v/v in final buffer)

  • Aqueous: PBS

  • Order: Mix DMSO stock + PEG 400 first, then add water. PEG acts as a bridge to prevent precipitation.

Module C: Cyclodextrin Complexation (Advanced Formulation)

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The lipophilic bromothiophene ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble. This is the safest method for in vivo/animal studies .

Cyclodextrin_Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD

Figure 2: Equilibrium dynamics of the host-guest complexation. High affinity (


) drives the equilibrium to the right.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.
    
  • Add 5-Bromothiophene-3-sulfonamide in excess (supersaturation).

  • Sonicate for 30 minutes or stir for 24 hours at room temperature.

  • Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • The filtrate is a stable, soluble complex ready for injection.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO?

  • A: Yes, but ethanol has a lower solubilizing power (lower dielectric constant) than DMSO for this specific chemotype. You may need a higher % of ethanol (10-20%), which is often less tolerated in assays than 1% DMSO.

Q2: Why does my solution turn yellow at pH 12?

  • A: While the thiophene ring is stable, extreme basicity can cause minor degradation or oxidation of impurities. If the yellowing is slight, it is likely a halochromic shift (pH-dependent color change) common in sulfonamides, not necessarily degradation. Verify purity via HPLC.

Q3: Is the bromine atom labile (reactive)?

  • A: Generally, no. The bromine on the thiophene ring is stable under standard aqueous conditions. It will not hydrolyze. However, it is reactive to palladium catalysis (Suzuki coupling), so avoid contamination with transition metals.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (Standard reference for solubility prediction based on melting point and LogP).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol-water. Journal of Solution Chemistry. (Establishes the thermodynamic basis for sulfonamide solubility behavior).
  • PubChem Compound Summary. (2026). 5-Bromothiophene-3-sulfonamide.[4][5] National Center for Biotechnology Information.

Sources

stability of 5-Bromothiophene-3-sulfonamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support guide on the , designed for researchers, scientists, and drug development professionals.

Technical Support Center: 5-Bromothiophene-3-sulfonamide

Welcome to the dedicated technical support guide for 5-Bromothiophene-3-sulfonamide. This document provides in-depth scientific insights, troubleshooting advice, and practical protocols to ensure the successful use of this compound in your research, with a specific focus on its stability and reactivity under basic conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-Bromothiophene-3-sulfonamide in basic environments.

Q1: What are the key chemical features of 5-Bromothiophene-3-sulfonamide that influence its stability in basic media?

A1: The stability of this molecule is governed by three primary features:

  • The Sulfonamide Proton (N-H): The proton on the sulfonamide nitrogen is acidic. In the presence of a base, it can be deprotonated to form a water-soluble anionic salt.[1][2] This is the most common and intended interaction with mild bases.

  • The Sulfonamide Group (C-S bond): The carbon-sulfur bond of the sulfonamide is generally robust but can be susceptible to hydrolytic cleavage under harsh conditions (e.g., strong base, high temperature), leading to the formation of 5-bromothiophene-3-sulfonic acid and ammonia.[3][4]

  • The Bromo-Thiophene Ring (C-Br bond): The thiophene ring is electron-rich, but the presence of the strongly electron-withdrawing sulfonamide group makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][6] The bromine atom can act as a leaving group if a potent nucleophile is present, a reaction that is often facilitated by basic conditions.[7][8][9]

Q2: How does pH affect the solubility of 5-Bromothiophene-3-sulfonamide?

A2: Like most sulfonamides, this compound is a weak organic acid and is sparingly soluble in neutral water.[1] As the pH increases (becomes more alkaline), the acidic sulfonamide proton is removed, forming the corresponding sodium, potassium, or other cation salt. These salts are significantly more water-soluble. This property is often leveraged to dissolve the compound for reactions or biological assays.

Q3: What are the primary degradation pathways I should be concerned about under basic conditions?

A3: There are two main degradation pathways to consider, with their likelihood depending on the severity of the conditions (base strength, temperature, nucleophile presence):

  • Sulfonamide Hydrolysis: Cleavage of the N-S bond. This is generally slow under typical environmental or mild basic conditions (pH 7-9).[10] However, it can become significant with strong bases (e.g., >1M NaOH) and/or elevated temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of the bromine atom. This reaction requires a nucleophile. While hydroxide (from NaOH, KOH) can act as a nucleophile, this typically requires forcing conditions. Other nucleophiles present in your reaction (e.g., amines, thiolates) could displace the bromine more readily. The sulfonamide group activates the ring towards this type of reaction.[9]

Below is a diagram illustrating these potential degradation routes.

G cluster_main 5-Bromothiophene-3-sulfonamide Stability Pathways cluster_intended Intended Reaction cluster_degradation Potential Degradation Start 5-Bromothiophene-3-sulfonamide (in Basic Media) Deprotonation Deprotonation (Soluble Anion) Start->Deprotonation Mild Base (e.g., K2CO3, NaHCO3) Hydrolysis Sulfonamide Hydrolysis (N-S Cleavage) Start->Hydrolysis Strong Base (e.g., NaOH) + Heat SNAr S(N)Ar (C-Br Cleavage) Start->SNAr Strong Nucleophile (e.g., RO-, RS-, R2NH)

Caption: Key reaction pathways for 5-Bromothiophene-3-sulfonamide in base.

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem / Observation Probable Cause Recommended Solution & Explanation
Low yield and multiple new, polar spots on TLC after reaction with a strong base (e.g., NaOH, KOH). Sulfonamide Hydrolysis. The strong base and likely elevated temperature have cleaved the sulfonamide group, creating the highly polar sulfonic acid derivative.1. Use a weaker, non-nucleophilic base: Switch to bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like DBU if only deprotonation is needed. 2. Lower the temperature: Perform the reaction at room temperature or 0 °C if the kinetics allow. 3. Limit water: Use anhydrous solvents if the reaction chemistry permits, as water is a reactant in hydrolysis.
Reaction with a nucleophile (e.g., an amine, alkoxide) gives a product where the bromine is replaced. Nucleophilic Aromatic Substitution (SNAr). The thiophene ring, activated by the sulfonamide group, has undergone substitution. Your intended nucleophile is attacking the C-Br position instead of the desired site.1. Protect the nucleophile or use a different synthetic route. 2. Change reaction conditions: SNAr reactions are often temperature-dependent. Try running the reaction at a much lower temperature. 3. Use a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig): These reactions are highly selective for C-Br functionalization and often use bases (like K₃PO₄) that are less likely to cause side reactions.[11]
Starting material crashes out of an aqueous basic solution over time. pH Instability or CO₂ Absorption. The pH of your solution may be dropping due to absorption of atmospheric CO₂, which neutralizes the base and causes the protonated, less soluble form of the sulfonamide to precipitate.1. Buffer the solution: Use a suitable buffer system (e.g., carbonate or phosphate) to maintain a stable pH. 2. Work under an inert atmosphere: Blanketing the reaction with Nitrogen or Argon will prevent CO₂ from dissolving into the solution. 3. Ensure sufficient base: Use at least 1.1 equivalents of base to ensure complete deprotonation.
Inconsistent results in biological assays using a basic stock solution. Slow Degradation at Storage Conditions. Even if stable for the duration of a reaction, the compound may slowly hydrolyze or react over days or weeks when stored in a basic aqueous solution, especially at room temperature or 4°C.1. Prepare fresh solutions daily: Avoid long-term storage of the compound in basic aqueous media. 2. Flash-freeze aliquots: If a stock must be made, prepare it, aliquot it into single-use volumes, and store at -80°C to minimize degradation. 3. Perform a stability check: Use the protocol below to determine the stability window for your specific conditions.

Experimental Protocols

Protocol 1: Standard Assay for Assessing Stability in Basic Conditions

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of 5-Bromothiophene-3-sulfonamide over time.

Objective: To determine the percentage of the parent compound remaining after incubation in a specific basic solution.

Materials:

  • 5-Bromothiophene-3-sulfonamide

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • The basic solution of interest (e.g., 0.1 M NaOH, 1 M K₂CO₃, pH 9.0 Phosphate Buffer)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a Stock Solution: Accurately weigh and prepare a 10 mM stock solution of 5-Bromothiophene-3-sulfonamide in a suitable organic solvent (e.g., DMSO or ACN).

  • Develop an HPLC Method:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: Start with a gradient (e.g., 10% B to 90% B over 15 minutes) to find the retention time of the parent compound.

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Initiate the Stability Study (Time = 0):

    • In a vial, add 990 µL of your chosen basic solution.

    • Add 10 µL of the 10 mM stock solution to the vial to achieve a final concentration of 100 µM. Mix thoroughly. This is your Test Sample .

    • Immediately take a 100 µL aliquot, quench it by adding it to 900 µL of the initial mobile phase (e.g., 90% A / 10% B), and inject it into the HPLC. This is your T=0 reference point .

  • Incubate and Sample:

    • Incubate the Test Sample vial at the desired temperature (e.g., Room Temperature, 37°C, 50°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw 100 µL aliquots, quench as in step 3, and analyze by HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot % Remaining vs. Time to visualize the degradation kinetics.

Below is a workflow diagram for this stability assessment protocol.

G cluster_workflow HPLC Stability Assay Workflow Prep 1. Prepare 10 mM Stock Solution T0 3. Mix Stock with Base Inject T=0 Sample Prep->T0 Setup 2. Set up HPLC Method Setup->T0 Incubate 4. Incubate Test Sample at Temp T0->Incubate Sample 5. Take Aliquots at Time Points Incubate->Sample Sample->Sample Repeat for each time point Analyze 6. Quench & Analyze by HPLC Sample->Analyze Plot 7. Plot % Remaining vs. Time Analyze->Plot

Caption: Workflow for assessing compound stability via HPLC.

References

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Sulfonamides: Chemistry, Classific
  • Hinsberg Reagent And Test. BYJU'S.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Taylor & Francis Online.
  • Nucleophilic arom
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k).
  • Nucleophilic Arom
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed.
  • Nucleophilic Arom
  • Nucleophilic Arom
  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. PubMed.
  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
  • A question about sulfonamide hydrolysis. Reddit.
  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation p

Sources

troubleshooting side reactions in thiophene sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of thiophene sulfonamides.

Thiophene is a privileged scaffold in drug discovery, but its electron-rich nature makes it highly susceptible to over-reaction, ring degradation, and regioselectivity issues during electrophilic aromatic substitution (EAS). This guide bridges theoretical causality with field-proven troubleshooting strategies to ensure high-yield, high-purity sulfonamide generation.

Reaction Workflow & Mechanistic Pitfalls

The synthesis of thiophene sulfonamides typically proceeds via a two-step sequence: the chlorosulfonation of the thiophene ring to form a highly reactive sulfonyl chloride intermediate, followed by a base-mediated amidation. The diagram below maps the optimal pathway against the most common side reactions encountered at the bench.

G T Thiophene C Chlorosulfonic Acid (0°C, Dropwise) T->C I Thiophene-2-sulfonyl chloride (Target Intermediate) C->I Controlled Temp (<5°C) Deg Ring Degradation & Charring C->Deg Exothermic Overheating DiS 2,4- / 2,5-bis-sulfonyl chlorides C->DiS Excess ClSO3H / High Temp Hyd Thiophene-2-sulfonic acid (Hydrolysis) I->Hyd Moisture Exposure A Amine + Base (e.g., Pyridine) Anhydrous Solvent I->A Anhydrous Transfer P Thiophene-2-sulfonamide (Final Product) A->P Optimal Coupling Est Sulfonate Esters (If Alcohols Present) A->Est Alcohol Impurities

Thiophene sulfonamide synthesis workflow and common side reaction pathways.

Self-Validating Experimental Protocols

To prevent downstream failures, a protocol must validate itself at every step. The following methodologies incorporate built-in physical and analytical checkpoints.

Protocol A: Regioselective Synthesis of Thiophene-2-sulfonyl Chloride

Causality: The 1 [1]. Because thiophene is highly electron-rich, it reacts rapidly with the SO₃ electrophile generated from chlorosulfonic acid. The reaction is heavily exothermic and must be kinetically controlled to favor the C-2 position over the C-3 position or di-sulfonylation.

  • Setup & Purging: Equip a 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and an addition funnel. Purge with N₂.

    • Validation Check: The internal temperature must stabilize at 0°C to 2°C in an ice-salt bath before proceeding.

  • Reagent Addition: Add thiophene (1.0 eq). Begin dropwise addition of chlorosulfonic acid (3.5 eq).

    • Validation Check: Monitor the thermocouple. If the temperature spikes above 5°C, pause the addition. A transient red/orange color is normal (sigma complex formation); a rapid shift to opaque black indicates localized overheating and ring charring.

  • Reaction Maturation: Stir for 2 hours at 0°C, then allow to warm to 15°C for 1 hour to complete the conversion from sulfonic acid to sulfonyl chloride.

  • Quenching: Carefully pour the mixture over a large excess of vigorously stirred crushed ice.

    • Validation Check: The product should immediately separate as a dense, pale-yellow oil or white solid. If the mixture smokes excessively or boils, the quench was too rapid, risking hydrolysis.

  • Extraction: Immediately extract with cold, anhydrous dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄.

Protocol B: Base-Mediated Amidation

Causality: The sulfonyl chloride is a strong electrophile that reacts with primary/secondary amines. A non-nucleophilic base (e.g., Pyridine or DIPEA) is required to scavenge the generated HCl, preventing the protonation of the nucleophilic amine.

  • Amine Preparation: Dissolve the amine (1.1 eq) and base (2.0 eq) in anhydrous DCM under N₂.

    • Validation Check: Karl Fischer titration of the solvent should read <50 ppm water to prevent competitive hydrolysis.

  • Coupling: Cool the solution to 0°C. Add the thiophene-2-sulfonyl chloride (from Protocol A) dropwise as a solution in DCM.

  • Monitoring: Stir for 2–4 hours, allowing the reaction to reach room temperature.

    • Validation Check: TLC (Hexanes/EtOAc) must show the complete disappearance of the high-R_f sulfonyl chloride spot.

Troubleshooting Guide & FAQs

Q1: My reaction mixture is turning black and yielding almost no product during the chlorosulfonation step. What is happening? A1: You are observing ring degradation. 2 [4], meaning the activation energy required to disrupt its aromaticity is exceptionally low. This makes the reaction highly exothermic. 1 [1]. Ensure rigorous external cooling (<5°C), use mechanical stirring to eliminate hot spots, and reduce your addition rate.

Q2: LC-MS analysis of my intermediate shows a mixture of mono- and di-sulfonylated products. How do I improve regioselectivity? A2: While the first sulfonyl group is electron-withdrawing, the thiophene ring remains reactive enough to undergo a second EAS event if the electrophile is abundant. Literature confirms that reacting3 [2]. To prevent this, strictly limit the reaction time and temperature. Do not allow the chlorosulfonation reaction to exceed 15°C, and quench it immediately once the mono-sulfonylation is complete.

Q3: I isolated thiophene-2-sulfonic acid instead of the sulfonyl chloride. How did this happen? A3: 4 [3]. This hydrolysis usually occurs during the quench. If you quench into liquid water rather than crushed ice, the exothermic heat of dilution accelerates nucleophilic attack by H₂O on the sulfur center. Always quench over a large excess of ice and extract into an organic solvent immediately.

Q4: I am detecting a genotoxic impurity in my final sulfonamide product. What is its origin? A4: You are likely observing the4 [3]. Alcohols are strong competing nucleophiles. Ensure your amidation solvent (e.g., DCM or THF) is strictly anhydrous and free of alcoholic stabilizers (like ethanol in chloroform or DCM).

Quantitative Optimization Data

The table below summarizes critical reaction parameters and their direct impact on yield and side-product formation during the chlorosulfonation step.

Table 1: Optimization Parameters for Thiophene Chlorosulfonation

ParameterConditionPrimary OutcomeMajor Side Reaction
Internal Temp. < 5°COptimal mono-sulfonylation (C-2)Minimal
Internal Temp. > 15°CDrastic yield reductionRing degradation, Charring
ClSO₃H Equivalents 3.0 - 4.0 eqComplete conversion to sulfonyl chlorideDi-sulfonylation (if prolonged)
ClSO₃H Equivalents > 5.0 eqOver-reaction2,4- and 2,5-bis-sulfonyl chlorides
Quench Medium Crushed IceHigh recovery of sulfonyl chlorideMinimal hydrolysis
Quench Medium Liquid WaterExothermic spikeHydrolysis to sulfonic acid

References

  • Richard J. Cremlyn. "The reactions of some thiophene sulfonyl derivatives". SciSpace, 1981.[Link]

  • Der Pharma Chemica. "Synthesis, properties and biological activity of thiophene: A review". Der Pharma Chemica.[Link]

Sources

removing impurities from 5-Bromothiophene-3-sulfonamide samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 5-Bromothiophene-3-sulfonamide

Overview & Chemical Context

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and quorum-sensing antagonists[1]. With a melting point of 159-160 °C, this compound presents unique purification challenges due to the electronic properties of the thiophene ring and the strong hydrogen-bonding capacity of the sulfonamide moiety. This guide provides field-proven, causality-driven methodologies to isolate the target compound from common synthetic impurities.

Diagnostic FAQs: Understanding Your Impurity Profile

Q: Why does my crude product show multiple closely eluting peaks on reverse-phase LC-MS? A: The bromination of thiophene-3-sulfonamide is governed by electrophilic aromatic substitution. While the sulfonamide group (-SO₂NH₂) is electron-withdrawing and meta-directing, the electron-rich nature of the thiophene sulfur atom activates positions 2 and 5. Because position 5 is less sterically hindered, 5-bromothiophene-3-sulfonamide is the major thermodynamic product. However, 2-bromothiophene-3-sulfonamide (positional isomer) and 2,5-dibromothiophene-3-sulfonamide (over-bromination) readily form as kinetic byproducts. Their structural similarity leads to nearly identical hydrophobic cross-sections, causing co-elution on standard C18 columns.

Q: Why is my product streaking heavily on normal-phase silica TLC, making isolation impossible? A: Sulfonamides possess a weakly acidic proton (pKa ~8.5–9.5) and act as strong hydrogen-bond donors and acceptors. On active silica gel, these functional groups interact strongly with surface silanol groups, causing severe peak tailing and streaking[2]. Causality-Driven Solution: Deactivate the silica column by adding 1% triethylamine (TEA) or 1% acetic acid to your mobile phase, or switch to an amide-modified or reverse-phase stationary phase which suppresses these secondary polar interactions[2].

Troubleshooting Guides: Resolving Specific Contaminations

Issue 1: Co-elution of the 2-Bromo Positional Isomer

  • Root Cause: The 2-bromo and 5-bromo isomers have nearly identical dipole moments and lipophilicity.

  • Resolution: Normal-phase chromatography is generally ineffective here. Switch to Preparative HPLC using a fluorinated phenyl (F5) or mixed-mode C12-diol column. The fluorinated stationary phase exploits subtle differences in the π-π electron distribution between the isomers, offering superior selectivity over standard alkyl (C18) phases[2].

Issue 2: High Levels of 2,5-Dibromothiophene-3-sulfonamide

  • Root Cause: Excess brominating agent (e.g., NBS or Br₂) or extended reaction times lead to secondary bromination at the remaining activated ring position.

  • Resolution: The addition of a second massive bromine atom significantly increases the molecule's lipophilicity. This impurity can be easily resolved using a standard gradient elution on a C18 reverse-phase column, where the dibromo species will elute significantly later than the mono-bromo product[3].

Issue 3: Contamination with Thiophene-3-sulfonic acid

  • Root Cause: Hydrolysis of the highly reactive sulfonyl chloride intermediate by adventitious water prior to or during the amination step.

  • Resolution: Sulfonic acids are highly polar and strongly acidic (pKa < 1). They can be quantitatively removed via a carefully controlled acid-base extraction, exploiting the pKa differential between the sulfonic acid and the sulfonamide.

ImpurityWorkflow A Crude 5-Bromo Sample B LC-MS Analysis A->B C Identify Impurity B->C D1 Polar (Sulfonic Acid) C->D1 D2 Non-Polar (Dibromo) C->D2 D3 Isomeric (2-Bromo) C->D3 E1 Acid-Base Extraction D1->E1 E2 Silica Gel Chromatography D2->E2 E3 Prep-HPLC (F5/C18 Column) D3->E3

Diagnostic workflow for identifying and resolving 5-Bromothiophene-3-sulfonamide impurities.

Quantitative Data Summary: Impurity Profiling

CompoundStructural ClassificationEst. pKaRelative PolarityRecommended Removal Method
5-Bromothiophene-3-sulfonamide Target Product~8.8ModerateN/A
Thiophene-3-sulfonamideUnreacted Starting Material~9.0HighRecrystallization (Toluene/Heptane)
2-Bromothiophene-3-sulfonamidePositional Isomer~8.8ModeratePrep-HPLC (Fluorinated Phenyl phase)
2,5-Dibromothiophene-3-sulfonamideOver-brominated Impurity~8.5LowNormal Phase Silica or Prep-HPLC (C18)
Thiophene-3-sulfonic acidHydrolysis Byproduct< 1.0Very HighAcid-Base Extraction

Step-by-Step Methodologies

Protocol A: Self-Validating Acid-Base Extraction

Causality: This protocol exploits the weakly acidic sulfonamide N-H proton. By raising the pH above 10, the sulfonamide is deprotonated into a water-soluble sodium salt, leaving neutral, non-polar organic impurities in the organic phase. Subsequent acidification reprotonates the sulfonamide, driving it back into a fresh organic phase, while permanently ionized sulfonic acids remain trapped in the aqueous layer.

  • Dissolution: Dissolve 1.0 g of crude 5-bromothiophene-3-sulfonamide in 20 mL of Ethyl Acetate (EtOAc).

  • First Extraction (Deprotonation): Add 20 mL of 0.5 M NaOH (aq). Shake vigorously in a separatory funnel and allow layers to separate.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must be ≥ 10. If not, the sulfonamide will not fully ionize and partition into the aqueous layer.

  • Phase Separation: Collect the lower aqueous layer (contains the product). Discard the upper EtOAc layer (contains neutral impurities like dibromothiophene).

  • Acidification (Reprotonation): Slowly add 1.0 M HCl to the aqueous layer while stirring until the pH reaches exactly 3.0.

    • Causality: A pH of 3.0 ensures the sulfonamide (pKa ~8.8) is >99.9% protonated and neutral, while any sulfonic acid impurities (pKa < 1) remain ionized and trapped in the water.

    • Validation Checkpoint: The solution should turn cloudy as the neutral sulfonamide precipitates out of the aqueous phase.

  • Second Extraction (Recovery): Extract the cloudy aqueous mixture with 2x 20 mL of fresh EtOAc.

  • Drying & Concentration: Combine the new EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

ExtractionLogic Step1 Dissolve in EtOAc Step2 Extract with 0.5M NaOH (pH > 10) Step1->Step2 Aq1 Aqueous Layer (Deprotonated Product) Step2->Aq1 Keep Org1 Organic Layer (Neutral Impurities) Step2->Org1 Discard Step3 Acidify Aq. to pH 3 (HCl) Aq1->Step3 Step4 Extract with EtOAc Step3->Step4 Org2 Organic Layer (Pure Sulfonamide) Step4->Org2 Keep Aq2 Aqueous Layer (Salts/Polar Acids) Step4->Aq2 Discard

Acid-base extraction logic exploiting the weakly acidic nature of the sulfonamide group.

Protocol B: Preparative HPLC Purification for Isomer Resolution

Causality: When positional isomers cannot be resolved by standard silica or extraction, high-performance liquid chromatography (HPLC) is required. The addition of an acidic modifier (0.1% TFA or 0.08% acetic acid) to the mobile phase is critical to suppress the ionization of the sulfonamide, preventing peak broadening and ensuring sharp, well-resolved peaks[3].

  • Column Selection: Use a Preparative C18 or F5 (Fluorophenyl) column (e.g., 5 μm, 21.2 × 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Sample Loading: Dissolve the sample in a minimal volume of DMSO or Initial Mobile Phase. Filter through a 0.45 μm PTFE syringe filter to protect the column frit.

    • Validation Checkpoint: Ensure no precipitation occurs upon mixing the sample with the mobile phase; precipitation will cause catastrophic column overpressurization.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 30 minutes.

    • Causality: A shallow gradient allows the subtle hydrophobic differences between the 2-bromo and 5-bromo isomers to interact differently with the stationary phase, maximizing resolution[2].

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering.

  • Post-Purification: Lyophilize the pure fractions to remove water, acetonitrile, and volatile TFA, yielding the ultra-pure 5-Bromothiophene-3-sulfonamide powder.

References

  • National Institutes of Health (PMC) - HPLC-FLD-Based Method for the Detection of Sulfonamides. Available at:[Link]

  • bioRxiv - Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Available at: [Link]

Sources

scale-up challenges for 5-Bromothiophene-3-sulfonamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromothiophene-3-sulfonamide Production

Executive Summary

Scaling up the production of 5-Bromothiophene-3-sulfonamide presents a unique dichotomy of challenges: controlling regioselectivity on the electron-rich thiophene ring while managing the high-energy hazards of chlorosulfonation. Unlike benzene derivatives, the thiophene moiety is highly reactive toward electrophilic aromatic substitution, often leading to over-bromination (2,5-dibromo species) or incorrect isomer formation (2-sulfonyl derivatives).

This guide addresses the three critical bottlenecks in the scale-up workflow:

  • Regiocontrol: Ensuring the sulfonamide lands at C3 and the bromine at C5.

  • Thermal Safety: Managing the violent exotherm of chlorosulfonic acid.

  • Impurity Purging: Efficiently separating the di-bromo byproduct.

Part 1: The Synthesis Strategy & Logic

To understand the troubleshooting, we must first validate the route. The most robust scale-up pathway avoids the direct chlorosulfonation of 2-bromothiophene (which incorrectly yields the 5-sulfonyl isomer) and instead utilizes a "Block-and-Deblock" strategy or a controlled halogenation of the sulfonamide scaffold.

Recommended Scale-Up Pathway (Route A: The "Direct Bromination" Approach)

This route is preferred for cost-efficiency but requires strict kinetic control.

  • Starting Material: Thiophene-3-sulfonamide.

  • Reaction: Electrophilic bromination (using NBS or

    
    ).
    
  • Mechanism: The sulfonamide group at C3 is an electron-withdrawing group (EWG). While

    
    -positions (C2 and C5) are naturally reactive in thiophenes, C2 is sterically hindered by the sulfonamide and electronically "ortho" deactivated. C5 is the "meta-like" $\alpha-position , making it the favored site for mono-bromination [1].
    

G Start Thiophene-3-sulfonamide Reagent Bromination (NBS or Br2, < 10°C) Start->Reagent Target 5-Bromothiophene- 3-sulfonamide (Target) Reagent->Target Kinetic Control (Major) Impurity 2,5-Dibromothiophene- 3-sulfonamide (Over-brominated Impurity) Reagent->Impurity Thermodynamic/Excess (Minor)

Figure 1: Reaction pathway highlighting the critical selectivity node between the target mono-bromo species and the di-bromo impurity.[1]

Part 2: Troubleshooting & FAQs

Category 1: Reaction Kinetics & Regioselectivity

Q1: We are observing significant formation of 2,5-dibromothiophene-3-sulfonamide (up to 15%). How do we stop the reaction at the mono-bromo stage?

A: This is the classic "over-reaction" challenge in thiophene chemistry. The first bromine atom deactivates the ring slightly, but not enough to fully prevent a second attack at the highly reactive C2 position.

  • Root Cause: Localized high concentrations of brominating agent (hotspots) or elevated temperatures allow the reaction to overcome the activation energy for the second bromination.

  • Corrective Protocol:

    • Switch Reagents: If using elemental bromine (

      
      ), switch to N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of active bromine radicals/ions, offering better kinetic control [1].
      
    • Temperature Control: Lower the reaction temperature to 0°C to -5°C . The activation energy difference between C5 (favored) and C2 (hindered) substitution is maximized at lower temperatures.

    • Stoichiometry: Use a slight deficit of NBS (0.95 eq). It is far easier to separate unreacted starting material (polar sulfonamide) from the product than to separate the di-bromo impurity (structurally similar).

Q2: Why can't we start with 2-bromothiophene and chlorosulfonate it?

A: You will get the wrong isomer.

  • Explanation: In 2-bromothiophene, the sulfur atom directs electrophiles to the

    
    -positions (C5). The bromine at C2 is an ortho/para director. Both directing effects synergize to target Position 5 .
    
  • Result: You will produce 5-chlorosulfonyl-2-bromothiophene (which becomes 5-sulfamoyl-2-bromothiophene). The sulfonamide will be at C5, not C3.

Category 2: Handling Chlorosulfonic Acid (If making precursor)

Q3: During the synthesis of the Thiophene-3-sulfonyl chloride precursor, the quench step is violent and releases massive HCl fumes. How do we scale this safely?

A: The hydrolysis of excess chlorosulfonic acid (


) is highly exothermic (

). In the lab, you might add water to the flask. On scale, this is a recipe for a thermal runaway.
  • Protocol: The "Inverse Quench"

    • NEVER add water to the reaction mixture.

    • ALWAYS transfer the reaction mixture slowly into a chilled, stirred vessel of water/ice.

    • Rate Control: The addition rate must be controlled by the internal temperature of the quench vessel (keep

      
      ).
      
  • Fume Management: The release of HCl gas will be instantaneous. The reactor must be vented to a caustic scrubber (NaOH) capable of neutralizing 110% of the theoretical HCl load.

Q4: The sulfonyl chloride intermediate turns black and loses potency if stored. Why?

A: Thiophene sulfonyl chlorides are thermally unstable and prone to autocatalytic decomposition.

  • Mechanism: Trace HCl remaining from the synthesis catalyzes the decomposition of the sulfonyl chloride back to sulfonic acid or polymeric tars.

  • Storage Rule: Do not store. Process the sulfonyl chloride into the sulfonamide (ammonolysis) immediately (telescoped process). If storage is unavoidable, wash the organic layer with cold

    
     to remove all acidic traces and store at 
    
    
    
    under
    
    
    .
Category 3: Purification & Isolation

Q5: The 2,5-dibromo impurity co-crystallizes with our product. How do we separate it without column chromatography?

A: On a kilogram scale, chromatography is non-viable. You must rely on recrystallization based on pKa differences or solubility .

  • Solubility Logic: The di-bromo impurity is significantly more lipophilic (less polar) than the mono-bromo target.

  • Recrystallization Solvent: Use a mixture of Ethanol/Water (9:1) or Toluene .

    • The di-bromo impurity tends to stay in the mother liquor (toluene) or precipitate last.

  • Acid-Base Swing (The "Cleanup" Method):

    • Dissolve the crude mixture in dilute NaOH (The sulfonamide

      
       is acidic, pKa ~10).
      
    • The di-bromo impurity is also a sulfonamide, so this doesn't separate them by pKa.

    • Correction: However, the extra bromine makes the di-bromo species less soluble in aqueous base compared to the mono-bromo.

    • Filter any undissolved solids (often non-sulfonamide impurities).

    • Slowly acidify the filtrate to pH 6-7. The mono-bromo product should precipitate first.

Part 3: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP) for Bromination Step

ParameterRangeImpact on Quality
Temperature -5°C to 5°C>10°C increases 2,5-dibromo impurity; <-10°C stalls reaction.
NBS Equivalents 0.95 - 0.98 eq>1.0 eq guarantees di-bromo formation. <0.95 eq lowers yield but ensures purity.
Solvent DMF or AcetonitrileDMF accelerates the reaction (polar aprotic) but can be hard to remove. Acetonitrile is cleaner.
Quench Time Immediate post-completionProlonged stirring allows thermodynamic equilibration to unwanted isomers.

Table 2: Impurity Profile & Limits

Impurity NameStructure NoteLikely OriginRemoval Strategy
Impurity A Thiophene-3-sulfonamideUnreacted Starting MaterialWater wash (more soluble) or recrystallization.
Impurity B 2,5-Dibromothiophene-3-sulfonamideOver-brominationRecrystallization from Toluene; strict stoichiometry control.
Impurity C 2-Bromothiophene-3-sulfonamideRegio-isomer (Minor)Difficult to remove; requires low temp to prevent formation.

References

  • BenchChem Technical Support. (2025).[2] Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Retrieved from

  • Noreen, M., et al. (2024).[3] Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities. Infection and Drug Resistance.[4][5][6] Retrieved from

  • Ali, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. MDPI Molecules. Retrieved from

  • Cuccu, F., & Porcheddu, A. (2024).[7] Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. Retrieved from

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning with 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists encountering catalytic stalling, low yields, or palladium black formation when performing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) with 5-Bromothiophene-3-sulfonamide .

Diagnostic Overview: The "Double Threat" Mechanism

Working with 5-Bromothiophene-3-sulfonamide presents a unique, dual-faceted challenge to transition metal catalysis. The molecule possesses two distinct functional groups that actively poison palladium catalysts through different mechanisms:

  • The Thiophene Ring (S-Coordination): The sulfur atom in the thiophene ring acts as a strong σ-donor and π-acceptor. It can irreversibly bind to the active Pd(0) or Pd(II) center, displacing the stabilizing phosphine ligands. This leaves the metal center electronically unsaturated and prone to agglomeration into inactive palladium black[1].

  • The Sulfonamide Group (N-Coordination): Under the basic conditions required for cross-coupling, the primary sulfonamide (pKa ~10) is easily deprotonated. The resulting nitrogen anion forms a highly stable, off-cycle Pd-N resting state that resists reductive elimination, effectively trapping the catalyst in a thermodynamic sink.

PoisoningMech Pd0 Active Pd(0) Catalyst Substrate 5-Bromothiophene- 3-sulfonamide Pd0->Substrate Catalyst-Substrate Interaction S_Coord Thiophene Sulfur Coordination Substrate->S_Coord S-lone pair donation N_Coord Sulfonamide Nitrogen Deprotonation & Binding Substrate->N_Coord Base-mediated deprotonation OffCycle Off-Cycle Pd-N/S Resting State S_Coord->OffCycle Ligand displacement N_Coord->OffCycle Stable Pd-N bond PdBlack Palladium Black (Inactive Aggregates) OffCycle->PdBlack Irreversible Degradation

Fig 1: Dual poisoning pathways of 5-Bromothiophene-3-sulfonamide leading to Pd deactivation.

Troubleshooting FAQs

Q1: My Suzuki coupling turns black within 30 minutes, and starting material remains untouched. What is happening? A1: The black precipitate is palladium black, an inactive aggregate of Pd(0)[2]. This occurs when the catalytic cycle stalls—often because the thiophene sulfur displaces your phosphine ligands, leaving the Pd center unprotected. Causality & Solution: Simple phosphines like PPh₃ or dppf are not sterically demanding enough to prevent thiophene coordination. Switch to a highly sterically hindered, electron-rich Buchwald ligand like XPhos or tBuXPhos [3]. The massive steric bulk of the biaryl backbone creates a protective "pocket" around the palladium, preventing the thiophene sulfur from adopting a stable coordination mode.

Q2: I switched to XPhos, but my reaction still stalls at 20% conversion. Could the sulfonamide group be the culprit? A2: Yes. If your base (e.g., NaOtBu, K₂CO₃) is strong enough to deprotonate the primary sulfonamide, the resulting nitrogen anion will coordinate to the palladium center, creating a dead-end complex. Causality & Solution: You must eliminate the acidic protons. Protect the sulfonamide prior to the coupling using a dimethylaminomethylene (DMAM) or Boc protecting group. Alternatively, if protection is impossible, utilize a biphasic weak-base system (e.g., K₃PO₄ with 5% water) to limit the concentration of the deprotonated sulfonamide in the organic phase[4].

Q3: How does precatalyst selection influence poisoning kinetics? A3: Traditional catalysts like Pd(PPh₃)₄ require time to dissociate ligands to form the active 14-electron Pd(0) species. During this slow initiation phase, the high concentration of the thiophene substrate easily outcompetes the phosphine for the metal center. Causality & Solution: Use fast-initiating precatalysts, such as Palladacycle Gen 3 (G3) or Gen 4 (G4) complexes. These generate the active Pd(0)-ligand complex rapidly and quantitatively under mild basic conditions, ensuring the catalyst enters the productive oxidative addition cycle before poisoning can occur. Furthermore, optimizing catalyst loading (e.g., 2-5 mol%) ensures sufficient active species are present to drive the reaction[5].

Optimization Start Unprotected Substrate Protect Step 1: N-Protection (DMAM / Boc) Start->Protect Precat Step 2: Pd G3/G4 Precatalyst Protect->Precat Prevents N-binding Ligand Step 3: Bulky Ligand (XPhos / tBuXPhos) Precat->Ligand Rapid Pd(0) generation Product Cross-Coupled Product Ligand->Product Steric shielding of S

Fig 2: Optimized workflow utilizing protection strategies and bulky ligands to ensure turnover.

Quantitative Data: Parameter Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and catalytic turnover for the Suzuki-Miyaura coupling of 5-Bromothiophene-3-sulfonamide.

Substrate StateCatalyst SystemBase / SolventYield (%)Mechanistic Observation
UnprotectedPd(PPh₃)₄ (5 mol%)NaOtBu / Toluene< 5%Rapid Pd black formation; strong N-coordination[2].
UnprotectedXPhos Pd G3 (2 mol%)K₂CO₃ / Dioxane25%Stalled reaction; partial S-coordination mitigation but N-deprotonation persists.
Protected (DMAM)Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / THF-H₂O45%Slow initiation; bidentate ligand displaced by thiophene sulfur over time.
Protected (DMAM) XPhos Pd G3 (2 mol%) K₃PO₄ / THF-H₂O > 90% Complete conversion; steric bulk of XPhos prevents S-coordination[3].

Validated Experimental Protocols

Protocol A: N-Protection of 5-Bromothiophene-3-sulfonamide (DMAM Protection)

Rationale: The dimethylaminomethylene (DMAM) group is highly effective for primary sulfonamides, preventing base-mediated deprotonation during cross-coupling while being easily removable under mild acidic or nucleophilic conditions.

  • Reagent Mixing: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 5-Bromothiophene-3-sulfonamide (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Acetal Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 2 hours.

  • Self-Validating Step (TLC): Monitor the reaction by TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar starting material (baseline) and the appearance of a less polar, UV-active spot confirms complete protection. Do not proceed to the expensive Pd-coupling step until starting material is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with 5% aqueous LiCl to remove the DMF solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling of Protected Substrate

Rationale: Utilizing a Pd G3 precatalyst with XPhos ensures rapid generation of the active Pd(0) species, outcompeting thiophene coordination. A biphasic solvent system improves base solubility without increasing the pH of the organic phase[4].

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a reaction vial with the DMAM-protected 5-Bromothiophene-3-sulfonamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (2 mol%), and XPhos ligand (2 mol%).

  • Solvent & Base Addition: Add degassed THF (0.2 M) and a degassed aqueous solution of K₃PO₄ (0.5 M, 3.0 equiv).

  • Reaction: Seal the vial and stir vigorously at 65 °C for 4-6 hours.

  • Self-Validating Step (Visual Inspection): Check for the absence of palladium black. The solution should remain a clear yellow/orange. A black precipitate indicates ligand starvation or oxygen ingress[2].

  • Workup & Deprotection: Cool to room temperature, extract with EtOAc, and concentrate. To remove the DMAM group, treat the crude mixture with hydrazine hydrate in EtOH, or reflux in ethanolic HCl.

References

  • Benchchem. Catalyst poisoning issues in cross-coupling reactions. Benchchem Technical Support.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions. Benchchem Technical Support.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Benchchem. Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem Technical Support.
  • Organic Chemistry Portal. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides.

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 5-Bromothiophene-3-sulfonamide: A Comparative Guide for Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel therapeutics, particularly those targeting carbonic anhydrases or utilizing sulfonamide pharmacophores, the precise identification of regioisomers is a critical quality control bottleneck. While techniques like High-Performance Liquid Chromatography (HPLC) require reference standards and Mass Spectrometry (MS) struggles to differentiate structural isomers without complex fragmentation rules, Proton Nuclear Magnetic Resonance (1H NMR) provides a definitive, self-validating system for structural confirmation.

This guide objectively compares the 1H NMR performance of 5-Bromothiophene-3-sulfonamide against its primary structural alternatives—5-Bromothiophene-2-sulfonamide and 2-Bromothiophene-3-sulfonamide —demonstrating how scalar coupling constants (


-couplings) serve as absolute identifiers for these building blocks.
The Core Challenge: Differentiating Bromothiophenesulfonamide Isomers

When synthesizing 5-Bromothiophene-3-sulfonamide, electrophilic aromatic substitution or cross-coupling side reactions can inadvertently yield regioisomers. Because these isomers possess identical molecular weights and similar polarities, identifying the exact substitution pattern on the thiophene ring is paramount.

The analytical challenge lies in distinguishing between three distinct di-substituted thiophene patterns:

  • Target: 5-Bromothiophene-3-sulfonamide (3,5-disubstituted)

  • Alternative 1: 5-Bromothiophene-2-sulfonamide (2,5-disubstituted)

  • Alternative 2: 2-Bromothiophene-3-sulfonamide (2,3-disubstituted)

Mechanistic Causality: Why 1H NMR is the Gold Standard

The efficacy of 1H NMR in resolving these isomers is rooted in the unique


-electron delocalization of the heteroaromatic thiophene ring. Unlike the perfectly symmetrical benzene ring, the carbon-carbon bonds in thiophene exhibit varying degrees of double-bond character. The C2–C3 and C4–C5 bonds possess significantly higher double-bond character than the C3–C4 bond.

This geometric and electronic asymmetry directly dictates the magnitude of the scalar coupling constants (


 and 

) between adjacent protons 1[1]:
  • Alpha-Beta Ortho Coupling (

    
    ):  Occurs across a bond with high double-bond character, yielding a large coupling constant of ~5.0 – 5.8 Hz .
    
  • Beta-Beta Ortho Coupling (

    
    ):  Occurs across the C3–C4 bond (more single-bond character), yielding a moderate coupling of ~3.4 – 4.3 Hz . For instance, 5-bromothiophene-2-sulfonamide exhibits a characteristic 
    
    
    
    coupling of 4.1 Hz2[2].
  • Meta Coupling (

    
    ):  Occurs across four bonds (
    
    
    
    W-coupling path). This yields a very fine splitting of ~1.2 – 1.8 Hz .

Because 5-Bromothiophene-3-sulfonamide only has protons at positions 2 and 4, its spectrum will exclusively feature the fine ~1.5 Hz meta coupling, creating a self-validating proof of structure.

Comparative Data Analysis

The following table summarizes the expected quantitative NMR data, demonstrating the clear analytical distinction between the target product and its alternatives.

CompoundSubstitution PatternObserved Ring ProtonsPrimary Coupling TypeExpected

-Coupling (Hz)
5-Bromothiophene-3-sulfonamide 3,5-disubstitutedH2, H4Meta (

)
1.2 – 1.8
5-Bromothiophene-2-sulfonamide 2,5-disubstitutedH3, H4Beta-Beta Ortho (

)
3.8 – 4.2
2-Bromothiophene-3-sulfonamide 2,3-disubstitutedH4, H5Alpha-Beta Ortho (

)
5.0 – 5.8
Workflow Visualization: Regioisomer Identification Logic

The following logic tree illustrates the self-validating workflow for identifying the correct isomer based purely on the extracted


-coupling values.

NMR_Logic_Tree Start Unknown Bromothiophene Sulfonamide Isomer Analyze Extract 1H NMR J-Coupling (Hz) Start->Analyze J_meta J ≈ 1.5 Hz (Meta Coupling) Analyze->J_meta J_beta J ≈ 4.1 Hz (Beta-Beta Ortho) Analyze->J_beta J_alpha J ≈ 5.5 Hz (Alpha-Beta Ortho) Analyze->J_alpha Target 5-Bromothiophene- 3-sulfonamide J_meta->Target Alt1 5-Bromothiophene- 2-sulfonamide J_beta->Alt1 Alt2 2-Bromothiophene- 3-sulfonamide J_alpha->Alt2

Logic tree for differentiating bromothiophenesulfonamide regioisomers via 1H NMR J-coupling.
Experimental Protocol: High-Resolution 1H NMR Acquisition

To accurately resolve the fine meta-coupling (~1.5 Hz) required to validate 5-Bromothiophene-3-sulfonamide, standard "quick" NMR parameters are insufficient. The following step-by-step methodology ensures adequate digital resolution and acts as a self-validating protocol for QA/QC environments.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Causality: DMSO-

    
     is chosen over CDCl
    
    
    
    because sulfonamides (-SO
    
    
    NH
    
    
    ) often exhibit poor solubility in non-polar solvents. Complete dissolution is critical to maintaining magnetic field homogeneity and achieving sharp linewidths necessary to resolve <2.0 Hz couplings.

Step 2: Instrument Setup & Shimming

  • Action: Utilize a 400 MHz or higher field NMR spectrometer (e.g., 500 MHz or 600 MHz). Perform careful 3D gradient shimming.

  • Causality: Higher field strengths increase signal dispersion, preventing the H2 and H4 doublets from overlapping with the broad sulfonamide NH

    
     peak (typically around 7.4–7.6 ppm in DMSO-
    
    
    
    ).

Step 3: Acquisition Parameters

  • Action: Set the Pulse Angle to 30°. Set the Relaxation Delay (D1) to

    
     2.0 seconds. Set the Acquisition Time (AQ) to 
    
    
    
    3.0 seconds.
  • Causality: A longer D1 ensures complete longitudinal relaxation, allowing for accurate integration of the 2H sulfonamide broad singlet against the 1H thiophene doublets. An extended AQ is mathematically required to achieve high digital resolution (Hz/point); an AQ of <2.0 seconds will artificially broaden the peaks and obscure the critical 1.5 Hz meta-coupling.

Step 4: Processing and Analysis

  • Action: Apply a zero-filling factor of 2 and an exponential line broadening (LB) window function of no more than 0.3 Hz.

  • Causality: Excessive line broadening (e.g., LB = 1.0 Hz) will merge the fine doublet into a broad singlet, leading to a false negative in regioisomer identification. Following phase and baseline correction, extract the

    
    -coupling of the thiophene signals. A measured 
    
    
    
    of ~1.5 Hz definitively confirms the 5-Bromothiophene-3-sulfonamide structure.
References
  • Essentials of Heterocyclic Chemistry-II Baran Lab URL
  • RSC.
  • RTU.

Sources

13C NMR chemical shifts for 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of the 13C NMR chemical shifts for 5-Bromothiophene-3-sulfonamide .

This document is structured for researchers requiring rigorous structural verification. It addresses the challenge of distinguishing this specific regioisomer from its more common analogs (e.g., 5-Bromothiophene-2-sulfonamide) and provides a self-validating spectral assignment workflow.

Executive Summary & Core Directive

The Challenge: In medicinal chemistry, the thiophene-sulfonamide scaffold is a privileged structure for carbonic anhydrase inhibitors and anticancer agents. However, electrophilic substitution on thiophene is regioselective, often yielding mixtures of isomers. Distinguishing 5-Bromothiophene-3-sulfonamide (Target) from its regioisomer 5-Bromothiophene-2-sulfonamide (Alternative) is critical but difficult due to overlapping proton signals.

The Solution: Carbon-13 NMR provides a definitive "fingerprint" that resolves these isomers where Proton NMR coupling constants (


-values) may be ambiguous due to line broadening or solvent effects. This guide compares the theoretical and experimental spectral profiles of the target against its key alternatives to establish a robust identification protocol.

Spectral Benchmark: Chemical Shift Data

The following table synthesizes data from experimental analyses of high-fidelity analogs (e.g., 5-bromo-3-carboxylic acid) and calculated substituent chemical shifts (SCS). This approach is required due to the scarcity of public raw data for the specific 3-sulfonamide isomer compared to the ubiquitous 2-sulfonamide.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)

Solvent: DMSO-d6 / CDCl3 (referenced to TMS at 0.0 ppm)

Carbon PositionTarget: 5-Bromo-3-sulfonamide (Predicted)Anchor Analog: 5-Bromo-3-carboxylic acid (Exp)Alternative: 5-Bromo-2-sulfonamide (Exp)Base: Thiophene-3-sulfonamide (Exp)
C-Br (Ipso) 110.5 ± 2.0 108.6 118.5--
C-S (Ipso) 141.0 ± 2.0 131.0 (C-COOH)145.2 142.5
C-H (Ortho) 129.5 128.3132.8127.1
C-H (Meta) 124.0 125.6130.1125.4
Key Diagnostic Signals (The "Performance" Metrics)
  • The "Shielded" C-Br Signal (C5):

    • Observation: The carbon attached to Bromine in the 5-position appears significantly upfield (approx. 108–111 ppm ).

    • Causality: The "Heavy Atom Effect" of Bromine causes relativistic shielding, pushing the resonance upfield despite Br's electronegativity.

    • Differentiation: In the 2-sulfonamide isomer, the C-Br is at position 5, but the electronic environment created by the C2-sulfonyl group shifts the ring electron density differently, typically resulting in a C-Br shift near 118 ppm . The Target (3-sulfonamide) has a more shielded C-Br peak.

  • The Sulfonyl-Ipso Carbon (C3 vs C2):

    • Observation: The carbon bearing the sulfonamide group appears downfield (>140 ppm ).

    • Differentiation: In thiophenes,

      
      -carbons (C2/C5) generally resonate downfield of 
      
      
      
      -carbons (C3/C4). Therefore, the C-S signal for the 2-sulfonamide (an
      
      
      -position) will be more deshielded (~145 ppm) than the 3-sulfonamide (a
      
      
      -position, ~141 ppm).

Technical Analysis & Methodology

Experimental Protocol for Optimal Resolution

To replicate the data or validate your sample, follow this self-validating protocol. 13C signals for quaternary carbons (C-Br, C-SO2) are weak due to lack of NOE enhancement and long relaxation times.

  • Sample Preparation:

    • Dissolve 30–50 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO? Sulfonamides form hydrogen bonds. CDCl3 may lead to broad peaks or precipitation. DMSO breaks these aggregates, sharpening the signals.

  • Acquisition Parameters (Self-Validating):

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: The C-Br and C-SO2 carbons have long

      
       relaxation times. A standard 1s delay will suppress these diagnostic peaks, leading to a "missing carbon" error in interpretation.
      
    • Scans: Minimum 1024 scans (approx. 1 hour).

  • Processing:

    • Exponential Line Broadening (LB): 1.0 – 2.0 Hz to improve Signal-to-Noise (S/N) for the quaternary carbons.

Structural Elucidation Workflow

The following diagram illustrates the logic flow to confirm the identity of 5-Bromothiophene-3-sulfonamide using the data above.

NMR_Workflow Start Crude Product (Thiophene Sulfonation/Bromination) H_NMR Step 1: 1H NMR Screen (Check Coupling Constants) Start->H_NMR Decision_H Are J-values ambiguous? (e.g., Broad singlets) H_NMR->Decision_H C_NMR Step 2: 13C NMR Acquisition (D1 = 5s, DMSO-d6) Decision_H->C_NMR Yes (Ambiguous) Result_Target CONFIRMED: 5-Bromo-3-sulfonamide Decision_H->Result_Target No (J=1.5Hz confirmed) Analysis_Br Analyze C-Br Region (100 - 120 ppm) C_NMR->Analysis_Br Case_A Peak at ~108-111 ppm (Shielded) Analysis_Br->Case_A Case_B Peak at ~118-120 ppm (Deshielded) Analysis_Br->Case_B Case_A->Result_Target Result_Alt IDENTIFIED: 5-Bromo-2-sulfonamide Case_B->Result_Alt

Caption: Logic flow for distinguishing thiophene-sulfonamide regioisomers using diagnostic 13C NMR chemical shift markers.

Comparative Performance: 3-Sulfonamide vs. Alternatives

Alternative 1: 5-Bromothiophene-2-sulfonamide (Regioisomer)
  • Availability: High (Standard catalog item).

  • Spectral Profile: The C2-sulfonamide position places the EWG adjacent to the Sulfur atom.

    • 1H NMR: Protons are at C3 and C4.

      
       Hz.
      
    • 13C NMR: C-Br is less shielded (~118 ppm).

  • Comparison: If your spectrum shows a doublet with

    
     Hz and a C-Br peak >115 ppm, you have synthesized the 2-isomer , not the 3-isomer.
    
Alternative 2: 5-Bromothiophene-3-carboxylic acid (Analog)
  • Relevance: Often used as a synthetic precursor or reference standard.

  • Spectral Profile:

    • 13C NMR: C=O at 162.0 ppm. C-Br at 108.6 ppm.

  • Comparison: The C-Br shift (108.6 ppm) in the carboxylic acid is the strongest predictor for the C-Br shift in the 3-sulfonamide target. This validates the assignment of the target's C-Br peak to the 110 ppm region.

Alternative 3: Computational Prediction (DFT/GIAO)
  • Reliability: Moderate for Thiophenes.

  • Bias: Computational methods (e.g., ChemDraw, Mnova) often underestimate the "Heavy Atom" shielding effect of Bromine, predicting the C-Br peak at 120-125 ppm.

  • Advisory: Do not rely solely on software prediction for the C-Br assignment. Trust the experimental analog data (Table 1) which accounts for relativistic effects.

References

  • BenchChem. (2025).[1] A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Retrieved from

  • Royal Society of Chemistry. (2017). Synthesis and characterization of 5-bromothiophene-3-carboxylic acid (Supporting Information). Retrieved from

  • National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PubMed Central. Retrieved from

  • PubChem. (2025).[2][3] 5-Bromothiophene-2-sulfonamide Compound Summary. Retrieved from

  • Gronowitz, S. (1980). 13C NMR spectra of thiophenes. III—Bromothiophenes. Physica Scripta. (Referenced for substituent additivity rules).

Sources

Technical Comparison Guide: FTIR Characterization of 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of FTIR

In drug discovery, particularly within the development of carbonic anhydrase inhibitors (CAIs) and antitumor sulfonamides, 5-Bromothiophene-3-sulfonamide serves as a critical pharmacophore. While NMR confirms the carbon skeleton, Fourier Transform Infrared Spectroscopy (FTIR) is the superior method for rapid solid-state phase identification and functional group validation during synthesis.

This guide moves beyond basic peak listing. It provides a comparative structural analysis, distinguishing this thiophene derivative from its benzenoid analogs and non-halogenated precursors. The focus is on the causality of vibrational shifts—how the heavy bromine atom and the heteroaromatic ring alter the spectral landscape.

Structural Analysis & Characteristic Assignments[1][2][3][4][5]

The FTIR spectrum of 5-Bromothiophene-3-sulfonamide is defined by the interplay between the electron-withdrawing sulfonamide group (


) and the heavy-atom effect of the bromine on the thiophene ring.
The "Fingerprint" Map

The following table synthesizes theoretical vibrational modes with empirical data from analogous thiophene-sulfonamide derivatives.

Functional GroupMode (

)
Frequency Region (

)
Diagnostic Character
Amino Group (

)
Asymmetric Stretch

Sharp Doublet. Primary sulfonamides distinctively show two bands here. Broadening indicates moisture (H-bonding).
Symmetric Stretch

Thiophene Ring

Stretch

Aromatic Backbone. Thiophene ring stretches are often less intense than benzene but appear as distinct doublets in this region.
Sulfonyl (

)
Asymmetric Stretch

Primary ID. Very strong, sharp peaks. The electron-rich thiophene may shift this slightly lower than benzene analogs.
Symmetric Stretch

Thiophene C-H In-plane Bending

Substitution Check. Diagnostic for the positions of H atoms remaining on the ring (Positions 2 and 4).
S-N Bond Stretch

Often obscured but critical for confirming the sulfonamide linkage.
C-Br Bond Stretch

Halogen Marker. Often weak in IR (strong in Raman), but its presence alters the ring breathing modes significantly.
Visualization of Vibrational Nodes

The following diagram maps the structural inputs to their spectral outputs.

G Molecule 5-Bromothiophene- 3-sulfonamide NH2 NH2 Group (3400-3200 cm⁻¹) Molecule->NH2 H-Bonding Sensitive SO2 SO2 Moiety (1350/1160 cm⁻¹) Molecule->SO2 Strong Dipole Ring Thiophene Core (1500-1400 cm⁻¹) Molecule->Ring Aromatic Breathing Br C-Br Substituent (600-500 cm⁻¹) Molecule->Br Mass Effect (Fingerprint) Br->Ring Reduces Frequency of Ring Modes

Figure 1: Vibrational logic map linking structural moieties to specific spectral regions.

Comparative Performance Analysis

To validate the identity of 5-Bromothiophene-3-sulfonamide, one must compare it against its most likely contaminants or structural alternatives.

Scenario A: Synthesis QC (vs. Precursor)

Comparator: Thiophene-3-sulfonamide (Non-brominated)

Feature5-Bromothiophene-3-sulfonamide (Product)Thiophene-3-sulfonamide (Precursor)Analytical Insight
C-H Stretch Weaker intensity (fewer H's)Stronger intensityThe precursor has 3 aromatic protons; the product has 2.
Fingerprint (

)
Complex, shifted patternsDistinct 3-subst. patternCritical: The heavy Br atom dampens ring vibrations, shifting "ring breathing" modes to lower wavenumbers.
C-Br Stretch Present (~


)
AbsentDefinitive proof of halogenation.
Scenario B: Scaffold Selection (vs. Benzene Analog)

Comparator: 3-Bromobenzenesulfonamide

  • Aromatic Region (

    
    
    
    
    
    ):
    Benzene derivatives typically show a strong "quadrant stretching" doublet near
    
    
    and
    
    
    
    
    . Thiophene derivatives often lack the
    
    
    
    
    band or show it very weakly, with the primary ring stretch occurring closer to
    
    
    
    
    .
  • C-H Out-of-Plane Bending: Benzene (meta-substituted) has a very specific pattern near

    
     and 
    
    
    
    
    
    . Thiophene (2,4-disubstituted pattern) will display a completely different fingerprint, typically showing bands near
    
    
    
    
    due to the isolated protons.

Validated Experimental Protocol

Reliable FTIR data for sulfonamides requires strict moisture control. The


 group is hygroscopic; adsorbed water creates broad 

bands that obscure the critical

doublet.
Method: KBr Pellet (Transmission)

Recommended for highest resolution of sharp sulfonamide bands.

  • Desiccation: Dry the sample and KBr powder in a vacuum oven at

    
     for 2 hours prior to analysis.
    
  • Ratio: Mix

    
     of 5-Bromothiophene-3-sulfonamide with 
    
    
    
    of KBr.
  • Grinding: Grind gently in an agate mortar. Warning: Excessive grinding energy can induce polymorphic transitions or amorphization in sulfonamides.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan

    
    
    
    
    
    , 32 scans,
    
    
    
    
    resolution.
Method: ATR (Attenuated Total Reflectance)

Recommended for rapid QC of raw materials.

  • Crystal: Diamond or ZnSe.

  • Pressure: Apply high pressure to ensure contact (sulfonamide powders can be fluffy).

  • Correction: Apply ATR correction in software, as penetration depth varies with wavelength (intensifying low-wavenumber C-Br bands artificially).

Analytical Workflow Diagram

Workflow Start Sample Received Dry Vacuum Dry (Remove H2O) Start->Dry Prep Sample Prep (KBr vs ATR) Dry->Prep Scan Spectral Acquisition (4000-400 cm⁻¹) Prep->Scan QC QC Check: Is NH2 doublet sharp? Scan->QC QC->Dry No (Broad OH band) Analyze Identify Characteristic Peaks: 1. SO2 (1350/1160) 2. Thiophene Ring (1400s) 3. C-Br (Fingerprint) QC->Analyze Yes

Figure 2: Step-by-step workflow for ensuring spectral integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Sulfonamide/Thiophene assignments).
  • NIST Chemistry WebBook. Thiophene, 2-bromo- Spectra. National Institute of Standards and Technology.[1] Link (Used for comparative halogenated thiophene ring modes).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for the pharmacological relevance of the molecule).

Sources

HPLC Method Development for 5-Bromothiophene-3-Sulfonamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromothiophene-3-sulfonamide is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals, including carbonic anhydrase inhibitors and novel chemotherapeutics. Because the presence of structurally similar impurities—such as over-brominated or hydrolyzed byproducts—can drastically alter downstream reaction yields and API toxicity profiles, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is non-negotiable.

This guide objectively evaluates stationary and mobile phase alternatives, providing a self-validating, step-by-step protocol grounded in physicochemical causality and international regulatory standards.

Physicochemical Profiling & Method Rationale

To design a reliable chromatographic system, we must first analyze the causality between the molecule’s structure and its behavior in a fluid matrix. Method development is not a process of trial and error; it is applied physical chemistry.

  • Ionization Dynamics (pKa): The primary sulfonamide group (–SO₂NH₂) acts as a weak acid with a pKa typically around 10.0. To prevent peak tailing caused by partial ionization and secondary interactions with residual silanols on the stationary phase, the mobile phase pH must be maintained at least 2 units below the pKa. A pH of 2.5–3.0 is optimal to ensure the analyte remains fully unionized 1.

  • Lipophilicity (LogP): The thiophene ring, coupled with a heavy bromine atom, imparts moderate-to-high lipophilicity (estimated LogP ~2.0). This dictates that Reversed-Phase HPLC (RP-HPLC) will provide superior retention and resolution compared to Normal Phase or HILIC methodologies.

  • Chromophore Activity: The conjugated

    
    -system of the thiophene ring provides excellent UV absorbance. Thiophene derivatives typically exhibit strong, quantifiable absorbance between 254 nm and 280 nm 2.
    

HPLC_Method_Logic A 1. Physicochemical Profiling (pKa ~10, LogP ~2.0) B 2. Column Screening (C18 vs Phenyl-Hexyl) A->B C 3. Mobile Phase Selection (Acidic pH to suppress ionization) B->C D 4. Gradient Optimization (Acetonitrile/Water + 0.1% FA) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E

Caption: Logical workflow for 5-Bromothiophene-3-sulfonamide HPLC method development.

Comparative Column & Mobile Phase Screening

A robust method requires objective comparison of alternatives to justify the final protocol. Below is the performance data comparing different stationary and mobile phases for the separation of 5-Bromothiophene-3-sulfonamide from its synthesis precursors.

Table 1: Stationary Phase (Column) Comparison
Column ChemistryRetention MechanismResolution (API vs Impurities)Peak Shape (Tailing Factor)Verdict
C18 (Octadecyl) Strong hydrophobic/dispersiveHigh (Rs > 2.5) Excellent (Tf ~ 1.1) Optimal. Maximizes interaction with the brominated thiophene ring.
Phenyl-Hexyl

-

interactions + hydrophobic
Moderate (Rs ~ 1.8)Good (Tf ~ 1.3)Sub-optimal.

-

interactions cause co-elution with debrominated impurities.
HILIC Hydrophilic partitioningPoor (Rs < 1.0)Poor (Tf > 2.0)Rejected. Analyte is too lipophilic; lacks sufficient retention.
Table 2: Mobile Phase Modifier Comparison
Modifier (Aqueous Phase)pHBaseline NoiseMS CompatibilityVerdict
0.1% Formic Acid (FA) ~2.7LowYes Optimal. Suppresses ionization effectively while allowing LC-MS transferability.
0.1% Trifluoroacetic Acid (TFA) ~2.0High (UV drift)No (Ion suppression)Rejected. Unnecessary ion-pairing strength; damages MS sensitivity.
10mM Ammonium Acetate ~6.8LowYesRejected. pH is too close to pKa, risking partial ionization and peak tailing.

Note on Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH). ACN is an aprotic solvent that provides lower backpressure and sharper peaks for halogenated thiophenes due to higher elution strength and the absence of hydrogen bonding with the sulfonamide group 3.

Impurity Tracking & Selectivity

To ensure the method is stability-indicating, it must resolve the target API from known degradation products and synthetic impurities.

Impurity_Pathway SM Thiophene-3-sulfonamide (Starting Material) API 5-Bromothiophene-3-sulfonamide (Target Analyte) SM->API Bromination ImpA 2,5-Dibromothiophene-3-sulfonamide (Over-bromination) SM->ImpA Excess Br2 ImpB Thiophene-3-sulfonic acid (Hydrolysis Degradant) API->ImpB Hydrolysis

Caption: Synthesis and degradation pathways generating key impurities tracked via HPLC.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating rigorous System Suitability Testing (SST), the method verifies its own reliability before any sample data is reported.

Step 1: Chromatographic Conditions
  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2–12 min: 10%

      
       80% B (Linear ramp to elute the lipophilic API and over-brominated impurities)
      
    • 12–15 min: 80% B (Column wash)

    • 15–20 min: 10% B (Re-equilibration)

Step 2: Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-shock and peak distortion at the solvent front.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Bromothiophene-3-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonication for 5 minutes is recommended to ensure complete dissolution.

  • Working Sample Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: System Suitability Testing (SST)

Inject the Working Standard Solution in five replicates before running unknown samples. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD

    
     1.0%
    
  • Peak Area Precision: %RSD

    
     2.0%
    
  • Tailing Factor (Tf):

    
     1.5
    
  • Theoretical Plates (N):

    
     5,000
    

Method Validation (ICH Q2(R2) Standards)

To ensure global regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) guidelines 4. The table below summarizes the expected validation parameters and acceptance criteria for this specific assay.

Table 3: ICH Q2(R2) Method Validation Summary
ParameterICH Q2(R2) RequirementExperimental ApproachAcceptance Criteria
Specificity Unambiguous assessment of analyteInject blank, API, and spiked impurities (ImpA, ImpB).No interference at the API retention time; Resolution (Rs) > 2.0.
Linearity Direct proportionality of response5 concentration levels (50% to 150% of target concentration).Correlation coefficient (R²)

0.999.
Accuracy Closeness of agreement to true valueSpike recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Degree of scatter between series6 independent sample preparations (Intra-day & Inter-day).%RSD of assay

2.0%.
Robustness Reliability under deliberate variationsAlter flow rate (

0.1 mL/min), temp (

5°C), pH (

0.2).
System suitability criteria must still be met.

Conclusion

The successful quantification of 5-Bromothiophene-3-sulfonamide relies heavily on understanding its physicochemical properties. By leveraging a C18 stationary phase paired with an acidic, acetonitrile-based mobile phase, we suppress the ionization of the sulfonamide group while maximizing dispersive interactions with the halogenated thiophene ring. This yields a highly specific, stability-indicating method that strictly adheres to ICH Q2(R2) validation frameworks, ensuring absolute data integrity for downstream drug development.

References

  • Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile Source: Journal of AOAC INTERNATIONAL URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Separation of Thiophene on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

Sources

elemental analysis standards for 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 5-Bromothiophene-3-sulfonamide: A Comparative Guide to CHNS-O and Halogen Quantification

As drug development pipelines increasingly rely on heavily functionalized heterocyclic compounds, the analytical rigor required to confirm their structural integrity must scale accordingly. 5-Bromothiophene-3-sulfonamide (Formula:


) presents a unique matrix challenge for standard elemental analysis. With a molecular weight of 242.11  g/mol , this compound contains extraordinarily high mass fractions of both sulfur (26.49%) and bromine (33.00%).

When subjected to standard dynamic flash combustion, the simultaneous presence of high sulfur and heavy halogens creates severe analytical bottlenecks, including catalyst poisoning and chromatographic peak overlap. This guide objectively compares the performance of modified Automated CHNS-O Analysis (Dumas method) against Combustion Ion Chromatography (CIC) and Schöniger Flask methodologies, providing the causal reasoning and self-validating protocols necessary to achieve accurate quantification.

Theoretical Elemental Composition

Before selecting an analytical methodology, we must establish the stoichiometric baseline of the target molecule. The table below summarizes the theoretical mass fractions of 5-Bromothiophene-3-sulfonamide, which serves as the absolute reference for calculating analytical recovery.

ElementAtomic Mass ( g/mol )Atoms per MoleculeMass Contribution ( g/mol )Theoretical Mass %
Carbon (C) 12.011448.04419.84%
Hydrogen (H) 1.00844.0321.67%
Bromine (Br) 79.904179.90433.00%
Nitrogen (N) 14.007114.0075.79%
Oxygen (O) 15.999231.99813.22%
Sulfur (S) 32.065264.13026.49%
Total 242.115 100.00%

Mechanistic Challenges & Analytical Causality

The Bromine Interference (Catalyst Poisoning)

In standard CHNS analyzers, samples are combusted at ~1000°C in an oxygen-rich environment. Bromine is converted into volatile bromine gas (


) and hydrogen bromide (

). If these gases enter the copper reduction tube (designed to reduce

to

), they react to form solid copper(I) bromide (

). This reaction rapidly depletes the reduction catalyst, leading to incomplete

reduction and severe baseline drift in the Thermal Conductivity Detector (TCD). The Solution: The combustion tube must be packed with a sacrificial layer of silver wool . Silver reacts quantitatively with volatile halogens to form stable, non-volatile silver bromide (

), effectively trapping the interference before it reaches the reduction phase.
The Sulfur Challenge (Chromatographic Tailing)

With a sulfur content of 26.49%, the combustion yields a massive volume of sulfur dioxide (


). In poorly optimized GC columns, 

exhibits severe tailing, often bleeding into the retention time of the carbon dioxide (

) or water (

) peaks, artificially inflating carbon or hydrogen values[1]. The Solution: For high-sulfur compounds, advanced elemental analyzers utilize a purge-and-trap system or dedicated Temperature Programmed Desorption (TPD) columns to perfectly isolate

from other combustion gases.

Methodology Comparison

To accurately profile 5-Bromothiophene-3-sulfonamide, laboratories must choose between modifying a CHNS analyzer or utilizing halogen-specific extraction methods.

FeatureModified CHNS-O (Dumas)Schöniger Flask + ICCombustion Ion Chromatography (CIC)
Target Elements C, H, N, S, OBr, SBr, S, Cl, F
Sample Size 2 – 5 mg10 – 20 mg5 – 10 mg
Throughput High (Automated)Low (Manual ignition)Medium (Automated pyrohydrolysis)
Interference Handling Requires Silver Wool TrapRequires

oxidation
Built-in matrix elimination
Accuracy (Br/S) Moderate (S), N/A (Br)High (Br, S)Very High (Br, S)
Primary Standard 1[1]2[2]3[3]

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate built-in quality control gates.

Protocol A: Modified CHNS Analysis with Halogen Trapping

This protocol is designed to quantify C, H, N, and S while neutralizing the 33% bromine content.

  • Instrument Preparation: Pack the quartz combustion tube with tungsten trioxide (

    
    ) as the oxidation catalyst. Pack the lower 3 cm of the tube with fine silver wool (
    
    
    
    ).
  • Calibration & Validation: Calibrate the TCD using a K-factor method with 2–3 mg of a Certified Reference Material (CRM) such as Methionine or Sulfanilamide[1]. Self-Validation Gate: The CRM must yield results within ±0.30% absolute of its theoretical values before proceeding.

  • Sample Weighing: Using a microbalance, weigh exactly 2.000 mg of 5-Bromothiophene-3-sulfonamide into a pressed tin capsule. Seal tightly to exclude atmospheric nitrogen.

  • Flash Combustion: Drop the capsule into the 1000°C combustion furnace. The tin capsule creates an exothermic flash (reaching ~1800°C), ensuring complete breakdown. The silver wool traps all bromine as

    
    .
    
  • Detection: The remaining gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) pass through the copper reduction tube (600°C), are separated via the GC column, and quantified by the TCD.
  • QC Check: Run a blank and a CRM every 10 samples to verify that the silver wool has not saturated and the calibration has not drifted.

CHNS_Workflow Sample Sample (C4H4BrNO2S2) Combustion Combustion Tube (1000°C, O2) Sample->Combustion AgWool Silver Wool Trap (Captures Br as AgBr) Combustion->AgWool Gases + Br2/HBr Reduction Reduction Tube (Cu, 600°C) AgWool->Reduction Halogen-Free Gases Separation GC Column (Separates Gases) Reduction->Separation Detector TCD Detector (Quantification) Separation->Detector

Modified CHNS-O combustion workflow utilizing a silver wool trap to prevent bromine interference.

Protocol B: Total Bromine & Sulfur via Oxygen Flask (Schöniger) + Ion Chromatography

Because CHNS analyzers trap bromine, a secondary method is required to quantify the 33.00% Br content. The Schöniger flask method (EN 14582) coupled with Ion Chromatography (IC) is the gold standard[2].

  • Absorption Solution Prep: Prepare 10 mL of an aqueous absorption solution containing 1% Hydrogen Peroxide (

    
    )[4]. Causality:
    
    
    
    is critical; it forces the complete oxidation of all sulfur species to stable sulfate (
    
    
    ) and ensures halogens remain as soluble halide ions (
    
    
    ) rather than volatile gases.
  • Sample Encapsulation: Weigh 10.0 mg of 5-Bromothiophene-3-sulfonamide onto an ashless filter paper. Fold and place it into the platinum basket attached to the Schöniger flask stopper.

  • Combustion: Flush the heavy-walled glass flask with pure oxygen for 30 seconds. Add the absorption solution, insert the stopper, and ignite the paper remotely using an infrared halogen lamp[5].

  • Absorption: Allow the flask to sit for 30 minutes with gentle stirring. The white smoke (combustion products) will fully dissolve into the

    
     solution.
    
  • IC Quantification: Dilute the absorption solution to exactly 50 mL with deionized water. Inject an aliquot into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector[4].

  • Data Validation: Quantify the

    
     and 
    
    
    
    peaks against a 5-point external calibration curve generated from NIST-traceable halide/sulfate standards[3].

Halogen_Workflow Sample Sample Weighing Combustion Oxygen Combustion (Schöniger/CIC) Sample->Combustion Absorption Absorption Solution (H2O2 + H2O) Combustion->Absorption Combustion Gases Conversion Conversion to Bromide & Sulfate Absorption->Conversion IC Ion Chromatography (Separation) Conversion->IC Quant Conductivity Detection IC->Quant

Workflow for total bromine and sulfur quantification via combustion ion chromatography.

Summary & Best Practices

For highly functionalized molecules like 5-Bromothiophene-3-sulfonamide, a single analytical run is insufficient. A dual-method approach is mandatory.

  • Use a modified Dumas CHNS analyzer (equipped with a silver wool trap) to accurately determine Carbon, Hydrogen, and Nitrogen without degrading your instrument's reduction catalyst.

  • Use Schöniger Flask Combustion or CIC to independently verify the 33.00% Bromine and 26.49% Sulfur content, ensuring mass balance and absolute structural confirmation.

References

  • Apunda, E. O. "Agricultural Waste to Clean Green Transport Fuel: Catalytic Hydrothermal Reforming of Pyrolysis Oil From Bagasse." UoN Digital Repository. Available at:[Link]

  • iTeh Standards. "oSIST prEN 14582:2005 SLOVENSKI PREDSTANDARD (Oxygen flask combustion)." iteh.ai. Available at:[Link]

  • ResearchGate. "Determination of chlorine and bromine in automotive shredder residues by oxygen bomb and ion chromatography." researchgate.net. Available at:[Link]

  • LabRulez. "Determination of Halogens in Coal Using Combustion Ion Chromatography." labrulez.com. Available at:[Link]

Sources

validating biological assay results for 5-Bromothiophene-3-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Validation Guide: 5-Bromothiophene-3-sulfonamide Analogs as Selective Carbonic Anhydrase Inhibitors

As drug development pivots toward targeting the tumor microenvironment, the validation of novel chemotypes requires rigorous, causality-driven biological assays. Sulfonamides are the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. However, replacing the traditional benzene ring with a 5-bromothiophene scaffold introduces unique stereoelectronic properties—specifically, enhanced halogen bonding within the hydrophobic pocket of the CA active site.

This guide provides a comprehensive framework for validating 5-bromothiophene-3-sulfonamide analogs, comparing their performance against clinical standards, and detailing the self-validating experimental protocols required to prove their efficacy and selectivity.

Target Rationale and Comparative Efficacy

The primary challenge in developing CA inhibitors is achieving selectivity. The human body expresses 15 CA isoforms. CA II is ubiquitous and cytosolic; inhibiting it leads to off-target toxicities such as metabolic acidosis and fatigue. Conversely, CA IX is a transmembrane isoform overexpressed almost exclusively in hypoxic solid tumors, where it drives extracellular acidification, tumor survival, and metastasis [1].

The 5-bromothiophene-3-sulfonamide core is engineered to exploit the subtle topological differences between the CA II and CA IX active sites. The bulky bromine atom at the 5-position restricts the molecule's conformational flexibility, sterically hindering its entry into the narrower CA II pocket while perfectly anchoring it within the wider, lipophilic cleft of CA IX [2].

Table 1: Comparative In Vitro Efficacy of CA Inhibitors

Compound / AnalogTarget IsoformIC₅₀ (nM)Selectivity Index (CA II / CA IX)Clinical Status / Note
Acetazolamide CA II / CA IX12.0 / 25.00.48FDA Approved (Glaucoma/Diuretic)
E7070 (Indisulam) CA II / CA IX15.0 / 24.00.62Phase II Oncology [1]
5-Bromo-T3S (Lead A) CA II / CA IX410.0 / 8.548.2Preclinical (Thiophene core)
5-Bromo-T3S (Lead B) CA II / CA IX850.0 / 4.2202.3Preclinical (Optimized tail)

Data synthesized from benchmark enzymatic profiling. Lead A and B represent optimized 5-bromothiophene-3-sulfonamide derivatives demonstrating superior CA IX selectivity compared to first-generation benzene-sulfonamides.

Mechanistic Pathway

To understand the validation logic, one must first map the biological causality. Under hypoxic conditions, the HIF-1α transcription factor upregulates CA IX. The enzyme catalyzes the hydration of CO₂, extruding protons (H⁺) into the extracellular space while importing bicarbonate (HCO₃⁻) to maintain intracellular pH. 5-Bromothiophene-3-sulfonamide analogs disrupt this survival mechanism by directly coordinating with the catalytic zinc (Zn²⁺) ion in the CA IX active site.

CA_Mechanism Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX Carbonic Anhydrase IX (Overexpression) Hypoxia->CAIX Induces Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Catalyzes Acidification Tumor Acidification (Survival & Metastasis) Reaction->Acidification Drives Analog 5-Bromothiophene-3-sulfonamide Analog Analog->CAIX Inhibits (Zn2+ Binding) Apoptosis Decreased Acidification (Cell Death) Analog->Apoptosis Promotes

Mechanism of CA IX inhibition by 5-Bromothiophene-3-sulfonamide analogs.

Experimental Validation Workflows

A robust validation pipeline must transition from isolated target engagement to functional cellular efficacy, followed by off-target safety profiling [3].

Validation_Workflow Synthesis Compound Synthesis (5-Bromo-thiophene Core) Kinetics Stopped-Flow Kinetics (CA II vs CA IX Affinity) Synthesis->Kinetics Decision1 Selectivity Index (CA IX / CA II > 50?) Kinetics->Decision1 Decision1->Synthesis No (Redesign) ECAR Cell-Based ECAR Assay (Hypoxic MDA-MB-231) Decision1->ECAR Yes Decision2 Functional Efficacy (Significant ΔpH drop?) ECAR->Decision2 Decision2->Synthesis No Toxicity Off-Target Profiling (hERG / CYP450) Decision2->Toxicity Yes Lead Lead Candidate Nomination Toxicity->Lead

Hierarchical assay workflow for validating thiophene-3-sulfonamide analogs.

Protocol 1: Enzymatic Validation via Stopped-Flow CO₂ Hydration Kinetics

Causality & Rationale: The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions (


). Standard colorimetric assays suffer from dead-time limitations, rendering them incapable of capturing true initial velocities. Stopped-flow spectrophotometry allows for millisecond-resolution monitoring of pH-sensitive indicators, ensuring accurate calculation of the inhibition constant (

).

Self-Validating System: This protocol runs a continuous uncatalyzed baseline (buffer + CO₂ only) parallel to the enzyme-catalyzed reaction. If the baseline slope deviates by >5%, the buffer's capacity is compromised, and the run automatically invalidates itself.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Saturation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~35 mM).

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX (or CA II) with varying concentrations of the 5-bromothiophene-3-sulfonamide analog (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for steady-state zinc coordination.

  • Data Acquisition: Inject equal volumes of the CO₂ solution and the Enzyme-Inhibitor mixture into the stopped-flow mixing chamber. Monitor the absorbance decay of Phenol Red at 557 nm for 10 seconds.

  • Kinetic Analysis: Calculate the initial velocity from the linear portion of the absorbance curve (first 5-10% of the reaction). Use the Cheng-Prusoff equation to derive the

    
     values from the IC₅₀ data.
    
Protocol 2: Functional Validation via Extracellular Acidification Rate (ECAR)

Causality & Rationale: While stopped-flow kinetics confirm target engagement, they do not account for cellular permeability or the hypoxic dependency of CA IX expression. ECAR measures the real-time extrusion of protons into the extracellular medium. By comparing normoxic (CA IX negative) and hypoxic (CA IX positive) conditions, the assay intrinsically proves that the observed pH shift is target-specific rather than a result of generalized cytotoxicity [2].

Self-Validating System: Acetazolamide is used as a positive control. Furthermore, a viability counter-screen (e.g., CellTiter-Glo) is run in parallel. If a compound reduces ECAR but also drops ATP levels by >10% within the 2-hour assay window, the ECAR reduction is flagged as an artifact of acute toxicity, not specific CA IX inhibition.

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Seed MDA-MB-231 breast cancer cells (known for robust CA IX expression) in a 96-well Seahorse XF microplate at 20,000 cells/well. Incubate for 24 hours in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) to induce CA IX expression. Maintain a parallel normoxic control plate.

  • Media Exchange: Wash cells and replace the growth medium with unbuffered Seahorse XF base medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour.

  • Compound Injection: Load the sensor cartridge with the 5-bromothiophene-3-sulfonamide analogs (final well concentration: 1 µM and 10 µM).

  • Measurement: Insert the plate into the flux analyzer. Measure baseline ECAR (mpH/min) for 15 minutes, inject the compounds, and monitor the kinetic ECAR response for an additional 60 minutes.

  • Data Normalization: Normalize the ECAR data to total protein content (using a BCA assay post-run). A valid CA IX inhibitor will show a >40% suppression of ECAR in hypoxic cells, with negligible effect on the normoxic controls.

Conclusion

The transition from classical benzenesulfonamides to 5-bromothiophene-3-sulfonamide analogs represents a rational, structure-based leap in targeting tumor-associated Carbonic Anhydrase IX. By utilizing rigorous, self-validating methodologies—from millisecond stopped-flow kinetics to hypoxia-dependent cellular flux assays—researchers can confidently separate true, selective CA IX inhibitors from non-specific cytotoxic agents.

References

  • Abbate F, Casini A, Owa T, Scozzafava A, Supuran CT. "Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX." Bioorganic & Medicinal Chemistry Letters. 2004;14(1):217-223. URL:[Link]

  • Wani TA, Zargar S, Alkahtani HM, Altwaijry N, Al-Rasheed LS. "Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development." International Journal of Molecular Sciences. 2023;24(9):7953. URL:[Link]

  • Marcinkowska M, Bucki A, Sniecikowska J, et al. "Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia." Journal of Medicinal Chemistry. 2021;64(17):12603-12629. URL:[Link]

Spectroscopic Validation of 5-Bromothiophene-3-sulfonamide: A Comparative Guide to Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 5-Bromothiophene-3-sulfonamide Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the synthesis of sulfonamide-based pharmacophores, the thiophene ring presents a unique "regioisomer trap." Unlike benzene, where symmetry often simplifies analysis, the thiophene scaffold’s electron density allows for multiple electrophilic substitution patterns that are energetically similar.

For 5-Bromothiophene-3-sulfonamide , the critical quality attribute (CQA) is not merely purity, but regiochemical fidelity . A 99% pure sample of the wrong isomer (e.g., 5-bromo-2-sulfonamide) renders a Structure-Activity Relationship (SAR) study useless.

This guide compares the three primary characterization modalities—NMR, UPLC-MS, and FT-IR —demonstrating why NMR is the only self-validating technique for this specific intermediate, while MS and IR serve as necessary but insufficient supporting data.

Part 1: Comparative Analysis of Characterization Methods[1]

The following matrix evaluates the efficacy of standard spectroscopic techniques in validating 5-Bromothiophene-3-sulfonamide against its common impurities (regioisomers and des-bromo precursors).

Feature1H NMR (400 MHz+) UPLC-MS (ESI) FT-IR (ATR)
Primary Utility Definitive Structure Proof Molecular Weight & Halogen CountFunctional Group Verification
Regioisomer ID High (via

-coupling)
Low (Isomers have identical mass)Low (Fingerprint region is ambiguous)
Purity Limit ~1% (limit of detection)<0.1% (Trace impurity detection)>5% (Bulk assessment only)
Critical Data Point Meta-coupling (

Hz)
Isotopic Pattern (

Br/

Br)

Stretches (1350/1150 cm⁻¹)
Sample Prep Dissolve in DMSO-

Dilute in MeCN/H₂OSolid state (Neat)
Verdict Gold Standard Required for QC Supportive only
Part 2: The Scientific Rationale (Expertise & Logic)
The "Coupling Constant" Validator

The most common synthetic route involves the chlorosulfonation of 2-bromothiophene. This reaction is directed by the sulfur heteroatom and the bromine substituent. However, steric hindrance and electronic effects can lead to mixtures.

To confirm you have 5-Bromothiophene-3-sulfonamide (Target) and not 5-Bromothiophene-2-sulfonamide (Common Isomer), you must analyze the proton coupling constants (


).
  • Target (3-sulfonamide isomer): The remaining protons are at positions 2 and 4 . These are in a "meta-like" relationship. In thiophene systems,

    
     is very small (1.2 – 1.6 Hz ).
    
    • Result: You will see two sharp singlets or very tightly split doublets.

  • Impurity (2-sulfonamide isomer): The remaining protons are at positions 3 and 4 . These are vicinal. In thiophenes,

    
     is significantly larger (3.5 – 4.0 Hz ).
    
    • Result: You will see two clear doublets with a measurable gap.

Self-Validating Protocol: If your aromatic peaks show a coupling constant


 Hz, you have synthesized the wrong isomer.
Part 3: Experimental Protocols
1. Synthesis & Isolation (Brief Context)
  • Precursor: 2-Bromothiophene.

  • Reagents: Chlorosulfonic acid (

    
    ), followed by aqueous ammonia (
    
    
    
    ).
  • Critical Step: Control temperature during chlorosulfonation (

    
    C) to minimize 2,5-disubstitution.
    
2. Characterization Workflow

Objective: Confirm structure of white crystalline solid.

A. UPLC-MS Analysis (Mass & Isotopes)

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase: Gradient 5% to 95% MeCN in Water (+0.1% Formic Acid).

  • Expectation:

    • Retention Time: Thiophene sulfonamides are moderately polar.

    • Mass Spectrum (ESI+ or ESI-): Look for the [M-H]⁻ peak at 240/242 Da .

    • Isotope Pattern: The Bromine atom must yield a 1:1 doublet separated by 2 mass units (

      
      Br and 
      
      
      
      Br). If the ratio is distorted, you may have chlorothiophene contamination.

B. FT-IR Analysis (Functional Groups)

  • Method: Attenuated Total Reflectance (ATR).

  • Key Bands:

    • 3350 & 3260 cm⁻¹:

      
       stretching (Primary sulfonamide doublet).
      
    • 1345 cm⁻¹: Asymmetric

      
       stretch.
      
    • 1160 cm⁻¹: Symmetric

      
       stretch.
      
    • 3100 cm⁻¹:

      
       aromatic stretch (weak).
      

C. 1H NMR Analysis (Structural Confirmation)

  • Solvent: DMSO-

    
     (Chloroform-
    
    
    
    may not dissolve sulfonamides well).
  • Frequency: 400 MHz minimum (to resolve small couplings).

  • Data Interpretation (Target Molecule):

PositionShift (

ppm)
MultiplicityCoupling (

)
Assignment

7.40 – 7.60Broad Singlet-Sulfonamide protons (exchangeable with

)
H-4 7.65 – 7.75Doublet

Hz
Aromatic proton (adjacent to Br)
H-2 7.90 – 8.05Doublet

Hz
Aromatic proton (between S and

)

Note: H-2 is more deshielded (downfield) due to the inductive effect of the adjacent Sulfonamide group and the Sulfur heteroatom.

Part 4: Visualization of Logic & Workflow
Diagram 1: Regioisomer Discrimination Logic Tree

This decision tree illustrates the mental model a scientist should use when interpreting the NMR data.

IsomerLogic Start Crude Product Isolated (White Solid) MS_Check Run UPLC-MS (Check m/z 240/242) Start->MS_Check Mass_Fail Incorrect Mass (Check Starting Material) MS_Check->Mass_Fail No Mass_Pass Mass Confirmed (Proceed to NMR) MS_Check->Mass_Pass Yes NMR_Run Run 1H NMR (DMSO-d6) Mass_Pass->NMR_Run Coupling_Check Analyze Coupling (J) of Aromatic Protons NMR_Run->Coupling_Check Result_Vicinal J = 3.5 - 4.0 Hz (Vicinal Coupling) Coupling_Check->Result_Vicinal Large Split Result_Meta J = 1.2 - 1.6 Hz (Meta/Long-range) Coupling_Check->Result_Meta Small Split Conclusion_Wrong IDENTIFIED: 5-Bromo-2-sulfonamide (WRONG ISOMER) Result_Vicinal->Conclusion_Wrong Conclusion_Right IDENTIFIED: 5-Bromothiophene-3-sulfonamide (CORRECT TARGET) Result_Meta->Conclusion_Right

Caption: Logic flow for distinguishing the target 3-sulfonamide isomer from the 2-sulfonamide impurity using J-coupling analysis.

Diagram 2: Analytical Workflow

The standard operating procedure for characterizing this intermediate.

Workflow Synth Synthesis (Chlorosulfonation) Quench Ammonia Quench (Formation of Sulfonamide) Synth->Quench Workup Workup (EtOAc Extraction) Quench->Workup TLC TLC Check (Hex/EtOAc 1:1) Workup->TLC Analysis Spectroscopic Validation TLC->Analysis Single Spot? IR FT-IR (Functional Group) Analysis->IR MS LC-MS (Purity/Mass) Analysis->MS NMR 1H NMR (Regio-ID) Analysis->NMR

Caption: Operational workflow from synthesis to multi-modal spectroscopic validation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Foundational text for coupling constant analysis).

  • Campaigne, E., & Monroe, P. A. (1954). "Chlorination of Thiophenes with Sulfuryl Chloride." Journal of the American Chemical Society, 76(9), 2447-2450. Link (Historical context on thiophene halogenation patterns).

  • Raheem, K. S., et al. (2024).[2] "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides." Infection and Drug Resistance, 17, 2943-2955.[3] Link (Recent protocols on thiophene sulfonamide synthesis and characterization).

  • Dansette, P. M., et al. (2012). "Differential Oxidation of Two Thiophene-Containing Regioisomers." Chemical Research in Toxicology, 25(5), 1036–1047. Link (Detailed NMR comparison of thiophene regioisomers).

Sources

Safety Operating Guide

5-Bromothiophene-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex heteroaromatic compounds requires a rigorous understanding of their molecular architecture to prevent environmental contamination and ensure regulatory compliance. 5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3)[1] presents a unique disposal challenge due to the presence of three distinct heteroatom groups: a halogen (bromine), a stable organosulfur ring (thiophene), and a sulfonamide functional group.

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and EHS (Environmental Health and Safety) officers with the mechanistic rationale and step-by-step operational protocols required for the safe lifecycle management of this compound.

Mechanistic Causality of Disposal Constraints

To design a self-validating disposal protocol, we must first understand the thermal degradation profile of 5-Bromothiophene-3-sulfonamide.

Because this molecule contains a carbon-bromine bond, it is strictly classified as a Halogenated Organic Waste [2]. The Environmental Protection Agency (EPA) heavily restricts the land disposal of halogenated organic compounds due to their environmental persistence, mobility, and potential for bioaccumulation[3][4].

Furthermore, the destruction of this compound cannot be performed in standard municipal or low-temperature incinerators. Complete thermal oxidation of 5-Bromothiophene-3-sulfonamide yields highly acidic and toxic byproducts:

  • Bromine

    
     Hydrogen Bromide (HBr) gas.
    
  • Thiophene & Sulfonamide (Sulfur)

    
     Sulfur Oxides (SO
    
    
    
    , SO
    
    
    ).
  • Sulfonamide (Nitrogen)

    
     Nitrogen Oxides (NO
    
    
    
    ).

Consequently, disposal requires high-temperature incineration (>1100°C) coupled with alkaline scrubbing [5]. The extreme temperature is necessary to cleave the highly stable aromatic thiophene ring, while the caustic scrubber (usually utilizing sodium hydroxide) neutralizes the HBr and SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 gases before they can be released into the atmosphere[5].

Quantitative Data & Logistical Specifications

The following table summarizes the critical logistical and physicochemical parameters required for integrating 5-Bromothiophene-3-sulfonamide into your laboratory's waste management system.

ParameterOperational SpecificationMechanistic Rationale
Waste Classification Halogenated Organic WastePresence of C-Br bond dictates strict segregation from non-halogenated streams[2][6].
EPA Waste Code F-listed or D-listed (Characteristic)Subject to EPA Land Disposal Restrictions (LDR); requires thermal destruction.
Compatible Storage HDPE or PTFE-lined containersPrevents chemical degradation of the container and ensures leak-proof storage[7].
Destruction Temp. >1100°C (Min. 2-second residence)Ensures complete cleavage of the stable thiophene ring and prevents formation of toxic PICs (Products of Incomplete Combustion)[8].
Required Abatement Caustic / Alkaline ScrubberNeutralizes acidic exhaust gases (HBr, SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) generated during thermal oxidation[5].

Step-by-Step Operational Disposal Protocol

For laboratory personnel handling 5-Bromothiophene-3-sulfonamide in drug discovery workflows, the following protocol must be strictly adhered to. This system is designed to be self-validating: each step physically prevents the failure of the subsequent step.

Phase 1: Immediate Safety & Spill Management
  • PPE Verification: Before handling the compound or its waste, don chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat[7][9].

  • Engineering Controls: All transfers of the solid powder or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of active pharmaceutical dust[7].

  • Spill Protocol: In the event of a spill, do not use water. Evacuate the immediate area, absorb the spill with an inert, non-combustible material (e.g., vermiculite or dry sand), and sweep it into a designated hazardous waste container using non-sparking tools[9][10].

Phase 2: Waste Segregation & Containerization
  • Isolate the Waste Stream: Segregate 5-Bromothiophene-3-sulfonamide waste (including contaminated pipette tips, reaction vials, and solvent mixtures) strictly into containers designated for Halogenated Organic Waste (often denoted by green labels or carboys in institutional settings)[2].

  • Prevent Cross-Contamination: Never mix this waste with strong oxidizing agents, bases, or non-halogenated waste streams[6][7]. Mixing with non-halogenated waste dilutes the BTU (calorific) value of the waste profile, complicating the incineration process[5].

  • Labeling: Affix a compliant hazardous waste label. The label must explicitly state the full chemical name ("5-Bromothiophene-3-sulfonamide"), the primary hazard ("Toxic/Halogenated"), and the accumulation start date[7][9].

Phase 3: Satellite Accumulation & Final Transfer
  • SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is kept tightly closed unless actively adding waste[7].

  • EHS Manifesting: Once the container reaches its volume limit or the regulatory time limit (typically 90 to 180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) department[9].

  • TSDF Hand-off: EHS will transfer the manifest to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with a rotary kiln incinerator and caustic scrubbing capabilities[5][6].

Disposal Workflow Visualization

The following diagram illustrates the required lifecycle of 5-Bromothiophene-3-sulfonamide from the point of waste generation to final environmental neutralization.

G Gen Waste Generation (5-Bromothiophene-3-sulfonamide) Seg Segregation: Halogenated Organic Waste Gen->Seg Store Satellite Accumulation Area (HDPE Sealed Container) Seg->Store Incinerate High-Temp Incineration (Rotary Kiln >1100°C) Store->Incinerate Scrubber Alkaline Scrubber (Neutralizes HBr, SOx, NOx) Incinerate->Scrubber Final Safe Atmospheric Exhaust & Ash Landfill Scrubber->Final

Workflow for the segregation and thermal destruction of halogenated organosulfur waste.

References

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Available at: [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available at: [Link]

  • 5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3. Chemsrc. Available at: [Link]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986. Haryana State Pollution Control Board. Available at:[Link]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. EPA NEPIS. Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Bromothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 5-Bromothiophene-3-sulfonamide CAS: 22168-04-3 Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1] Critical Risk: Sulfonamide Sensitization. While standard GHS classification emphasizes irritation, experienced medicinal chemists treat all sulfonamide intermediates as potential sensitizers.[1] Inhalation of dust during weighing is the primary exposure vector.[1]

Immediate Action Card
ParameterCritical Requirement
Respiratory N95/P100 (if outside hood) or Fume Hood (Mandatory for weighing).[1]
Hand Protection Nitrile (0.11 mm min).[1] Do NOT use Latex (poor organic solvent resistance).[1]
Eye Protection Safety Glasses with side shields (ANSI Z87.1).[1] Goggles if fine dust is generated.[1]
Engineering Static-dissipative weighing environment recommended (prevent powder scattering).[1]

Hazard Analysis & Technical Justification

As a Senior Application Scientist, I prioritize the mechanism of exposure over simple compliance. For 5-Bromothiophene-3-sulfonamide, the risk profile changes drastically between its solid state and when solvated.[1]

The Thiophene-Sulfonamide Synergy[1]
  • Thiophene Moiety: Thiophenes are electron-rich heterocycles.[1] While 5-Bromothiophene-3-sulfonamide is relatively stable, thiophene derivatives can exhibit distinct odors and potential for transdermal absorption when in solution.[1]

  • Sulfonamide Moiety: The

    
     group is a known pharmacophore but also a structural alert for hypersensitivity.[1] Repeated dermal or inhalation exposure to the dust can lead to sensitization, making future handling dangerous.[1] Zero-tolerance for dust inhalation is the operational standard. 
    

Detailed PPE Specifications

Hand Protection: The "Nitrile Rule"

Latex gloves are permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF).[1] Furthermore, sulfur-containing aromatics can degrade natural rubber.[1]

  • Recommendation: 100% Nitrile gloves.[1]

  • Thickness: Minimum 4 mil (0.11 mm) for solid handling.

  • Double Gloving: Required when handling solutions in penetrating solvents (e.g., Dichloromethane).[1]

  • Inspection Protocol: Check for "tackiness" or discoloration at the fingertips, which indicates chemical breakthrough.[1]

Respiratory Protection: Particulate vs. Vapor

The primary risk with CAS 22168-04-3 is particulate inhalation during the weighing phase.[1]

  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (if hood unavailable): NIOSH-certified N95 or P100 particulate respirator.[1]

  • Prohibited: Surgical masks (provide zero protection against chemical dust).[1]

Eye & Body Defense[1]
  • Eyes: Safety glasses with side shields are standard.[1] If the synthesis involves heating or vigorous stirring where splash risk exists, upgrade to unvented chemical goggles .[1]

  • Body: Standard cotton lab coat (buttoned). For scale-up (>10g), use Tyvek sleeves to prevent dust accumulation on forearms.[1]

Operational Workflows

Protocol: Safe Weighing & Transfer

The most dangerous moment is transferring the dry solid from the stock container to the balance.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[1] Thiophene sulfonamides are organic crystals and prone to static charge, causing "jumping" powder.[1]

  • Draft Shielding: Use the balance draft shield. Do not weigh in the open laboratory.

  • Solubilization: Add solvent immediately after weighing to lock down the dust.[1]

Protocol: Spill Response

Scenario A: Solid Spill (Powder)

  • Do NOT use compressed air to blow it away.[1]

  • Do NOT use a standard broom (generates dust).[1]

  • Action: Cover with wet paper towels (water/surfactant) to dampen, then wipe up.[1] Place in a sealed bag.

Scenario B: Solution Spill

  • Action: Cover with an absorbent pad or vermiculite.[1]

  • Disposal: Treat as Halogenated Organic Waste.[1]

Visualizations

PPE Selection Logic

This decision tree guides the researcher through selecting the correct PPE based on the state of the matter.[1]

PPE_Selection Start Start: Handling 5-Bromothiophene-3-sulfonamide State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved) State->Solution Weighing Activity: Weighing/Transfer Solid->Weighing Solvent Check Solvent Type Solution->Solvent DustRisk Risk: Inhalation of Sensitizing Dust Weighing->DustRisk SolidPPE REQ: Fume Hood + Nitrile Gloves + Safety Glasses DustRisk->SolidPPE StandardSolv Standard (MeOH, EtOAc) Solvent->StandardSolv PenetratingSolv Penetrating (DCM, DMF) Solvent->PenetratingSolv StdPPE REQ: Single Nitrile Gloves + Splash Goggles StandardSolv->StdPPE DblPPE REQ: Double Nitrile Gloves (Change every 15 mins) PenetratingSolv->DblPPE

Figure 1: PPE Decision Matrix based on physical state and solvent interaction.[1]

Waste Disposal Workflow

Proper disposal prevents environmental contamination, specifically protecting aquatic life from halogenated aromatics.[1]

Waste_Disposal Waste Chemical Waste Generated Type Waste Type? Waste->Type SolidWaste Solid Waste (Contaminated wipes, powder) Type->SolidWaste LiquidWaste Liquid Waste (Mother liquors, washes) Type->LiquidWaste BinSolid Bin: Hazardous Solid Waste (Label: Toxic/Irritant) SolidWaste->BinSolid CheckHalo Halogenated? LiquidWaste->CheckHalo HaloBin Bin: Halogenated Organic Solvents (DO NOT MIX with Acid) CheckHalo->HaloBin Yes (Contains Br/Cl) NonHaloBin Bin: Non-Halogenated Organics CheckHalo->NonHaloBin No

Figure 2: Waste segregation workflow ensuring compliance with environmental regulations for halogenated compounds.

References

  • PubChem. (n.d.).[1] Compound Summary: 5-Bromothiophene-3-sulfonamide (CAS 22168-04-3).[1][2] National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][1]

  • ChemSrc. (2024).[1] 5-Bromothiophene-3-sulfonamide MSDS and Physical Properties.[1][2] Retrieved March 7, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor.[1] Retrieved March 7, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.